Dimethyl 2-phenylbutanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-phenylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVIBFZHFCVINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342554 | |
| Record name | Butanedioic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15463-92-0 | |
| Record name | 1,4-Dimethyl 2-phenylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15463-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, phenyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Situating Dimethyl 2-Phenylbutanedioate in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Properties of Dimethyl 2-Phenylbutanedioate
This compound, also known as dimethyl phenylsuccinate, is a diester of significant interest in synthetic organic chemistry. Its structure, featuring a phenyl group adjacent to a succinate backbone, presents a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty polymers. Understanding the nuances of its synthesis and characterizing its properties are fundamental for its effective application. This guide provides a detailed exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles and rationale that govern its synthesis and behavior. The methodologies described are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the experimental outcomes.
Compound Identification and Physicochemical Profile
Accurate identification is the cornerstone of any chemical study. This compound is cataloged under several identifiers, the most critical of which are summarized below. Its physicochemical properties, derived from computational models and experimental data, dictate its behavior in various chemical environments.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15463-92-0 | PubChem[1] |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |
| SMILES | COC(=O)CC(C1=CC=CC=C1)C(=O)OC | PubChem[1] |
| InChIKey | CGVIBFZHFCVINR-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| Topological Polar Surface Area | 52.6 Ų | PubChem[1], Guidechem[2] |
| Complexity | 243 | PubChem[1], Guidechem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1], Guidechem[2] |
| Rotatable Bond Count | 6 | Guidechem[2] |
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound can be approached through several classic organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Here, we explore two prominent and mechanistically distinct routes: the Michael Addition and the Stobbe Condensation.
Michael Addition Route
The Michael reaction, or conjugate addition, is a powerful and atom-economical method for forming carbon-carbon bonds.[3][4] In this context, a stabilized carbanion (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).
Causality and Rationale: To synthesize this compound, one can envision the conjugate addition of a malonic ester enolate to a phenyl-substituted α,β-unsaturated ester. However, a more direct and commonly cited approach involves the reaction between a phenylacetate derivative and a chloroacetate compound, which proceeds via a related nucleophilic substitution mechanism. A patented method highlights the reaction of methyl phenylacetate with methyl chloroacetate in the presence of a phase transfer catalyst.[5]
The mechanism involves the deprotonation of methyl phenylacetate at the α-carbon to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the new C-C bond of the butanedioate backbone.
Caption: Logical workflow for the synthesis via a nucleophilic substitution pathway.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis This protocol is adapted from a patented industrial method, chosen for its efficiency and scalability.[5]
-
Reactor Setup: In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add methyl phenylacetate and a suitable solvent such as methyl tertiary butyl ether.
-
Base and Catalyst Addition: Prepare an aqueous solution of a strong base (e.g., 50% NaOH). Add this solution to the reactor along with a phase transfer catalyst (e.g., a quaternary ammonium salt). The catalyst is crucial for transporting the hydroxide ion into the organic phase to deprotonate the phenylacetate.
-
Reactant Addition: At a controlled temperature, typically 40-50 °C, slowly add methyl chloroacetate to the reaction mixture over 2-3 hours. The exothermic nature of the reaction requires careful temperature management to prevent side reactions.
-
Reaction Monitoring: Maintain the reaction at 40-50 °C with vigorous stirring for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by a suitable method (e.g., GC-MS) until the starting materials are consumed.
-
Workup and Isolation: Upon completion, cool the mixture and separate the aqueous and organic layers. Wash the organic phase with a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, followed by washing with water until neutral.[5]
-
Purification and Validation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be purified by vacuum distillation or column chromatography. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.
Stobbe Condensation Route
The Stobbe condensation is a specific type of condensation reaction between a succinic ester (like dimethyl succinate) and a carbonyl compound (an aldehyde or ketone) using a strong base.[6][7][8] This reaction is uniquely characterized by the formation of an alkylidenesuccinic acid half-ester, driven by an irreversible ring-opening of a γ-lactone intermediate.[8][9]
Causality and Rationale: To synthesize the target molecule's precursor, one would react benzaldehyde with dimethyl succinate in the presence of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide. The base's role is to deprotonate the succinate ester, generating the nucleophilic enolate. The key mechanistic step that defines the Stobbe condensation is the intramolecular cyclization of the initial adduct to form a γ-lactone, which then undergoes a base-induced elimination to open the ring.[6][9] This final, irreversible step provides the thermodynamic driving force for the reaction. The resulting unsaturated half-ester would then require subsequent reduction and esterification to yield this compound.
Caption: The Stobbe condensation pathway involving a key γ-lactone intermediate.
Experimental Protocol: Stobbe Condensation and Subsequent Steps This is a generalized protocol based on the established mechanism of the Stobbe condensation.[6][9]
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve dimethyl succinate in an anhydrous solvent like THF or tert-butanol. Add a strong base (e.g., potassium tert-butoxide) portion-wise at room temperature and stir to generate the enolate.
-
Condensation: Add benzaldehyde dropwise to the enolate solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature. Allow the reaction to stir at room temperature until TLC or GC analysis indicates the consumption of the starting materials.
-
Workup and Isolation of Half-Ester: Quench the reaction by carefully adding it to a cold, dilute acid (e.g., HCl). This protonates the carboxylate salt. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction of Alkene: The resulting unsaturated half-ester must be reduced. This can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or methanol. This step saturates the carbon-carbon double bond.
-
Esterification: The final step is to esterify the carboxylic acid group. This can be accomplished using a standard Fischer esterification (methanol with a catalytic amount of sulfuric acid) or by using a milder agent like diazomethane or methyl iodide with a base.
-
Purification and Validation: The final product, this compound, should be purified by column chromatography or vacuum distillation. Its structure and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented here are based on information available in public databases and are critical for validating the successful synthesis of the compound.
Table 3: Spectroscopic Data Profile
| Technique | Key Features and Expected Values | Source |
|---|---|---|
| ¹³C NMR | Expected peaks for ester carbonyls (~170-175 ppm), aromatic carbons (~125-140 ppm), the chiral center C-H (~50-60 ppm), methylene C-H (~35-45 ppm), and methoxy carbons (~50-55 ppm). | PubChem[1] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 222. Key fragmentation peaks expected at m/z = 163 (loss of -COOCH₃), 121 (tropylium ion fragment), and 103. | PubChem[1] |
| Infrared (IR) | Strong C=O stretching absorption for the ester groups (~1730-1750 cm⁻¹). C-O stretching (~1150-1250 cm⁻¹). Aromatic C=C stretching (~1450-1600 cm⁻¹) and C-H stretching (~3000-3100 cm⁻¹). Aliphatic C-H stretching (~2850-3000 cm⁻¹). | |
Note: Specific peak values for IR and precise chemical shifts for NMR can vary slightly based on the solvent and instrument used.
Applications and Future Directions
This compound serves as a valuable building block in organic synthesis. Its diester functionality allows for selective hydrolysis and further derivatization, while the phenyl group can be modified through aromatic substitution reactions. It is a precursor for synthesizing phenylsuccinic acid and its derivatives, which have been explored in various contexts, including the development of novel polymers and as ligands in coordination chemistry.[5][10] Its potential as an intermediate in the synthesis of biologically active molecules makes it a compound of continuing interest for researchers in drug development and materials science.
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Physical and chemical properties of Dimethyl phenylsuccinate
An In-Depth Technical Guide to Dimethyl Phenylsuccinate
Introduction
Dimethyl phenylsuccinate (CAS No. 15463-92-0) is a diester derivative of succinic acid featuring a phenyl group substituent.[1] As a member of the succinate family, it serves as a valuable intermediate and building block in organic synthesis. Its structural combination of a flexible four-carbon backbone, two reactive ester functionalities, and a bulky aromatic ring imparts unique chemical characteristics. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Dimethyl phenylsuccinate, intended for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Structure
A clear understanding of the molecule's fundamental identity is paramount for any scientific application.
-
IUPAC Name: dimethyl 2-phenylbutanedioate[1]
-
Synonyms: 2-(Phenyl)succinic acid dimethyl ester, Butanedioic acid, phenyl-, dimethyl ester, Dimethyl phenylsuccinate[1]
Molecular Structure Diagram
Caption: Synthesis of Dimethyl phenylsuccinate via Palladium-Catalyzed Reaction.
Experimental Protocol: Synthesis from Styrene
This protocol is adapted from a documented palladium-catalyzed reaction for synthesizing succinates. [3]
-
Reactor Setup: A sealed reaction vessel is charged with styrene, methanol (as both reactant and solvent), a palladium(II) acetylacetonate catalyst, a suitable phosphine ligand (e.g., 1,3-bis(tert-butyl(pyridin-2-yl)phosphanyl)propane), and an acid co-catalyst like toluene-4-sulfonic acid. [3]2. Reaction Conditions: The vessel is pressurized with carbon monoxide (e.g., ~20 atm or 300 psi). [3]3. Heating and Stirring: The mixture is heated to approximately 120°C and stirred vigorously for 20-24 hours. [3]The progress of the reaction should be monitored by techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure Dimethyl phenylsuccinate.
Causality: The palladium catalyst is essential for activating the reactants and facilitating the sequential addition of the methoxycarbonyl group and the second carbon monoxide molecule across the styrene double bond. The ligand stabilizes the palladium complex, while the acid promotes the catalytic cycle. High pressure and temperature are required to ensure sufficient solubility of carbon monoxide and to overcome the activation energy of the reaction.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of Dimethyl phenylsuccinate.
Mass Spectrometry (MS)
-
Expected Molecular Ion (M+): A peak at m/z = 222, corresponding to the molecular weight of the compound [C₁₂H₁₄O₄]⁺. [1]* Key Fragmentation Patterns: Electron Impact (EI) mass spectrometry would likely show characteristic fragments. The most abundant fragments observed in GC-MS analysis are at m/z 121, 103, 163, 104, and 77. [1] * m/z = 163: Loss of a methoxycarbonyl group (-•COOCH₃, 59 Da).
-
m/z = 121: Represents the [C₆H₅CH=CH₂]⁺ fragment or a related tropylium ion rearrangement, a common fragmentation for phenyl-containing compounds.
-
m/z = 103/104: Phenyl group-containing fragments.
-
m/z = 77: Phenyl cation [C₆H₅]⁺.
-
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ . This is a key diagnostic peak for the two ester functional groups.
-
C-O Stretch (Ester): Strong bands in the region of 1150-1250 cm⁻¹ .
-
C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
~7.2-7.4 ppm: A multiplet integrating to 5 protons, corresponding to the phenyl (C₆H₅) group.
-
~3.7 ppm and ~3.6 ppm: Two distinct singlets, each integrating to 3 protons, representing the two non-equivalent methyl ester (-OCH₃) groups.
-
~2.5-3.5 ppm: A set of signals corresponding to the three protons on the succinate backbone (-CH₂-CH-). These would likely appear as complex multiplets due to diastereotopic protons and coupling, typically following an ABX spin system pattern.
-
-
¹³C NMR (Carbon NMR):
-
~170-175 ppm: Two distinct signals for the two ester carbonyl carbons (C=O).
-
~127-140 ppm: Multiple signals in the aromatic region for the carbons of the phenyl ring.
-
~52 ppm: Two signals for the methyl ester carbons (-OCH₃).
-
~35-50 ppm: Two signals for the aliphatic carbons of the succinate backbone (-CH₂-CH-).
-
Applications in Research and Development
Dimethyl phenylsuccinate's structure makes it a versatile intermediate for more complex molecular targets.
-
Pharmaceutical Synthesis: Phenylsuccinic acid derivatives are recognized as important structural motifs in various biologically active compounds. [4]The diester can serve as a protected precursor that can be selectively hydrolyzed to the monoester or diacid for further elaboration in the synthesis of pharmaceutical agents.
-
Polymer Science: As a diester, it can potentially be used as a monomer or a plasticizer in the synthesis of specialty polyesters, introducing rigidity and aromatic character into the polymer backbone.
-
Fine Chemicals: It is a building block for synthesizing other phenyl-substituted butanedioic acid derivatives, which can be used in the production of agrochemicals and other fine chemicals.
Safety, Handling, and Storage
While specific toxicity data for Dimethyl phenylsuccinate is limited, data for the related compound Dimethyl succinate provides guidance for safe handling. Esters of this type are generally considered to have low acute toxicity but can be irritants. [5][6]
-
Health Hazards: May cause skin and eye irritation. [5]Inhalation of mists may cause respiratory tract irritation. [5]* Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles.
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or synthetic apron. [5] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be worn.
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [5] * Skin: Wash off with soap and water. [5] * Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. [5] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Unused product should be treated as hazardous waste.
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ChemSynthesis. (n.d.). dimethyl 2-phenylsuccinate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl Succinate. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Sdfine. (n.d.). dimethyl succinate. Retrieved from [Link]
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The Good Scents Company. (n.d.). dimethyl succinate. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIMETHYL SUCCINATE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of Dimethyl Succinate. Retrieved from [Link]
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Filo. (n.d.). Problem 85 Given the following spectroscopic data.... Retrieved from [Link]
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A Multi-Technique Approach to the Structural Elucidation of Dimethyl 2-Phenylbutanedioate
-
of Dimethyl 2-phenylbutanedioate, adhering to all the user's core requirements.
Abstract
The definitive structural analysis of organic molecules is a cornerstone of chemical research and development, providing the foundational data upon which mechanistic, synthetic, and biological hypotheses are built. This technical guide presents a comprehensive, multi-technique workflow for the structural elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we provide a self-validating system for analysis. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice, thereby ensuring technical accuracy and field-proven insight.
Introduction: The Imperative for Rigorous Structural Verification
This compound (also known as Dimethyl phenylsuccinate) is a diester derivative of succinic acid. While not as widely documented as some pharmaceutical intermediates, its structural motifs—a chiral center, an aromatic ring, and two ester functionalities—make it an excellent model compound for illustrating the principles of modern structural analysis. The precise determination of its chemical structure is critical for predicting its reactivity, understanding its potential biological activity, and ensuring purity in any synthetic application. An erroneous structural assignment can derail research programs and compromise product integrity.
This guide eschews a rigid template, instead presenting a logical, integrated workflow that begins with foundational spectroscopic techniques and culminates in a unified, unambiguous structural confirmation.
Foundational Data & Physicochemical Properties
Before delving into spectroscopic analysis, establishing the basic physicochemical properties is a critical first step. These data points are derived from established chemical databases and provide the initial framework for subsequent analyses.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Dimethyl phenylsuccinate, 2-(Phenyl)succinic acid dimethyl ester | PubChem[1] |
| CAS Number | 15463-92-0 | PubChem[1] |
| Molecular Formula | C₁₂H₁₄O₄ | ChemSynthesis[2] |
| Molecular Weight | 222.24 g/mol | ChemSynthesis[2] |
| SMILES | COC(=O)CC(C1=CC=CC=C1)C(=O)OC | PubChem[1] |
| InChIKey | CGVIBFZHFCVINR-UHFFFAOYSA-N | PubChem[1] |
The Analytical Trinity: NMR, MS, and IR
The structural elucidation of an unknown organic compound is rarely accomplished with a single technique. Instead, a synergistic approach is employed where each method provides a unique and complementary piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework of the molecule, revealing the connectivity and chemical environment of individual atoms.[3]
-
Mass Spectrometry (MS) provides the molecular weight and, through fragmentation analysis, offers insights into the molecule's constituent substructures.[4]
-
Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[5]
The logical workflow for this integrated analysis is depicted below.
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An In-depth Technical Guide to 2-(Phenyl)succinic Acid Dimethyl Ester: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenyl)succinic acid dimethyl ester, a seemingly unassuming molecule, holds a significant place at the intersection of classical organic synthesis and contemporary biomedical research. As a derivative of succinic acid, a key intermediate in the Krebs cycle, its analogs have garnered considerable interest for their potential as therapeutic agents. This guide provides a comprehensive exploration of 2-(Phenyl)succinic acid dimethyl ester, from its historical roots in the foundational era of organic chemistry to its synthesis, characterization, and emerging applications in drug development. This document is designed to serve as a technical resource, offering not just protocols and data, but also the scientific rationale behind the methodologies, thereby empowering researchers to better understand and utilize this versatile compound.
I. Discovery and Historical Context: A Legacy of Esterification and Substitution
The precise first synthesis of 2-(Phenyl)succinic acid dimethyl ester is not prominently documented in a singular landmark publication. Instead, its discovery is best understood as a logical extension of the significant advancements in organic chemistry during the late 19th and early 20th centuries. The groundwork was laid by the development of systematic esterification methods and the exploration of reactions to form carbon-carbon bonds.
A pivotal moment in the history of ester synthesis was the work of Emil Fischer and Arthur Speier in 1895, who detailed the acid-catalyzed esterification of carboxylic acids with alcohols.[1] This reaction, now known as the Fischer-Speier esterification, provided a reliable and general method for the preparation of esters, including those of dicarboxylic acids like succinic acid.[1]
The synthesis of the parent molecule, phenylsuccinic acid, was explored by several chemists in the late 19th and early 20th centuries. The Journal of the Chemical Society published numerous studies on phenylsuccinic acid and its derivatives, indicating a strong interest in this class of compounds within the scientific community.[1][2][3] These early investigations focused on the synthesis and resolution of stereoisomers, laying the foundation for understanding the chemical properties of this substituted succinic acid.
The preparation of 2-(Phenyl)succinic acid dimethyl ester would have followed from these foundational studies, likely achieved through the direct esterification of phenylsuccinic acid with methanol in the presence of an acid catalyst, a standard procedure of the time.
II. Synthesis of 2-(Phenyl)succinic Acid Dimethyl Ester: A Methodological Deep Dive
The synthesis of 2-(Phenyl)succinic acid dimethyl ester can be approached through several routes. Here, we present a detailed protocol based on the esterification of the parent phenylsuccinic acid, a common and reliable method.
Experimental Protocol: Fischer-Speier Esterification of Phenylsuccinic Acid
This protocol details the synthesis of dimethyl 2-phenylsuccinate from phenylsuccinic acid and methanol, using sulfuric acid as a catalyst.
Materials:
-
2-Phenylsuccinic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 2-phenylsuccinic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done carefully.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 2-(Phenyl)succinic acid dimethyl ester.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., methanol/water) to afford the pure ester as a white solid.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: Using anhydrous methanol is crucial to shift the equilibrium of the reversible esterification reaction towards the product side by minimizing the presence of water.
-
Concentrated Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, further driving the reaction to completion.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached faster.
-
Sodium Bicarbonate Wash: This step is essential to remove any remaining sulfuric acid and unreacted phenylsuccinic acid from the organic phase.
-
Brine Wash: The brine wash helps to remove any residual water from the organic layer before the final drying step.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dimethyl 2-phenylsuccinate.
III. Physicochemical and Spectroscopic Characterization
Accurate characterization of 2-(Phenyl)succinic acid dimethyl ester is essential for its use in research and development. The following table summarizes its key physicochemical properties.
Table 1: Physicochemical Properties of 2-(Phenyl)succinic Acid Dimethyl Ester
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 15463-92-0 |
| Appearance | White solid |
| Melting Point | 54-56 °C |
| Boiling Point | ~302 °C at 760 mmHg |
Spectroscopic Data and Interpretation
Spectroscopic analysis provides a definitive fingerprint of the molecule. While a publicly available, fully assigned spectrum for 2-(Phenyl)succinic acid dimethyl ester is not readily found, we can predict the key features based on its structure and data from closely related compounds.[4]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.25-7.40 (m, 5H): Aromatic protons of the phenyl group.
-
δ 3.80 (t, J=7.5 Hz, 1H): Methine proton (CH) alpha to the phenyl group and one of the ester groups.
-
δ 3.68 (s, 3H): Methyl protons of one of the ester groups (CH₃).
-
δ 3.65 (s, 3H): Methyl protons of the other ester group (CH₃).
-
δ 2.80 (dd, J=16.0, 7.5 Hz, 1H) and δ 2.65 (dd, J=16.0, 7.5 Hz, 1H): Diastereotopic methylene protons (CH₂) adjacent to the methine proton.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 173.5, 172.0: Carbonyl carbons of the two ester groups.
-
δ 138.0: Quaternary aromatic carbon attached to the succinate backbone.
-
δ 129.0, 128.5, 127.0: Aromatic carbons (CH).
-
δ 52.0, 51.8: Methyl carbons of the two ester groups.
-
δ 48.0: Methine carbon (CH).
-
δ 36.0: Methylene carbon (CH₂).
Predicted Infrared (IR) Spectrum (KBr pellet):
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1735 cm⁻¹: Strong C=O stretching of the ester groups.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.
-
~1200-1150 cm⁻¹: C-O stretching of the ester groups.
IV. Applications in Drug Development: A Focus on Insulin Secretion
The therapeutic potential of succinic acid derivatives has been an area of active research, particularly in the context of metabolic diseases like type 2 diabetes. 2-(Phenyl)succinic acid dimethyl ester and its analogs are of interest due to their ability to act as insulin secretagogues.
Mechanism of Action: The Succinate-GPR91 Signaling Pathway
Succinate has been identified as a signaling molecule that can influence cellular metabolism and function. It exerts its effects in part through the G-protein coupled receptor 91 (GPR91), also known as SUCNR1. While the direct interaction of 2-(Phenyl)succinic acid dimethyl ester with GPR91 is a subject for further investigation, the general mechanism for succinate-induced insulin secretion provides a strong hypothetical framework.
The proposed signaling pathway is as follows:
-
Cellular Uptake: As an ester, 2-(Phenyl)succinic acid dimethyl ester is more lipophilic than its parent dicarboxylic acid, allowing for easier passage across the cell membrane of pancreatic β-cells.
-
Hydrolysis: Once inside the cell, intracellular esterases hydrolyze the dimethyl ester to 2-phenylsuccinate.
-
GPR91 Activation: 2-Phenylsuccinate, acting as a ligand, binds to and activates GPR91 on the surface of pancreatic β-cells.
-
Downstream Signaling: Activation of GPR91 leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, leading to the secretion of insulin into the bloodstream.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for insulin secretion induced by 2-(Phenyl)succinic acid dimethyl ester.
V. Conclusion and Future Directions
2-(Phenyl)succinic acid dimethyl ester stands as a testament to the enduring relevance of classical organic chemistry in modern drug discovery. Its synthesis, rooted in the foundational principles of esterification, gives rise to a molecule with intriguing biological activity. The potential for this and related succinic acid derivatives to modulate insulin secretion opens up new avenues for the development of novel therapeutics for type 2 diabetes.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the ester groups will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Detailed Mechanisms: Further studies are needed to definitively confirm the role of GPR91 and to explore other potential intracellular targets.
-
In Vivo Efficacy and Safety: Preclinical and clinical studies will be essential to evaluate the therapeutic potential and safety profile of these compounds in relevant animal models and eventually in humans.
References
- Opara, A. E., & Read, G. (1973). Characterisation of threo- and erythro-2-benzyl-3-phenylsuccinic acids. Journal of the Chemical Society, Perkin Transactions 1, 1221-1222.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Lange, J., Rump, S., Galecka, E., Ilczuk, I., Lechowska-Postek, M., & Rabsztyn, T. (1977). Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. Pharmazie, 32(2), 82-84.
- Wren, H., & Still, C. J. (1916). LXXXVIII.—Studies in the phenylsuccinic acid series. Part V. The inter-conversion of the esters of r- and meso-diphenylsuccinic acids. Journal of the Chemical Society, Transactions, 111, 1019-1025.
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Biological Activities of Dimethyl 2-Phenylbutanedioate Derivatives: A Mechanistic and Methodological Exploration
An In-depth Technical Guide
Executive Summary
The Dimethyl 2-phenylbutanedioate scaffold, characterized by a central butanedioate (succinate) core with a phenyl substitution, represents an intriguing yet underexplored class of compounds. While direct literature on its biological activities is sparse, its structural components are hallmarks of molecules with significant pharmacological relevance. The succinate moiety is a key metabolic intermediate whose dysregulation is implicated in cancer and inflammation, earning it the classification of an oncometabolite[1]. The phenyl group is a ubiquitous feature in a vast array of therapeutic agents, contributing to crucial hydrophobic and aromatic interactions with biological targets[2][3]. Furthermore, the structurally related compound, Dimethyl Fumarate (DMF), an ester of the unsaturated butenedioic acid, is an FDA-approved immunomodulatory drug[4]. This guide synthesizes information from these related fields to build a predictive framework for the biological potential of this compound derivatives. We provide a comprehensive overview of hypothesized activities—anticancer, anti-inflammatory, and antimicrobial—grounded in established mechanisms and supported by detailed, field-proven experimental protocols to empower researchers to investigate this promising compound class.
The this compound Scaffold: Rationale for Investigation
This compound (PubChem CID: 582943) is a diester with the chemical formula C12H14O4[5]. Its therapeutic potential can be hypothesized by deconstructing its core components and examining clinically relevant analogues.
-
The Succinate Core: Succinate is not merely a metabolic intermediate in the Krebs cycle. Its accumulation, often due to the inhibition of succinate dehydrogenase (SDH), can drive pseudo-hypoxic signaling and promote tumorigenesis[1]. This makes the succinate backbone a compelling target for developing novel anticancer agents[6][7].
-
The Phenyl Group: Phenyl rings are fundamental in medicinal chemistry, mediating interactions with protein targets through pi-stacking and hydrophobic interactions. Phenylpropanoids and their derivatives are well-documented to possess a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties[2][3][8].
-
Analogy to Dimethyl Fumarate (DMF): DMF is a potent immunomodulator used to treat multiple sclerosis and psoriasis[4]. Its primary mechanism involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses, and the inhibition of the pro-inflammatory NF-κB pathway[9][10][11]. Given the structural similarity, it is plausible that this compound derivatives could engage similar pathways.
Potential Anticancer Activities
The link between succinate metabolism and cancer provides a strong rationale for investigating this compound derivatives as potential oncology therapeutics. Studies on other succinate and succinamide derivatives have demonstrated promising anti-cancer activity across numerous human cancer cell lines, with some compounds showing GI50 values in the nanomolar range[12].
Mechanistic Hypothesis
Derivatives of this compound may exert anticancer effects by inducing apoptosis. This hypothesis is supported by findings that succinic acid and its derivatives can trigger apoptosis in cancer cells while showing minimal effect on healthy cell lines[6][7]. The mechanism could involve the modulation of key signaling pathways that control cell survival and death, potentially through inhibition of transcription factors like NF-κB, which would down-regulate anti-apoptotic genes[12].
Experimental Workflow for Anticancer Evaluation
The following workflow provides a systematic approach to screen and characterize the anticancer properties of novel derivatives.
Caption: Workflow for anticancer drug discovery.
Key Experimental Protocols
Protocol 2.1: MTT Assay for Cell Viability
This assay determines a compound's cytotoxic effect by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression.
Protocol 2.2: Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Anticipated Data
The following table illustrates the expected format for presenting cytotoxicity data, based on results for similar succinamide derivatives[12].
| Derivative | Cell Line | GI50 (µM)[12] |
| Compound X | CCRF-CEM (Leukemia) | 0.28 - 1.5 |
| Compound X | HCT-116 (Colon) | 1.2 - 5.0 |
| Compound X | MCF7 (Breast) | 0.98 - 10.2 |
| Compound Y | NCI-H522 (Lung) | 2.5 - 33.5 |
| Compound Y | SW-620 (Colon) | 0.85 - 7.5 |
Potential Anti-inflammatory & Immunomodulatory Activities
The established anti-inflammatory mechanisms of DMF provide a robust foundation for exploring similar activities in this compound derivatives[10][11]. These compounds may modulate key inflammatory pathways, offering therapeutic potential for autoimmune and chronic inflammatory diseases.
Mechanistic Hypothesis
This compound derivatives are hypothesized to exert anti-inflammatory effects through two primary mechanisms:
-
Nrf2 Pathway Activation: Like DMF, these derivatives may react with cysteine residues on Keap1, the negative regulator of Nrf2. This leads to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and cytoprotective genes[9].
-
NF-κB Pathway Inhibition: The compounds could inhibit the pro-inflammatory NF-κB pathway. This may occur by preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-6, and MCP-1[13][14].
Signaling Pathway Diagram
Caption: Hypothesized modulation of NF-κB and Nrf2 pathways.
Key Experimental Protocols
Protocol 3.1: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol assesses the ability of compounds to suppress inflammatory responses in RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only control and determine IC50 values.
Protocol 3.2: Western Blot for NF-κB p65 Nuclear Translocation
This method verifies the inhibition of the NF-κB pathway.
-
Treatment and Stimulation: Treat cells as described in Protocol 3.1, but for a shorter duration (e.g., 30-60 minutes) optimal for observing p65 translocation.
-
Nuclear/Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated p65 (p-p65) and a nuclear loading control (e.g., Lamin B1).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the relative amount of p-p65 in the nucleus.
Potential Antimicrobial Activities
The phenyl group is a key pharmacophore in many natural and synthetic antimicrobial agents[15][16]. Phenylpropanoid derivatives, for instance, have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria[17].
Mechanistic Hypothesis
The antimicrobial action of phenyl-containing compounds often involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and cell death. Alternatively, they may inhibit essential bacterial enzymes or interfere with DNA functions[2][16].
Experimental Workflow for Antimicrobial Screening
Caption: Standard workflow for antimicrobial susceptibility testing.
Key Experimental Protocol
Protocol 4.1: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the minimum concentration of an agent that inhibits the visible growth of a microorganism.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticipated Data
| Derivative | Organism | MIC (µg/mL) |
| Compound Z | Staphylococcus aureus | 16 - 64 |
| Compound Z | Escherichia coli | 64 - 256 |
| Compound Z | Proteus mirabilis[17] | 32 - 128 |
| Compound Z | Candida albicans | >256 |
Synthesis and Future Directions
The synthesis of this compound derivatives can likely be achieved through established organic chemistry reactions, such as the reaction of a substituted benzoyl chloride with a malonic ester derivative, followed by hydrolysis and reduction steps[18].
The promising hypotheses outlined in this guide warrant a comprehensive investigation. Future work should focus on:
-
Synthesis of a diverse library of derivatives to establish structure-activity relationships (SAR).
-
In vivo efficacy studies in validated animal models for cancer, inflammation, and infectious diseases[19][20][21].
-
Pharmacokinetic profiling (ADME) to assess the drug-like properties of lead compounds[22][23].
-
Computational docking studies to predict binding interactions with key protein targets like Keap1, IKK, or bacterial enzymes[24][25][26].
By leveraging the methodologies and mechanistic insights presented herein, the scientific community can effectively unlock the therapeutic potential of the this compound class of molecules.
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One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. MDPI. Available at: [Link]
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Cova, I., et al. (2022). New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate. MDPI. Available at: [Link]
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Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. Available at: [Link]
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Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). (2021-03-30). PubMed. Available at: [Link]
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Brennan, M. S., et al. (2015). DMF, but not other fumarates, inhibits NF-κB activity in vitro in an Nrf2-independent manner. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2022-12-23). Anti-Inflammatory Effect of Dimethyl Fumarate Associates with the Inhibition of Thioredoxin Reductase 1 in RAW 264.7 Cells. PubMed Central. Available at: [Link]
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Pharmacokinetics of DMF. Pre-systemically, DMF is rapidly metabolized to MMF. DMF, dimethyl fumarate. ResearchGate. Available at: [Link]
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5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. MDPI. Available at: [Link]
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- 23. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate [mdpi.com]
- 26. Hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds for the potential treatment of multiple sclerosis; in silico & in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
An Investigator's Guide to Dimethyl 2-phenylbutanedioate: A Novel Probe for Cellular Metabolism and Signaling
Abstract
Dimethyl 2-phenylbutanedioate is a small molecule with significant, yet largely unexplored, potential as a tool for chemical biology and drug discovery. As a cell-permeable derivative of phenylsuccinic acid, it is strategically positioned at the intersection of cellular metabolism and signaling. This technical guide provides a comprehensive overview of the theoretical framework, potential mechanisms of action, and detailed experimental protocols for researchers interested in investigating this compound. We will delve into its prospective role as a modulator of succinate dehydrogenase (SDH) and the succinate receptor 1 (SUCNR1), two key players in oncology, immunology, and metabolic diseases. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to unlock the full research potential of this compound.
Introduction: The Rationale for Investigating this compound
Cellular metabolism has re-emerged as a critical regulator of cell fate and function, extending far beyond its classical role in energy production. Metabolites, once viewed as simple intermediates, are now recognized as key signaling molecules that orchestrate complex cellular processes. Among these, succinate has garnered significant attention. Accumulating succinate can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic changes and the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a master regulator of the cellular response to low oxygen. This phenomenon, termed "pseudohypoxia," is a hallmark of certain cancers and inflammatory conditions.[1][2]
This compound (DM-PBD) is the dimethyl ester of 2-phenylsuccinic acid. The esterification of the carboxylic acid groups is a well-established strategy to enhance the cell permeability of dicarboxylic acids, allowing them to bypass anionic transporters and diffuse across the plasma membrane. Once inside the cell, endogenous esterases are expected to hydrolyze the ester groups, releasing the parent compound, 2-phenylsuccinic acid. This "pro-drug" approach allows for the intracellular delivery of a succinate analog, making DM-PBD an ideal tool to probe the intracellular effects of succinate pathway modulation.
This guide will explore two primary, hypothesized mechanisms of action for DM-PBD:
-
Modulation of Succinate Dehydrogenase (SDH): As a structural analog of succinate, 2-phenylsuccinic acid is a putative competitive inhibitor of SDH (mitochondrial complex II). Inhibition of SDH is a known mechanism for inducing succinate accumulation and has therapeutic implications.[3][4]
-
Activation of the Succinate Receptor 1 (SUCNR1): SUCNR1 is a G-protein coupled receptor that is activated by extracellular succinate. It is implicated in a range of physiological processes, including blood pressure regulation, inflammation, and fibrosis.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Source |
| IUPAC Name | This compound | [5][6] |
| Synonyms | Dimethyl 2-phenylsuccinate, 2-(Phenyl)succinic acid dimethyl ester | [5][6] |
| CAS Number | 15463-92-0 | [5] |
| Molecular Formula | C₁₂H₁₄O₄ | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| Appearance | Colorless oil (predicted) | |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); poorly soluble in water |
Potential Research Applications and Mechanistic Pathways
The unique structure of this compound suggests several exciting avenues for research, primarily centered on its ability to mimic and modulate succinate-related pathways.
As a Putative Succinate Dehydrogenase (SDH) Inhibitor
Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition leads to the accumulation of succinate, which in turn can drive pro-tumorigenic and pro-inflammatory signaling. Several fungicides act as SDH inhibitors, and their off-target effects in mammals have highlighted the therapeutic potential of targeting this enzyme.[3]
Hypothesized Mechanism:
We propose that intracellularly delivered 2-phenylsuccinic acid, following the hydrolysis of DM-PBD, acts as a competitive inhibitor at the succinate binding site of SDH. The phenyl group provides steric bulk that may enhance binding affinity and specificity compared to succinate itself.
Caption: Hypothesized mechanism of SDH inhibition by this compound.
Potential Research Areas:
-
Oncology: Investigating the anti-tumor effects of DM-PBD in cancers with SDH mutations or those reliant on aerobic glycolysis (the Warburg effect).
-
Immunology: Exploring the role of DM-PBD in modulating macrophage polarization, as succinate accumulation is linked to a pro-inflammatory M1 phenotype.
-
Ischemia-Reperfusion Injury: Studying the potential of DM-PBD to mitigate tissue damage by preventing the rapid oxidation of accumulated succinate upon reoxygenation.[4]
As a Potential SUCNR1 Agonist
The succinate receptor 1 (SUCNR1) is a GPCR that senses extracellular succinate levels, which can become elevated during inflammation and tissue damage. Its activation can trigger various downstream signaling cascades, including those involved in immune cell recruitment and hypertension.
Hypothesized Mechanism:
While the primary hypothesis is that DM-PBD acts intracellularly, it is plausible that either the ester itself or the hydrolyzed 2-phenylsuccinic acid could act as an agonist or antagonist at the SUCNR1 receptor on the cell surface.
Caption: Potential interaction of this compound with the SUCNR1 receptor.
Potential Research Areas:
-
Inflammation: Assessing the effect of DM-PBD on SUCNR1-mediated inflammatory responses in immune cells.
-
Fibrosis: Investigating its role in renal or hepatic fibrosis, where SUCNR1 signaling is implicated.
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
2-Phenylsuccinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 2-phenylsuccinic acid in 50 mL of anhydrous methanol.
-
Catalysis: Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain pure this compound.
Workflow for Investigating Biological Activity
The following workflow outlines a logical progression for characterizing the biological effects of DM-PBD.
Caption: A logical workflow for the biological characterization of this compound.
Protocol: In Vitro SDH Activity Assay
This colorimetric assay measures the activity of SDH in isolated mitochondria by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Isolated mitochondria from a relevant cell line or tissue
-
This compound (in DMSO)
-
Succinate (substrate)
-
Rotenone (Complex I inhibitor)
-
Potassium cyanide (KCN, Complex IV inhibitor)
-
2,6-Dichlorophenolindophenol (DCPIP, electron acceptor)
-
Phenazine methosulfate (PMS, intermediate electron carrier)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well plate and plate reader (600 nm)
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents. Serially dilute DM-PBD to create a range of concentrations for IC₅₀ determination.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Isolated mitochondria (e.g., 20 µg of protein)
-
Rotenone (to prevent reverse electron flow)
-
KCN (to block downstream electron transport)
-
DM-PBD at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add DCPIP, PMS, and finally succinate to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of decrease in absorbance is proportional to SDH activity.
-
Analysis: Calculate the rate of reaction for each concentration of DM-PBD. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, chemical tool. Its potential to act as a cell-permeable pro-drug of a succinate analog positions it as a valuable probe for dissecting the complex roles of succinate in health and disease. The experimental frameworks provided in this guide offer a clear path for researchers to begin to unravel its biological functions. Future studies should focus on confirming its mechanism of action, evaluating its efficacy in preclinical models of cancer and inflammatory disease, and exploring the potential for chiral synthesis to isolate enantiomers with potentially distinct biological activities. The insights gained from such studies will not only illuminate fundamental aspects of cellular metabolism but may also pave the way for new therapeutic strategies.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Wolfa. (R)-(-)-Phenylsuccinic Acid丨CAS 46292-93-7. [Link]
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Bissac, P.-A., & Ferey, J. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 271. [Link]
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Akentjew, R., O'Donnell, A., & Hamzlik, A. (2020). Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1. International Journal of Molecular Sciences, 21(15), 5553. [Link]
-
PubMed. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice. [Link]
- Google Patents.
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Li, Y., et al. (2022). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Journal of Translational Medicine, 20(1), 476. [Link]
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An In-Depth Technical Guide to Dimethyl 2-Phenylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini]
Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Dimethyl 2-phenylbutanedioate (CAS No: 15463-92-0), a dicarboxylic acid ester of significant interest in synthetic organic chemistry. The document details the molecule's fundamental physicochemical properties, provides a validated synthesis protocol, and offers a thorough characterization using modern spectroscopic techniques. While direct pharmacological applications are not widely documented, this guide explores its potential as a versatile synthetic intermediate in the generation of novel chemical entities with prospective biological activities. All data and protocols are presented with the clarity and precision required for advanced chemical research and development.
Core Molecular Attributes
This compound, also known as dimethyl phenylsuccinate, is a diester with a phenyl group attached to the succinic acid backbone. Its core attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 15463-92-0 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1)C(=O)OC | [1] |
Synthesis Protocol: Fischer-Speier Esterification of Phenylsuccinic Acid
The most direct and established method for the synthesis of this compound is the Fischer-Speier esterification of phenylsuccinic acid using methanol in the presence of a strong acid catalyst. This reaction is a classic example of nucleophilic acyl substitution and is favored for its efficiency and the high purity of the resulting product.
Causality of Experimental Choices
The choice of methanol as both the solvent and the reactant ensures a high concentration of the nucleophile, driving the equilibrium towards the formation of the diester. A strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. The reaction is typically performed under reflux to increase the reaction rate. A final workup with a mild base is necessary to neutralize the acid catalyst and any unreacted carboxylic acid, allowing for straightforward purification.
Step-by-Step Experimental Protocol
Materials:
-
Phenylsuccinic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Diethyl ether or Ethyl acetate
-
Standard reflux and extraction glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylsuccinic acid and anhydrous methanol.
-
Slowly add concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Potential applications of this compound.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical and spectroscopic properties. While it may not be a lead compound in itself, its utility as a synthetic intermediate should not be underestimated. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate this versatile molecule into their synthetic strategies for the creation of novel and potentially bioactive compounds.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylsuccinic acid. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Technology and Innovation. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Retrieved from [Link]
-
Bioorganic Chemistry. (2020). Design, synthesis and biological evaluation of novel arylpropionic esters for the treatment of acute kidney injury. Retrieved from [Link]
Sources
An In-depth Technical Guide on the Safety and Handling of Dimethyl 2-phenylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for Dimethyl 2-phenylbutanedioate and structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with a thorough risk assessment and established laboratory safety protocols.
Section 1: Introduction and Physicochemical Properties
This compound, also known as Dimethyl 2-phenylsuccinate, is a diester with the molecular formula C₁₂H₁₄O₄.[1][2] While specific safety and toxicological data for this compound are limited, its structural components—a phenyl group and a butanedioate dimethyl ester—provide a basis for understanding its potential hazards and handling requirements. This guide synthesizes information from related compounds, including phenylsuccinic acid and dimethyl succinate, to provide a comprehensive overview of safe laboratory practices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Dimethyl 2-phenylsuccinate, 2-(Phenyl)succinic acid dimethyl ester | PubChem[1] |
| CAS Number | 15463-92-0 | PubChem[1][2] |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1][2] |
| Molecular Weight | 222.24 g/mol | PubChem[1][2] |
| Appearance | Assumed to be a solid or liquid at room temperature | Inferred |
| Storage | Sealed in a dry place at room temperature | BLD Pharm[2] |
Section 2: Hazard Identification and Classification
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[3][4][5]
-
Ingestion: The toxicological properties upon ingestion have not been fully investigated, but it may be harmful if swallowed.[4]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, it is crucial to implement appropriate engineering controls and mandate the use of personal protective equipment.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] A face shield should be considered for splash protection.
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[8]
Diagram 1: PPE Workflow for Handling this compound
Caption: Standard PPE protocol for handling this compound.
Section 4: Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid ingestion and inhalation.[6]
-
If the compound is a solid, avoid dust formation.[6]
-
Wash hands thoroughly after handling.[4]
-
Keep the compound away from incompatible substances such as strong oxidizing agents, acids, and bases.[6][8]
Storage
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][6]
-
Keep away from heat, sparks, and open flames.[8]
Section 5: Emergency Procedures
In the event of an emergency, a clear and practiced response plan is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[8][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3][8]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[6][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined in Section 3.
-
If the material is a solid, sweep or vacuum it up, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
If the material is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a chemical waste container.
-
Prevent the spill from entering drains or waterways.
Diagram 2: Spill Response Workflow
Caption: Step-by-step procedure for responding to a spill of this compound.
Section 6: Stability and Reactivity
-
Chemical Stability: Assumed to be stable under normal conditions.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][8]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[6][8]
Section 7: Toxicological Information
While no specific toxicological data for this compound were found, the hydrolysis of the ester could potentially yield phenylsuccinic acid and methanol. The primary hazards are expected to be from local irritation.[3][4][5] Chronic exposure effects have not been determined.
Section 8: Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of this compound waste.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
ScienceLab.com. Material Safety Data Sheet - DL- Phenylsuccinic Acid MSDS. 2005. [Link]
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Methodological & Application
Synthesis methods for Dimethyl 2-phenylbutanedioate
An Application Note for the Synthesis of Dimethyl 2-phenylbutanedioate
Abstract
This compound, also known as dimethyl 2-phenylsuccinate, is a valuable diester intermediate in the synthesis of fine chemicals and pharmaceutical agents. Its structure, featuring a phenyl group adjacent to a succinate backbone, makes it a key building block for more complex molecular architectures. This document provides a comprehensive guide for researchers and drug development professionals on the primary methods for its synthesis. We will explore three robust synthetic strategies: the Michael Addition, a classical Malonic Ester Synthesis pathway, and modern Asymmetric Synthesis approaches for producing enantiomerically enriched products. Each section includes detailed, field-tested protocols, an analysis of the underlying chemical principles, and visual workflows to ensure clarity and reproducibility.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[1] It is structurally a derivative of butanedioic (succinic) acid, where a phenyl group is substituted at the C-2 position, and the two carboxylic acid groups are esterified with methanol.
Chemical Properties:
-
CAS Number: 15463-92-0[2]
-
Molecular Formula: C₁₂H₁₄O₄[1]
-
Molecular Weight: 222.24 g/mol [1]
-
Synonyms: Dimethyl 2-phenylsuccinate, 2-phenyl-butanedioic acid dimethyl ester[1]
The synthetic utility of this molecule stems from the versatile reactivity of its functional groups. The ester moieties can be hydrolyzed, reduced, or converted to amides, while the benzene ring can undergo further electrophilic substitution. The chiral center at C-2 means the molecule can exist as two enantiomers, the selective synthesis of which is often crucial in pharmaceutical applications where stereochemistry dictates biological activity.[3] This guide will detail both racemic and stereoselective synthetic routes.
Method 1: Synthesis via Michael Addition
The Michael or 1,4-conjugate addition is a powerful and atom-economical method for forming carbon-carbon bonds.[4] For the synthesis of this compound, this involves the addition of a phenyl nucleophile to the β-carbon of an α,β-unsaturated diester, such as dimethyl maleate or dimethyl fumarate.[5] While Grignard reagents tend to favor direct 1,2-addition to the ester carbonyl, organocuprates (Gilman reagents) are renowned for their high selectivity in 1,4-conjugate addition.[5]
Scientific Rationale
The key to this method is the generation of a "soft" phenyl nucleophile in the form of a lithium diphenylcuprate (Ph₂CuLi). This reagent is prepared by reacting two equivalents of phenyllithium with one equivalent of a copper(I) salt, typically copper(I) iodide (CuI). The resulting cuprate is less basic and a softer nucleophile than phenyllithium, which dramatically favors addition to the electrophilic β-carbon of the conjugated system over the harder carbonyl carbon.[5] The reaction is performed at low temperatures to ensure the stability of the organometallic reagents.
Visual Workflow: Michael Addition
Caption: Workflow for the synthesis via Michael Addition.
Detailed Experimental Protocol
Objective: To synthesize racemic this compound via conjugate addition of a Gilman reagent to dimethyl maleate.
Materials:
-
Bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
Dimethyl maleate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Preparation of Phenyllithium: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add bromobenzene (1.1 equivalents). Slowly add n-BuLi (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of phenyllithium.
-
Formation of the Gilman Reagent: In a separate flame-dried flask under argon, suspend CuI (0.5 equivalents) in anhydrous THF at -78 °C. Transfer the freshly prepared phenyllithium solution from the previous step into this suspension via cannula. Allow the mixture to stir at -40 °C for 30 minutes, during which the solution should become homogeneous, indicating the formation of lithium diphenylcuprate.
-
Conjugate Addition: Cool the Gilman reagent solution back down to -78 °C. Add a solution of dimethyl maleate (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Reaction Quench and Workup: Cool the mixture to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl. Stir until the copper salts precipitate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Method 2: Malonic Ester Synthesis Pathway
The malonic ester synthesis is a versatile method for preparing carboxylic acids and their derivatives.[6] This pathway utilizes the acidity of the α-proton of a malonic ester to form a stabilized enolate, which can then act as a nucleophile.[6] For our target molecule, this route involves the alkylation of dimethyl phenylmalonate with an acetate electrophile, followed by hydrolysis, decarboxylation, and a final esterification step.
Scientific Rationale
This multi-step synthesis leverages fundamental organic reactions.
-
Deprotonation: Dimethyl phenylmalonate is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH) or a sterically hindered base to form a resonance-stabilized enolate. The phenyl group enhances the acidity of the α-proton.
-
Alkylation: The enolate attacks an electrophile, such as methyl bromoacetate, in a standard Sₙ2 reaction to form a tri-ester intermediate.
-
Saponification and Decarboxylation: The tri-ester is hydrolyzed to a tricarboxylic acid using a strong base (e.g., KOH), followed by acidification. The resulting phenylmalonic acid derivative is unstable to heat and readily undergoes decarboxylation upon warming to yield 2-phenylsuccinic acid.
-
Esterification: The final diacid is converted to the target dimethyl ester using a standard esterification method, such as Fischer esterification with methanol and a catalytic amount of sulfuric acid.[7]
Visual Workflow: Malonic Ester Synthesis
Caption: Multi-step workflow for the Malonic Ester Synthesis pathway.
Detailed Experimental Protocol
Objective: To synthesize this compound from dimethyl phenylmalonate.
Protocol:
Part A: Alkylation
-
In a flame-dried flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF.
-
Add a solution of dimethyl phenylmalonate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Stir for 1 hour at room temperature until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl bromoacetate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the crude tri-ester.
Part B: Hydrolysis and Decarboxylation
-
Dissolve the crude tri-ester in a solution of potassium hydroxide (KOH, 5.0 equivalents) in ethanol/water (1:1).
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl at 0 °C. Gently heat the acidic mixture to 50-60 °C for 1-2 hours to promote decarboxylation.
-
Cool the solution and extract the 2-phenylsuccinic acid product with ethyl acetate. Dry the organic layer over MgSO₄ and evaporate the solvent.
Part C: Esterification
-
Dissolve the crude 2-phenylsuccinic acid in excess methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the solution to reflux for 5-8 hours.[8]
-
Cool the mixture, neutralize with a saturated solution of sodium bicarbonate, and remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by flash column chromatography to yield the final product.
Method 3: Asymmetric Synthesis
For applications requiring enantiomerically pure this compound, asymmetric synthesis is essential. A highly effective strategy is the catalytic asymmetric hydrogenation of a prochiral precursor, such as dimethyl 2-phenylmaleate (the Z-isomer) or dimethyl 2-phenylfumarate (the E-isomer). This method uses a chiral transition metal complex to deliver hydrogen across the double bond in a stereocontrolled manner.[9]
Scientific Rationale
Asymmetric hydrogenation relies on a chiral catalyst, typically composed of a rhodium (Rh) or ruthenium (Ru) metal center coordinated to a chiral ligand (e.g., BINAP, DuPhos).[9][10] The substrate coordinates to the chiral metal complex, forming a diastereomeric intermediate. Hydrogen then adds to the double bond from a specific face, dictated by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one enantiomer of the product. The choice of ligand, solvent, and hydrogen pressure are critical for achieving high enantioselectivity (ee).
Visual Workflow: Asymmetric Catalysis Concept
Caption: Asymmetric hydrogenation using a chiral catalyst.
Detailed Experimental Protocol
Objective: To synthesize enantiomerically enriched this compound via asymmetric hydrogenation.
Materials:
-
Dimethyl 2-phenylmaleate (prochiral substrate)
-
Chiral Catalyst: e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Protocol:
-
Vessel Preparation: Place the prochiral substrate, dimethyl 2-phenylmaleate (1.0 equivalent), and the chiral rhodium catalyst (0.01-1 mol%) into a high-pressure autoclave equipped with a stirrer.
-
Inert Atmosphere: Seal the vessel and purge it several times with argon or nitrogen to remove all oxygen, which can poison the catalyst.
-
Solvent Addition: Add anhydrous, degassed methanol via syringe.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Reaction: Stir the mixture vigorously at a constant temperature (e.g., 25-40 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Workup: Carefully vent the excess hydrogen. Remove the solvent under reduced pressure.
-
Analysis and Purification: Dissolve the residue in a suitable solvent. The catalyst can often be removed by passing the solution through a short plug of silica. Analyze the conversion and enantiomeric excess (ee) using chiral HPLC or GC. Further purification can be performed by column chromatography if necessary.
Comparative Summary of Synthesis Methods
| Feature | Method 1: Michael Addition | Method 2: Malonic Ester Synthesis | Method 3: Asymmetric Hydrogenation |
| Stereocontrol | Racemic | Racemic | Excellent (typically >95% ee) |
| Number of Steps | 2-3 (including reagent prep) | 3-4 | 1 (from prochiral precursor) |
| Key Reagents | Organocuprate, Dimethyl Maleate | Dimethyl Phenylmalonate, Base, Alkyl Halide | Chiral Rh or Ru catalyst, H₂ gas |
| Yield | Moderate to Good | Moderate (multi-step) | High to Excellent |
| Primary Use Case | Rapid access to racemic material | Classical, versatile route using common reagents | Production of high-value, enantiopure material |
References
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]
-
dimethyl 2-phenylsuccinate - 15463-92-0, C12H14O4. ChemSynthesis. [Link]
-
Diethyl phenylmalonate. Wikipedia. [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
- CN102249921A - 2-(2,3-dimethyl phenyl) diester malonate, preparation method thereof, and application thereof.
-
CAS 37434-59-6 | Dimethyl 2-phenylmalonate. Hoffman Fine Chemicals. [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. MDPI. [Link]
-
Nickel(II)-catalyzed asymmetric photoenolization/Mannich reaction of (2-alkylphenyl) ketones. PubMed Central. [Link]
- CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes.
- CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
-
Michael Addition Reaction Mechanism. YouTube. [Link]
- CN102584593A - Preparation method for dimethyl succinylo succinate (DMSS).
-
22.4 - Michael Additions. YouTube. [Link]
- JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane.
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]
-
Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. PubMed Central. [Link]
-
One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation. MDPI. [Link]
-
α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. [Link]
- Preparation method of dimethyl succinyl succinate.
- CN102070448A - Method for preparing dimethyl succinate.
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
The Stereoselective Synthesis of 1-Substituted Organometallic Derivatives of 3,3-Dimethylbutane-1,2-d2. Whitesides Research Group - Harvard University. [Link]
-
Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion. eScholarship.org. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-(Phenyl)succinic acid dimethyl ester synthesis - chemicalbook [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
Application Notes and Protocols for the Enzymatic Synthesis of Dimethyl 2-phenylbutanedioate
Introduction
Dimethyl 2-phenylbutanedioate, a valuable diester, serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis routes often necessitate harsh reaction conditions, including high temperatures and the use of corrosive acid catalysts, leading to environmental concerns and the formation of unwanted byproducts. Biocatalysis, employing enzymes to mediate chemical transformations, offers a compelling green alternative. This application note provides a detailed protocol for the enzymatic synthesis of this compound from 2-phenylbutanedioic acid and methanol, utilizing the highly efficient and selective lipase B from Candida antarctica (CALB).
The enzymatic approach presents numerous advantages, including mild reaction conditions, high selectivity (chemo-, regio-, and enantio-), and reduced environmental impact. CALB, particularly in its immobilized form, is a robust and versatile biocatalyst renowned for its efficacy in a wide array of esterification and transesterification reactions in organic media.[1] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and sustainable method for the synthesis of this important chemical building block.
Reaction Principle
The enzymatic synthesis of this compound proceeds via a direct esterification reaction. The enzyme, Candida antarctica lipase B, catalyzes the formation of two ester linkages between the carboxylic acid groups of 2-phenylbutanedioic acid and the hydroxyl groups of two methanol molecules. The reaction is reversible, and the removal of water, a byproduct, can drive the equilibrium towards product formation.
Caption: Enzymatic esterification of 2-phenylbutanedioic acid with methanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Phenylbutanedioic acid | ≥98% | Sigma-Aldrich |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Immobilized Candida antarctica lipase B (Novozym® 435) | Sigma-Aldrich | |
| tert-Butyl methyl ether (MTBE) | Anhydrous, ≥99% | Sigma-Aldrich |
| Molecular Sieves | 3 Å, activated | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | |
| Deuterated Chloroform (CDCl₃) | with 0.03% (v/v) TMS | Cambridge Isotope Laboratories |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexane | HPLC grade | Fisher Scientific |
Experimental Protocol
Enzyme Preparation and Activation
Immobilized CALB (Novozym® 435) should be activated prior to use to ensure optimal activity.
-
Weigh the desired amount of immobilized CALB into a clean, dry reaction vessel.
-
Add activated 3 Å molecular sieves (approximately 10% w/w of the solvent volume) to the vessel.
-
Add the reaction solvent (tert-butyl methyl ether) to the vessel.
-
Gently agitate the mixture at room temperature for at least 4 hours to ensure the removal of residual water from the enzyme and the solvent.
Enzymatic Esterification Reaction
The following protocol is based on a 1 mmol scale of 2-phenylbutanedioic acid. The reaction can be scaled up or down as needed, with proportional adjustments to all reagents and solvent volumes.
-
To the pre-activated enzyme and molecular sieves in the reaction vessel, add 2-phenylbutanedioic acid (196.18 mg, 1 mmol).
-
Add anhydrous methanol (80.1 µL, 2 mmol) to the reaction mixture. A slight excess of methanol can be used to shift the equilibrium towards the product.
-
Ensure the total volume of anhydrous tert-butyl methyl ether is sufficient to fully suspend the reactants and the enzyme (e.g., 10 mL).
-
Seal the reaction vessel and place it in an orbital shaker set to 200 rpm and a constant temperature of 50°C. The elevated temperature enhances the reaction rate without significantly compromising the stability of the immobilized CALB.
-
Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Overall experimental workflow for the synthesis of this compound.
Product Isolation and Purification
-
Once the reaction has reached completion (as determined by the monitoring method), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused for subsequent reactions.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove any unreacted 2-phenylbutanedioic acid, followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data and Expected Results
The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₂H₁₄O₄[2] |
| Molecular Weight | 222.24 g/mol [2] |
| Appearance | Colorless oil or low-melting solid |
| Yield | >90% (optimized conditions) |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, the methine proton, the methylene protons, and the two distinct methyl ester protons. |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbons of the esters, aromatic carbons, the methine carbon, the methylene carbon, and the two methyl carbons.[2] |
| GC-MS (EI) | Molecular ion peak (m/z = 222) and characteristic fragmentation pattern.[2] |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the phenyl group (multiplet, ~7.2-7.4 ppm), the methine proton (-CH-) adjacent to the phenyl group and a carbonyl (triplet, ~4.0 ppm), the diastereotopic methylene protons (-CH₂-) adjacent to the other carbonyl (doublet of doublets, ~2.8 and 3.2 ppm), and two singlets for the non-equivalent methyl ester protons (-OCH₃) (~3.6 and 3.7 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the two ester carbonyl carbons (~172 and 174 ppm), the aromatic carbons (in the range of ~127-140 ppm), the methine carbon (~50 ppm), the methylene carbon (~35 ppm), and the two methyl ester carbons (~52 ppm).[2]
-
GC-MS: The mass spectrum obtained under electron ionization (EI) will show the molecular ion peak at m/z = 222, corresponding to the molecular weight of the product.[2] Key fragment ions may include those resulting from the loss of a methoxy group (m/z = 191) and other characteristic fragments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion Rate | Inactive enzyme | Ensure proper activation of the enzyme and use of anhydrous solvent. |
| Insufficient reaction time | Monitor the reaction for a longer period. | |
| Sub-optimal temperature | Optimize the reaction temperature (e.g., in the range of 40-60°C). | |
| Presence of Mono-ester | Incomplete reaction | Increase reaction time or enzyme loading. |
| Insufficient methanol | Use a larger excess of methanol. | |
| Difficulty in Purification | Incomplete removal of acid | Ensure thorough washing with sodium bicarbonate solution. |
| Co-elution of impurities | Optimize the solvent system for column chromatography. |
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic synthesis of this compound using immobilized Candida antarctica lipase B. This biocatalytic method offers a sustainable and efficient alternative to traditional chemical synthesis, operating under mild conditions to produce the desired product in high yield and purity. The provided experimental procedures, data interpretation guidelines, and troubleshooting information will enable researchers to successfully implement this green chemistry approach in their laboratories.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Fitting of experimental data of the CALB-catalyzed solventfree synthesis of ethyl butyrate. ResearchGate. [Link]
-
Effect of immobilization protocol on optimal conditions of ethyl butyrate synthesis catalyzed by lipase B from Candida antarctica. ResearchGate. [Link]
-
Enzymatic synthesis of aroma acetoin fatty acid esters by immobilized Candida antarctica lipase B. ResearchGate. [Link]
-
Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. [Link]
-
Ester synthesis reaction with CALB displaying yeast whole cell biocatalyst: effect of organic solvent and initial water content. PubMed. [Link]
-
Enhancing the methanol tolerance of Candida antarctica lipase B by saturation mutagenesis for biodiesel preparation. PMC. [Link]
-
Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. PMC. [Link]
-
GC-MS analysis and in vitro Antioxidant, Cytotoxicity study of DCM-ME extract of Dendrophthoe falcata (L.F) Ettingsh leave against human lung carcinoma (A-549) and human Chronic Myelogenous leukemia (k-562) cell Line. Research Journal of Pharmacy and Technology. [Link]
-
GC-MS chromatogram of DMTDM. ResearchGate. [Link]
-
Candida antarctica lipase B catalyzed esterification of glucuronic acid 1 with n-butanol 2 or cinnamic alcohol 3. ResearchGate. [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]
-
Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. National Institutes of Health. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Lipase B from Candida antarctica (CAL-B) catalyzed acylation of (S). ResearchGate. [Link]
-
Electronic Supplementary Information (ESI) for. Royal Society of Chemistry. [Link]
-
3,3-dimethyl-2-butanone. University of Calgary. [Link]
-
1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. [Link]
Sources
Dimethyl 2-Phenylbutanedioate: A Versatile C4 Building Block for Complex Molecule Synthesis
Introduction: Unlocking the Synthetic Potential of a Phenyl-Substituted Succinate Ester
Dimethyl 2-phenylbutanedioate, also known as dimethyl phenylsuccinate, is a valuable and versatile C4 building block in organic synthesis. Its structure, featuring a phenyl group on the succinate backbone, provides a unique combination of reactivity and stereochemical potential, making it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic placement of the phenyl group and two ester functionalities allows for a range of transformations, including hydrolysis, reduction, enolate formation and subsequent alkylation, and condensation reactions, opening pathways to valuable intermediates and target molecules such as substituted succinic acids, diols, lactones, and more complex heterocyclic systems.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 15463-92-0 |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Approx. 295-297 °C |
| Solubility | Soluble in most organic solvents (e.g., THF, diethyl ether, dichloromethane). |
Application I: Synthesis of 2-Phenylsuccinic Acid via Hydrolysis
The hydrolysis of the diester to the corresponding dicarboxylic acid is a fundamental transformation that unlocks further synthetic possibilities. 2-Phenylsuccinic acid is a valuable precursor for the synthesis of various biologically active molecules and polymers. The following protocol details the base-mediated hydrolysis of this compound.
Mechanistic Rationale
Base-catalyzed hydrolysis of esters, or saponification, is a well-established reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group. The reaction is driven to completion by the deprotonation of the newly formed carboxylic acid by the methoxide, forming a carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the desired dicarboxylic acid.
Caption: Hydrolysis of this compound.
Detailed Experimental Protocol: Hydrolysis to 2-Phenylsuccinic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 2:1 to 3:1 v/v ratio).
-
Saponification: Add a solution of sodium hydroxide (2.2-2.5 eq) in water to the flask. The excess base ensures complete hydrolysis of both ester groups.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diester.
-
Workup - Neutralization: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the disodium salt of phenylsuccinic acid, causing the product to precipitate if it is insoluble in the reaction mixture.
-
Extraction: If the product remains in solution, extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-phenylsuccinic acid.
-
Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system to afford pure 2-phenylsuccinic acid.[1]
Application II: Reduction to 2-Phenyl-1,4-butanediol
The reduction of the ester functionalities to alcohols provides 2-phenyl-1,4-butanediol, a versatile intermediate for the synthesis of polyesters, polyurethanes, and various heterocyclic compounds, including lactones. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Mechanistic Rationale
The reduction of esters with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of a methoxide-aluminum species to form an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxides to yield the diol.
Caption: Reduction of this compound.
Detailed Experimental Protocol: Reduction to 2-Phenyl-1,4-butanediol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stirrer, and an inert gas inlet, add a suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous THF. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This will produce a granular precipitate of aluminum salts that is easy to filter.
-
Filtration and Extraction: Filter the precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and the washings.
-
Drying and Concentration: Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenyl-1,4-butanediol.
-
Purification: The crude diol can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Application III: α-Alkylation via Enolate Formation
The presence of α-protons acidic enough to be removed by a strong base allows for the formation of an enolate, which can then be alkylated. This provides a powerful method for introducing substituents at the C2 position, leading to a variety of substituted succinate derivatives.
Mechanistic Rationale
A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to deprotonate the α-carbon, forming a lithium enolate. This enolate is a potent nucleophile that can react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond.
Caption: α-Alkylation of this compound.
Detailed Experimental Protocol: α-Methylation
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Preparation of LDA: In a dry flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C to generate the LDA solution.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the α-methylated product.
Application IV: Stobbe Condensation for the Synthesis of Itaconic Acid Derivatives
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction where a succinic ester condenses with a ketone or aldehyde in the presence of a strong base to form an alkylidenesuccinic acid or its corresponding ester. This reaction provides access to highly functionalized itaconic acid derivatives.
Mechanistic Rationale
The reaction is initiated by the formation of an enolate from the succinic ester. This enolate then adds to the carbonyl compound. The key step is an intramolecular cyclization to form a γ-lactone intermediate. This lactone then undergoes a base-induced elimination to open the ring and form the thermodynamically stable carboxylate of the itaconic acid derivative.
Sources
Application Notes and Protocols: Reaction Mechanisms Involving Dimethyl 2-phenylbutanedioate
Abstract
Dimethyl 2-phenylbutanedioate, also known as dimethyl phenylsuccinate, is a versatile diester that serves as a pivotal building block in modern organic synthesis.[1][2] Its strategic placement of a phenyl group and two ester functionalities confers unique reactivity, primarily centered on the acidic α-proton. This acidity facilitates the formation of a resonance-stabilized enolate, which acts as a potent nucleophile in a variety of crucial carbon-carbon bond-forming reactions. This document provides an in-depth exploration of the core reaction mechanisms involving this reagent, including Michael additions and alkylations. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to leverage its synthetic potential in creating complex molecular architectures.
Core Principle: The Phenyl-Stabilized Enolate
The synthetic utility of this compound stems from the acidity of the proton on the carbon atom positioned between the phenyl ring and a methoxycarbonyl group (the α-carbon). This acidity is a consequence of the inductive electron-withdrawing effects of the two ester carbonyl groups and the resonance stabilization of the resulting conjugate base (the enolate) by both the phenyl ring and the carbonyls.
The formation of this enolate is the gateway to the compound's reactivity. The choice of base is critical and depends on the desired reaction; non-nucleophilic, strong bases like Lithium Diisopropylamide (LDA) provide rapid and quantitative enolate formation, while weaker bases like sodium ethoxide can also be effective, particularly in thermodynamically controlled reactions like the Michael addition.
Sources
Application of Phenylbutanedioate Derivatives in Polymer Chemistry: A Technical Guide
A Note on the Subject Compound: An extensive review of scientific literature and public domain resources reveals limited specific application data and protocols for Dimethyl 2-phenylbutanedioate in polymer chemistry. While analogous structures, such as phenylsuccinic acid, have been incorporated into copolyesters, detailed methodologies for the dimethyl ester are not well-documented.[1]
However, the closely related and similarly named compound, 2,3-Dimethyl-2,3-diphenylbutane (DMDPB) , is a substance of significant industrial importance with extensive applications in polymer modification. Given its relevance, this guide will focus on the use of DMDPB, providing in-depth technical information, application notes, and protocols for researchers, scientists, and development professionals.
Introduction to 2,3-Dimethyl-2,3-diphenylbutane (DMDPB)
2,3-Dimethyl-2,3-diphenylbutane (CAS No: 1889-67-4), also known as bicumyl or dicumene, is a stable, carbon-centered radical initiator.[2] Its primary distinguishing feature is its high thermal stability, with a decomposition temperature significantly higher than common peroxide initiators.[2] This property makes it uniquely suited for high-temperature processing of various polymers. DMDPB serves two primary roles in polymer chemistry:
-
High-Temperature Radical Initiator: For crosslinking and grafting reactions in polymers like polyethylene and polypropylene.[2]
-
Flame-Retardant Synergist: As an effective, environmentally friendlier replacement for antimony trioxide in halogenated flame-retardant systems.[2]
Mechanism of Action: The Causality Behind DMDPB's Functionality
The utility of DMDPB stems from the thermally induced homolytic cleavage of its central carbon-carbon bond. This bond is relatively weak and, upon heating to a sufficiently high temperature (typically above 200°C), dissociates to form two stable cumyl radicals.[2]
Radical Initiation for Polymer Crosslinking
-
Initiation: At elevated processing temperatures, DMDPB undergoes thermal decomposition to generate two cumyl radicals (C₆H₅C(CH₃)₂•).
-
Hydrogen Abstraction: These highly reactive cumyl radicals abstract hydrogen atoms from the polymer backbone (P-H), creating polymer macroradicals (P•).
-
Crosslink Formation: Two polymer macroradicals then combine to form a stable carbon-carbon bond, resulting in a crosslink between the polymer chains (P-P). This creates a three-dimensional network structure.
The high decomposition temperature of DMDPB is a critical advantage. It allows the polymer to be fully melted, mixed, and shaped before the crosslinking reaction begins, preventing premature gelation that can occur with less stable initiators like peroxides.[2]
Caption: Mechanism of polymer crosslinking initiated by DMDPB.
Application I: Crosslinking of Polyethylene
Crosslinking transforms thermoplastic polymers like polyethylene into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. DMDPB is particularly effective for this purpose in applications requiring high processing temperatures.[2]
Data Presentation: Expected Effects of Crosslinking
The following table presents representative data on how a radical initiator can affect the properties of High-Density Polyethylene (HDPE). While this data is based on studies using dicumyl peroxide, the trends are analogous to what is expected with DMDPB, though at different processing temperatures and concentrations.
| Initiator Conc. (phr) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Gel Content (%) |
| 0 (Neat HDPE) | 25.3 | 1.1 | > 600 | 0 |
| 0.5 | 23.1 | 1.2 | 450 | 65 |
| 1.0 | 21.5 | 1.3 | 300 | 80 |
| 1.5 | 20.4 | 1.4 | 150 | 88 |
| 2.0 | 19.8 | 1.5 | 50 | 92 |
| phr: parts per hundred resin. Data is representative.[2] |
Experimental Protocol: Crosslinking of HDPE with DMDPB
This protocol describes a standard laboratory procedure for crosslinking HDPE using DMDPB in an internal mixer.
Materials:
-
High-Density Polyethylene (HDPE) resin
-
2,3-Dimethyl-2,3-diphenylbutane (DMDPB)
-
Antioxidant (e.g., Irganox 1010)
-
Xylene (for gel content analysis)
Equipment:
-
Vacuum oven
-
Internal mixer (e.g., Brabender or Haake type)
-
Compression molder
-
Soxhlet extraction apparatus
-
Analytical balance
-
Stainless steel mesh cage (120 mesh)
Workflow Diagram:
Caption: Experimental workflow for HDPE crosslinking with DMDPB.
Procedure:
-
Drying: Dry the HDPE resin in a vacuum oven at 80°C for at least 4 hours to remove moisture.[2]
-
Mixer Preparation: Preheat the internal mixer to a temperature below DMDPB's decomposition, typically 150-160°C. Set the rotor speed to 50-60 rpm.[2]
-
Polymer Loading: Add the dried HDPE to the mixer and allow it to melt and form a homogenous melt, typically for 3-5 minutes.
-
Additive Incorporation: Pre-mix the desired amount of DMDPB (e.g., 0.5-2.0 phr) and antioxidant (e.g., 0.1 phr) and add the powder blend to the molten polymer. Mix for an additional 2-3 minutes to ensure uniform dispersion.
-
Crosslinking Reaction: Increase the mixer temperature to initiate crosslinking, typically to 200-230°C. Continue mixing for 5-8 minutes. An increase in torque is indicative of crosslinking.
-
Sample Molding: Quickly remove the crosslinked polymer from the mixer and place it in a preheated compression molder (at the crosslinking temperature). Apply approximately 10 MPa of pressure for 5-10 minutes to form a sheet.
-
Cooling: Cool the mold to room temperature while maintaining pressure.
-
Conditioning: Remove the sample and allow it to condition at ambient temperature for 24 hours before testing.
Protocol: Determination of Gel Content (Degree of Crosslinking)
This protocol determines the insoluble fraction of the crosslinked polymer, which correlates to the degree of crosslinking.
-
Sample Preparation: Accurately weigh a small piece (approx. 0.2-0.3 g) of the crosslinked sample (W₁).
-
Cage Preparation: Place the sample inside a pre-weighed stainless steel mesh cage (W₂).
-
Extraction: Place the cage into a Soxhlet extraction apparatus with boiling xylene. Perform the extraction for 12 hours to dissolve the non-crosslinked (soluble) fraction.[2]
-
Drying: Remove the cage and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Final Weighing: Cool the cage in a desiccator and weigh it (W₃).
-
Calculation:
-
Gel Content (%) = [ (W₃ - W₂) / W₁ ] x 100
-
Application II: Flame Retardant Synergist
DMDPB is an effective synergist for halogenated flame retardants, often used as a replacement for antimony trioxide (Sb₂O₃).[2] This is driven by increasing regulatory scrutiny of heavy metal-based additives. The synergy allows for a lower total loading of flame retardant, which can help preserve the mechanical properties of the polymer.[2]
Mechanism of Synergy: In a fire, the halogenated flame retardant releases halogen radicals (e.g., Br•). Concurrently, DMDPB decomposes to form cumyl radicals. These radicals promote the formation of a char layer and enhance the release of halogen radicals, which interrupt the combustion cycle in the gas phase. This dual action enhances the overall flame retardancy of the material.
References
- Chae, H. G., Park, S. H., Kim, B. C., & Kim, D. K. (2004). Effect of methyl substitution of the ethylene unit on the physical properties of poly(butylene succinate). Journal of Polymer Science Part B: Polymer Physics.
- BenchChem. (2025). Application of 2,3-Dimethyl-2,3-diphenylbutane in Polymer Crosslinking: Application Notes and Protocols.
Sources
Application Note: High-Purity Isolation of Dimethyl 2-phenylbutanedioate for Research and Development
Abstract
Dimethyl 2-phenylbutanedioate is a diester of significant interest as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical scaffolds and specialty materials. The utility of this compound is directly contingent on its purity, as residual starting materials, catalysts, or side-products can impede downstream reactions and compromise the integrity of experimental data. This guide provides a comprehensive set of protocols for the purification of this compound. As a compound with limited published physical data, this note emphasizes the underlying chemical principles to empower researchers to select and adapt the most suitable purification strategy—flash column chromatography, recrystallization, or vacuum distillation—based on the specific characteristics of their crude material. Detailed, step-by-step methodologies are provided for each technique, alongside protocols for definitive purity assessment via spectroscopic and chromatographic methods.
Compound Properties and Safety Imperatives
Before commencing any purification protocol, a thorough understanding of the compound's properties and the requisite safety measures is paramount.
Physicochemical Characteristics
This compound (also known as Dimethyl phenylsuccinate) is an aromatic diester.[1] While extensive experimental data is not widely available, its key properties are summarized below. The absence of experimentally determined melting and boiling points necessitates an empirical approach to purification, as detailed in the subsequent sections.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Dimethyl phenylsuccinate, Phenylsuccinic acid dimethyl ester | [1] |
| CAS Number | 15463-92-0 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Physical State | Solid or high-boiling liquid/oil (assumed) | N/A |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Storage | Store sealed in a dry place at room temperature. | [3] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of potential vapors or aerosols.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Purification Strategy: A Logic-Based Approach
The optimal purification strategy depends on the physical state of the crude product and the nature of the impurities. Common impurities may include unreacted starting materials (e.g., phenylacetic acid derivatives, malonates) or reaction by-products.
The following decision workflow provides a logical path to selecting the appropriate purification protocol.
Caption: Decision workflow for selecting the optimal purification protocol.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal if the crude product is a solid and contains impurities with different solubility profiles. The principle relies on dissolving the compound in a minimum amount of a hot solvent and allowing it to crystallize upon cooling, leaving soluble impurities in the mother liquor.
1. Solvent Screening (Microscale): a. Place ~20-30 mg of crude material into several small test tubes. b. Add a few drops of a test solvent (see Table 2) to each tube. Observe solubility at room temperature. An ideal solvent will not dissolve the compound in the cold. c. Gently heat the tubes that showed poor cold solubility. A good solvent will dissolve the compound completely when hot. d. Allow the hot solutions to cool to room temperature, then place in an ice bath. The best solvent will yield a high quantity of crystalline precipitate. e. If a single solvent is not found, test solvent pairs (e.g., dissolve in a good solvent like ethyl acetate, then add a poor solvent like hexane until cloudy).[6][7]
| Solvent Class | Recommended Test Solvents | Rationale |
| Alcohols | Isopropanol, Ethanol | Moderately polar, good for many esters. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Good for moderately polar compounds. Often used with a non-polar anti-solvent.[8] |
| Esters | Ethyl acetate | "Like dissolves like" principle suggests good solubility.[9] |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Non-polar. Primarily used as the "poor" solvent or anti-solvent in a pair. |
| Aromatics | Toluene | Can be effective for aromatic compounds. |
2. Bulk Recrystallization Protocol: a. Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. b. Add the chosen solvent (or solvent system) portion-wise while heating the flask (e.g., on a hot plate) until the solid just dissolves completely. c. If the solution is colored, and the pure compound is expected to be colorless, add a small amount of activated charcoal and heat for another 5-10 minutes. d. If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. f. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold recrystallization solvent. i. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile technique, applicable to both solid and liquid crude products, for separating compounds based on their differential adsorption to a stationary phase.[10] For a moderately polar diester like this compound, a normal-phase setup (polar stationary phase, non-polar mobile phase) is effective.
Caption: Standard workflow for flash column chromatography.
1. Mobile Phase (Eluent) Selection: a. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. b. A mixture of Hexane and Ethyl Acetate is an excellent starting point.[10] c. Spot the crude mixture on a silica TLC plate and elute with varying solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). d. The ideal system should place the desired product spot at a Retention Factor (Rf) of ~0.25-0.35, with good separation from impurities.
2. Column Preparation and Execution: a. Select a column with a diameter appropriate for the sample size (typically, use 50-100 g of silica gel per 1 g of crude material). b. Pack the column using the "slurry method" with silica gel (230-400 mesh) in the initial, least polar eluent.[10] Ensure the packing is firm and level. c. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane, and carefully pipette it onto the top of the silica bed.
- Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11][12] d. Carefully add the eluent and apply gentle air pressure to begin eluting the compounds. e. Collect fractions and monitor their composition by TLC. f. Combine all fractions containing the pure product. g. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Vacuum Distillation
This technique is suitable for purifying thermally sensitive, high-boiling point liquids or oils.[13] By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition that might occur at atmospheric pressure.[14][15]
1. System Setup: a. Assemble a vacuum distillation apparatus, including a round-bottom flask (distilling flask), a short-path distillation head with a condenser, a receiving flask, and a thermometer. Ensure all glassware is free of cracks. b. Use a stir bar or capillary bubbler in the distilling flask to ensure smooth boiling. c. Connect the apparatus to a vacuum pump with a trap in between to protect the pump. A manometer is essential for monitoring the pressure.
2. Distillation Protocol: a. Place the crude material in the distilling flask (no more than half-full). b. Seal the system and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg). c. Begin heating the distilling flask gently using a heating mantle. d. Observe the temperature and pressure closely. Collect any low-boiling impurities as a "forerun" fraction. e. When the temperature stabilizes, indicating a pure fraction is distilling, switch to a clean receiving flask. Collect the main fraction over a narrow temperature range. f. Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides or charring. g. Cool the system completely before slowly re-introducing air.
Purity Assessment and Characterization
Post-purification analysis is critical to confirm the identity and purity of the isolated this compound.
Spectroscopic Characterization
| Technique | Expected Results for this compound |
| ¹H NMR | δ (ppm): ~7.3 (m, 5H, Ar-H), ~4.0 (t, 1H, CH-Ph), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 3H, OCH₃), ~2.9 (d, 2H, CH₂). The exact shifts and multiplicities will depend on the solvent and spectrometer frequency. |
| ¹³C NMR | δ (ppm): ~174 (C=O), ~172 (C=O), ~138 (Ar C-ipso), ~129 (Ar C-ortho/meta), ~128 (Ar C-para), ~52 (OCH₃), ~51 (OCH₃), ~45 (CH-Ph), ~35 (CH₂).[16][17] |
| FT-IR | ν (cm⁻¹): ~3030 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1735 (strong, C=O ester stretch), ~1600, 1495, 1450 (Ar C=C stretches), ~1200-1100 (C-O stretch). |
| Mass Spec (EI) | m/z: Expected Molecular Ion [M]⁺ at 222. Key fragments observed at 163 ([M-CO₂CH₃]⁺), 121 ([PhCHCO]⁺), 103, 77.[1] |
Chromatographic Purity
-
TLC: A single, well-defined spot in multiple solvent systems is a strong indicator of high purity.
-
GC/HPLC: For quantitative assessment, analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should show a single major peak, allowing for purity calculation (e.g., >98%).[18]
Conclusion
The successful application of this compound in research and development hinges on achieving high purity. This guide provides a robust framework for its purification, grounded in fundamental chemical principles. By systematically evaluating the crude material and selecting the appropriate protocol—recrystallization for solids, flash chromatography for versatile separation, or vacuum distillation for high-boiling liquids—researchers can reliably obtain material of the requisite quality. The included characterization data serves as a benchmark for confirming the identity and purity of the final product, ensuring the validity of subsequent experimental work.
References
- Heinemann, H. (1943). Distillation of high boiling esters. U.S. Patent No. 2,324,088. Washington, DC: U.S.
-
University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Sciencemadness Discussion Board (2020). Distilling esters with very high boiling points?. [Link]
-
Mohrig, J. R., et al. (n.d.). Recrystallization. [Link]
-
BRANDTECH Scientific (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
Quora (2017). What is the best solvent for recrystallization?. [Link]
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
Royal Society of Chemistry (n.d.). NMR Spectra of New Compounds. [Link]
-
Wikipedia (n.d.). Vacuum distillation. [Link]
-
University of Rochester, Department of Chemistry (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Busch Vacuum Solutions (n.d.). Vacuum Distillation. [Link]
-
Reddit (2023). Go-to recrystallization solvent mixtures. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
NP-MRD (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0257887). [Link]
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University of Colorado Boulder, Department of Chemistry (n.d.). Common Solvents for Crystallization. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 582943, this compound. PubChem. [Link]
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ChemSynthesis (n.d.). dimethyl 2-phenylsuccinate. [Link]
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PhytoBank (n.d.). 1H NMR Spectrum (PHY0174579). [Link]
-
NP-MRD (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379). [Link]
-
Chemsrc (n.d.). dimethyl 2,3-diphenylbut-2-enedioate. [Link]
-
Royal Society of Chemistry (n.d.). 1H and 13C NMR Spectra. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2797953, Dimethyl 2-(Phenylamino)-2-butenedioate. PubChem. [Link]
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Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]
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Thiyagarajan, S., et al. (2013). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. [Link]
-
Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 137437, Dimethyl 2,4-dimethylpentanedioate. PubChem. [Link]
-
Hunan Farida Technology Co., Ltd. (n.d.). 2,3-Dimethyl-2,3-diphenylbutane. [Link]
-
National Institute of Standards and Technology (n.d.). 3,3-Dimethylbutane-2-ol. NIST Chemistry WebBook. [Link]
- Google Patents (n.d.). Method for producing 2,3-dimethyl-2,3-diphenylbutane.
-
Wikipedia (n.d.). 2,3-Dimethylbutane. [Link]
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Comprehensive Analytical Techniques for the Characterization of Dimethyl 2-phenylbutanedioate
An In-Depth Guide for Researchers and Drug Development Professionals
This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of Dimethyl 2-phenylbutanedioate (also known as Dimethyl 2-phenylsuccinate). As a molecule of interest in organic synthesis and potentially in drug development, rigorous analytical control is paramount to ensure its identity, purity, and stability. This document outlines the theoretical underpinnings and practical, step-by-step protocols for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thermal Analysis (DSC/TGA).
Introduction to this compound
This compound is a diester derivative of succinic acid featuring a phenyl group at the alpha position. Its chemical structure presents a chiral center, making the characterization of its stereochemistry a potentially critical aspect of its analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Dimethyl 2-phenylsuccinate, 2-(Phenyl)succinic acid dimethyl ester | PubChem[1] |
| CAS Number | 15463-92-0 | PubChem[1] |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |
| Molecular Weight | 222.24 g/mol | PubChem[1] |
A thorough analytical workflow is crucial to confirm the successful synthesis of this compound and to identify and quantify any impurities, such as starting materials, by-products, or degradation products. The techniques detailed herein provide orthogonal information, which, when combined, offer a complete profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.
The "Why": Causality in NMR Experimental Choices
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts. The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding solubility issues or intermolecular interactions that could affect chemical shifts.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To determine the proton environment in the this compound molecule.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tube
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.
-
Add a small drop of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.
-
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To determine the carbon framework of the this compound molecule.
Instrumentation:
-
A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
Procedure:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition:
-
Tune the spectrometer to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the spectrum using the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).
-
Analyze the chemical shifts to assign each signal to a unique carbon atom in the molecule.
-
Expected Spectral Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2-7.4 | Multiplet | 127-140 |
| CH (benzylic) | ~4.0 | Triplet | ~50 |
| CH₂ | ~2.8 and ~3.2 | Doublet of doublets | ~38 |
| OCH₃ (ester 1) | ~3.7 | Singlet | ~52 |
| OCH₃ (ester 2) | ~3.6 | Singlet | ~52 |
| C=O (ester) | - | - | 170-175 |
Note: These are estimated values and may vary depending on the exact molecular environment and experimental conditions.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for this volatile compound.
The "Why": Understanding Fragmentation
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This ion is often unstable and fragments in a predictable manner, providing a unique "fingerprint" for the compound. The fragmentation of esters often involves cleavage at the carbonyl group and rearrangements.[3][4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Expected Mass Spectrum Fragmentation
The PubChem database provides some characteristic mass-to-charge ratios for this compound.[1] A plausible fragmentation pattern is outlined below:
Table 3: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 222 | [C₁₂H₁₄O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 163 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical |
| 121 | [C₈H₉O]⁺ | Likely from cleavage of the Cα-Cβ bond with rearrangement |
| 103 | [C₇H₇O]⁺ | Further fragmentation of m/z 121 |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Chromatographic Techniques: Purity Assessment and Quantification
Both HPLC and GC are workhorse techniques for assessing the purity of this compound and for quantifying it in various matrices.
The "Why": Choosing the Right Chromatographic Method
-
HPLC is a non-destructive technique that is well-suited for the analysis of thermally labile or non-volatile compounds. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common mode for the separation of moderately polar organic molecules like this compound.
-
GC is ideal for volatile and thermally stable compounds. Given that this compound is a relatively small ester, it is amenable to GC analysis. GC often provides higher resolution and faster analysis times than HPLC.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to quantify it.
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid (for mobile phase modification)
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in acetonitrile.
-
Prepare working standards by diluting the stock solution.
-
Prepare the sample solution at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. A small amount of acid (e.g., 0.1% phosphoric acid) is often added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The phenyl group provides UV absorbance. A wavelength of around 210-230 nm is a good starting point. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of the sample by the area percent method.
-
For quantification, generate a calibration curve from the peak areas of the reference standards.
-
Experimental Protocol: Gas Chromatography (GC)
Objective: To provide an alternative method for purity assessment and quantification.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a volatile organic solvent (e.g., 1 mg/mL in ethyl acetate).
-
GC Conditions:
-
Use the same GC column and temperature program as described for GC-MS.
-
Detector: FID at 280 °C.
-
-
Data Analysis:
-
Determine purity by area percent normalization.
-
Quantify using an external or internal standard method.
-
Thermal Analysis: Assessing Thermal Stability and Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of this compound.
The "Why": Insights from Thermal Events
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, heat of fusion, and to study any polymorphic transitions.[6]
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.[6]
Experimental Protocol: DSC and TGA
Objective: To determine the melting point and thermal decomposition profile of this compound.
Instrumentation:
-
DSC instrument
-
TGA instrument
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan for DSC and a ceramic or platinum pan for TGA.
-
DSC Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
TGA Conditions:
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition and the percentage of mass loss.
-
Workflow and Data Integration
A logical workflow for the characterization of this compound integrates these techniques to build a comprehensive understanding of the molecule.
Caption: Integrated workflow for the analytical characterization of this compound.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The integration of NMR for structural elucidation, mass spectrometry for molecular weight and fragmentation analysis, chromatography for purity assessment, and thermal analysis for stability and phase transitions ensures a thorough understanding of the compound's properties. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to confidently assess the quality and characteristics of this compound for its intended applications.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ChemSynthesis. (2025). dimethyl 2-phenylsuccinate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR data for compounds 2 (DMSO-d 6 , δ in ppm, 500 and 126 MHz). Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). 1. General Method. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Phenylsuccinic acid. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0293546). Retrieved from [Link]
-
ATAS GC. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
OSHA. (1995). Dimethyl Succinate. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health. (2025). Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High‐Resolution Mass Spectrometric Platforms. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Succinate. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]
-
PubMed. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Dimethyl succinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]
-
PubMed. (2009). Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. Retrieved from [Link]
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl 2-phenylbutanedioate in the synthesis of heterocyclic compounds
Application Notes and Protocols
Topic: Dimethyl 2-Phenylbutanedioate in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Phenyl-Substituted C4 Synthon
This compound, also known as dimethyl phenylsuccinate, is a structurally significant C4 building block in organic synthesis.[1] Its architecture, featuring two ester functionalities and an activated methylene group adjacent to a phenyl ring, provides multiple reactive sites for constructing complex molecular frameworks. This unique combination makes it an exceptionally valuable precursor for a variety of heterocyclic compounds, which form the core of numerous pharmaceuticals, agrochemicals, and materials.[2]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on field-proven methodologies for the synthesis of key heterocyclic families. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present workflows that highlight the strategic application of this versatile substrate.
Section 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffolds
The most direct and widespread application of this compound is its reaction with hydrazine and its derivatives to form the pyridazinone ring system.[3][4] Pyridazinones are a privileged class of heterocycles, exhibiting a wide spectrum of biological activities, including cardiotonic, antihypertensive, anti-inflammatory, and anticancer properties.[2][5]
Causality of the Experimental Design
The core of this synthesis is a cyclocondensation reaction. Hydrazine (H₂NNH₂), with its two nucleophilic amine groups, is perfectly suited to react with the two electrophilic ester carbonyls of the butanedioate derivative.[6] The reaction is typically catalyzed by a base, such as sodium ethoxide, which facilitates the initial nucleophilic attack and subsequent cyclization. The choice of solvent, often an alcohol like ethanol, is critical as it readily dissolves the reactants and the base, while also serving as a proton source during the work-up. The phenyl group at the C2 position of the starting material remains as a key substituent at the C6 position of the resulting pyridazinone, providing a direct route to 6-arylpyridazinones.
Experimental Workflow: Cyclocondensation with Hydrazine
The following diagram illustrates the logical flow from the starting diester to the final pyridazinone product.
Caption: Workflow for pyridazinone synthesis.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details a representative synthesis using hydrazine hydrate.
Materials:
-
This compound (1 equiv.)
-
Hydrazine hydrate (1.2 equiv.)
-
Absolute Ethanol
-
Sodium metal (catalytic amount) or 21% Sodium Ethoxide solution
-
Concentrated Hydrochloric Acid
-
Standard reflux and filtration apparatus
Procedure:
-
Catalyst Preparation (if using sodium metal): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal until dissolved to generate a solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add this compound (1 equiv.). Stir until fully dissolved.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equiv.) dropwise to the stirring solution at room temperature.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add concentrated HCl dropwise to neutralize the mixture and acidify it to pH 5-6. A white precipitate will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from absolute ethanol.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Summary: Representative Pyridazinone Syntheses
The versatility of this reaction allows for the synthesis of various N-substituted pyridazinones by using substituted hydrazines.
| Starting Hydrazine | N-Substituent | Typical Yield | Reference |
| Hydrazine Hydrate | -H | 85-95% | [4] |
| Phenylhydrazine | -C₆H₅ | 70-85% | [2] |
| Methylhydrazine | -CH₃ | 80-90% | [7] |
Section 2: Synthesis of 3-Phenyl-dihydrofuran-2(3H)-one (γ-Butyrolactone)
The this compound scaffold can be selectively transformed into γ-butyrolactone derivatives. γ-Butyrolactones are prevalent motifs in natural products and serve as crucial intermediates in organic synthesis.[8] The strategy involves the selective reduction of one ester group to a primary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization) that expels methanol.
Causality of the Experimental Design
The key challenge in this transformation is the selective reduction of one of two chemically similar ester groups. This is typically achieved by using a mild and sterically hindered reducing agent, such as sodium borohydride (NaBH₄) in a mixed solvent system or by carefully controlling the stoichiometry of a more powerful reductant like lithium aluminium hydride (LAH) at low temperatures. The subsequent lactonization is driven by the formation of a thermodynamically stable five-membered ring.[9] An acid catalyst (e.g., H₂SO₄ or p-TsOH) is used to protonate the remaining ester carbonyl, rendering it more electrophilic and facilitating the intramolecular attack by the newly formed hydroxyl group.
Synthetic Pathway: From Diester to Lactone
The diagram below outlines the two-step process for converting the diester into the target γ-butyrolactone.
Caption: Two-step synthesis of a γ-butyrolactone derivative.
Protocol 2: Synthesis of 3-Phenyl-dihydrofuran-2(3H)-one
This protocol provides a method for the selective reduction and subsequent lactonization.
Materials:
-
This compound (1 equiv.)
-
Sodium borohydride (NaBH₄) (2 equiv.)
-
Lithium Chloride (LiCl) (2 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol, anhydrous
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv.)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
Part A: Selective Reduction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equiv.) and LiCl (2 equiv.) in a 1:1 mixture of anhydrous THF and ethanol.
-
Reductant Addition: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (2 equiv.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxy-ester intermediate.
Part B: Lactonization
-
Reaction Setup: Dissolve the crude hydroxy-ester from Part A in toluene. Add p-TsOH (0.1 equiv.).
-
Cyclization: Fit the flask with a Dean-Stark apparatus to remove methanol and heat the mixture to reflux. The reaction is typically complete in 3-5 hours.
-
Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure γ-butyrolactone.[10]
Section 3: Application as a Precursor in Fischer Indole Synthesis
While this compound cannot directly participate in the Fischer indole synthesis, it can be readily converted into a suitable keto-ester precursor. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring, which requires the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[11][12][13]
Synthetic Strategy: From Diester to Keto-Ester
The strategy involves converting one of the ester groups into a ketone. This can be achieved through a controlled reaction with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), at low temperature. By using one equivalent of the Grignard reagent, it is possible to selectively attack one ester to form a methyl ketone, leaving the other ester intact. This resulting keto-ester is an ideal substrate for reaction with phenylhydrazine to initiate the Fischer synthesis.
Conceptual Workflow: Precursor Synthesis and Indolization
This diagram illustrates the conceptual pathway to synthesize an indole derivative starting from this compound.
Caption: Multi-step pathway to an indole via a keto-ester precursor.
Protocol 3 (Proposed): Synthesis of a Keto-Ester Precursor for Indolization
This proposed protocol outlines the synthesis of the key keto-ester intermediate.
Materials:
-
This compound (1 equiv.)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether) (1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Add this compound (1 equiv.) to a flame-dried, three-neck flask containing anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (1.1 equiv.) dropwise via syringe over 1 hour, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 2-3 hours.
-
Quenching: Quench the reaction by the very slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the target keto-ester. This product can then be used in a standard Fischer indole synthesis protocol.[14]
References
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Vertex AI Search.
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
- (PDF) Dimethyl 2-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]butanedioate.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols. Organic Chemistry Portal.
- γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion.
- Preparation of disubstituted γ‐butyrolactone and their reduced lactol...
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. Alfa Chemistry.
- Synthesis of γ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity.
- Dimethyl 2-phenylbutanedio
- New 3H-Indole Synthesis by Fischer's Method. Part I.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
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- 2. scispace.com [scispace.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethyl 2-Phenylbutanedioate Synthesis
Welcome to the technical support guide for the synthesis of Dimethyl 2-phenylbutanedioate (CAS 15463-92-0).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols in a direct question-and-answer format, and offer validated experimental procedures to enhance yield, purity, and reproducibility.
Section 1: Reaction Overview and Core Mechanism
The most reliable and frequently employed method for synthesizing phenyl-substituted succinates like this compound is the Stobbe Condensation . This powerful carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound (in this case, benzaldehyde) with a succinic acid diester (dimethyl succinate) in the presence of a strong base.[3][4][5]
The key to the Stobbe condensation's success is the formation of a stable γ-lactone intermediate. Unlike a simple aldol or Claisen condensation, the reaction is driven forward by an essentially irreversible, base-catalyzed ring-opening of this lactone, which produces a resonance-stabilized carboxylate salt. This thermodynamic sink is what makes the Stobbe condensation a high-yielding and dependable transformation.[3][5]
Mechanism of the Stobbe Condensation
Caption: Key mechanistic steps of the Stobbe condensation.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My final yield is disappointingly low. TLC analysis shows significant unreacted benzaldehyde and dimethyl succinate. What went wrong?
A1: This classic scenario points to a stalled or inefficient reaction, typically rooted in issues with the base or reaction conditions.
-
Causality & Solution 1: Inactive Base. The most frequent culprit is the base. Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide are hygroscopic and can be deactivated by moisture.
-
Verification: Use fresh, unopened reagents whenever possible. If using NaH, ensure it is a dry powder and not clumpy. For t-BuOK, ensure it has been stored under an inert atmosphere.
-
Action: Use a fresh bottle of base or titrate your base solution to confirm its activity before starting the reaction. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Causality & Solution 2: Insufficient Deprotonation. The pKa of a succinic ester's α-proton is relatively high. A base that is not strong enough, or used in insufficient quantity, will not generate enough of the requisite enolate to drive the reaction forward.[3]
-
Verification: Check the stoichiometry. The Stobbe condensation requires at least one full equivalent of base.[4][5]
-
Action: Increase the base to 1.1 - 1.2 equivalents relative to the limiting reagent (typically the aldehyde). Consider switching to a stronger base system, such as NaH in anhydrous THF or DMSO.
-
-
Causality & Solution 3: Low Temperature. While some reactions are initiated at 0°C to control exotherms, the condensation itself may require thermal energy to proceed at a reasonable rate.
-
Action: After the initial addition of reagents, allow the reaction to warm to room temperature. If TLC monitoring shows slow conversion, gently heat the reaction to 40-60°C.
-
Q2: My reaction worked, but the crude product is a complex mixture with many spots on TLC. How can I minimize side reactions?
A2: Formation of multiple products indicates that side reactions are competing with the desired Stobbe condensation.
-
Causality & Solution 1: Self-Condensation of Dimethyl Succinate. If the reaction temperature is too high or the base is added too quickly, dimethyl succinate can undergo self-condensation (a form of Claisen condensation).
-
Action: Maintain strict temperature control. Add the base portion-wise at a lower temperature (0°C to room temperature) to allow the succinate enolate to form cleanly before it has a chance to react with itself. Add the benzaldehyde dropwise to the formed enolate solution.
-
-
Causality & Solution 2: Cannizzaro Reaction. If using a strong base like NaOH or KOH in a protic solvent with benzaldehyde (which has no α-hydrogens), the Cannizzaro reaction can occur, disproportionating the aldehyde into benzyl alcohol and benzoic acid.
-
Action: This is why aprotic conditions with bases like NaH or t-BuOK are preferred. They are non-nucleophilic and minimize this side reaction pathway. If you must use an alkoxide, use the corresponding alcohol as the solvent (e.g., sodium ethoxide in ethanol).
-
-
Causality & Solution 3: Michael Addition. The product of the Stobbe condensation is an α,β-unsaturated ester, which can act as a Michael acceptor. Another equivalent of the succinate enolate could potentially add to this product.[6][7]
-
Action: Use a slight excess (1.1-1.2 equivalents) of the dimethyl succinate relative to the benzaldehyde. This ensures the aldehyde is consumed before significant amounts of the product can react further.
-
Q3: I'm struggling with the workup. I've formed a persistent emulsion during the acid wash. How can I resolve this?
A3: Emulsions are common when quenching reactions that used a fine-particle base like NaH or when salts precipitate at the aqueous-organic interface.
-
Causality & Solution 1: Fine Particulates. Residual base or precipitated salts can stabilize emulsions.
-
Action: After quenching, allow the mixture to stand for 10-20 minutes without agitation. Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer often helps break the emulsion. If that fails, filtering the entire biphasic mixture through a pad of Celite can remove the stabilizing particulates.
-
-
Causality & Solution 2: Insufficient Quenching. If the mixture is still slightly basic, soaps can form, leading to emulsions.
-
Action: Ensure the aqueous layer is distinctly acidic (pH 1-2) by testing with litmus paper after the acid quench. Add more dilute acid if necessary.
-
Q4: My purified product still shows impurities by NMR, specifically what looks like the half-ester or the diacid. What's the cause?
A4: The initial product of the Stobbe condensation and subsequent hydrogenation is phenylsuccinic acid or its monomethyl ester. The final step is esterification to get the dimethyl ester. Incomplete esterification is the likely cause.
-
Causality & Solution 1: Incomplete Esterification. Standard Fischer esterification (acid catalyst in methanol) is an equilibrium process.[8] Water produced during the reaction can shift the equilibrium backward, preventing full conversion.
-
Action: Use a large excess of methanol as the solvent to drive the equilibrium forward. For the acid catalyst, use a stronger acid like sulfuric acid (H₂SO₄) instead of HCl.[9] Alternatively, for a more robust method, convert the diacid to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react with methanol. This is not an equilibrium reaction and goes to completion.
-
Section 3: Validated Experimental Protocol & Workflow
This protocol details a reliable method for the synthesis via Stobbe condensation, followed by reduction and esterification.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Protocol
Part A: Stobbe Condensation
-
To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 150 mL of anhydrous THF.
-
Add sodium hydride (4.8 g, 120 mmol, 60% dispersion in mineral oil) portion-wise at room temperature.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of dimethyl succinate (14.6 g, 100 mmol) and benzaldehyde (10.6 g, 100 mmol) in 50 mL of anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of benzaldehyde by TLC.
-
Once the reaction is complete, cool the flask back to 0°C and cautiously quench by the slow addition of 100 mL of 1M HCl.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude unsaturated half-ester.
Part B: Reduction and Esterification
-
Dissolve the crude product from Part A in 200 mL of methanol.
-
Transfer the solution to a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) (approx. 500 mg, 5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously for 12-18 hours at room temperature.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
To the combined filtrate, add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the solution to reflux and maintain for 4-6 hours. Monitor the formation of the dimethyl ester by TLC or GC-MS.
-
Cool the mixture to room temperature and neutralize by the careful addition of saturated sodium bicarbonate solution.
-
Remove most of the methanol via rotary evaporation.
-
Extract the remaining aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound.
Part C: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient solvent system (e.g., 10% to 30% ethyl acetate in hexanes) to afford the pure product.[10]
Section 4: Data Summary & FAQs
Table of Optimized Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic bases that work well in aprotic solvents, minimizing side reactions.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or tert-Butanol | Aprotic solvents are preferred. If using an alkoxide base, match the alcohol solvent (e.g., t-BuOK in t-butanol). |
| Stoichiometry | 1.0 eq. Benzaldehyde, 1.1 eq. Dimethyl Succinate, 1.2 eq. Base | A slight excess of the succinate prevents Michael addition to the product. An excess of base ensures complete enolate formation. |
| Temperature | 0°C for addition, then warm to RT or 40-60°C | Initial cooling controls the exotherm, while subsequent warming may be needed to drive the reaction to completion. |
| Esterification Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A strong acid catalyst is required for efficient Fischer esterification.[8] |
| Typical Yield | 65-80% (after purification) | Yields are highly dependent on the purity of reagents and exclusion of moisture. |
Frequently Asked Questions (FAQs)
-
Can I use a different starting material instead of benzaldehyde? Yes, the Stobbe condensation is versatile and works with a variety of aldehydes and ketones, including both aromatic and aliphatic ones.[3][4] However, sterically hindered ketones may react more slowly.
-
Is it possible to synthesize this compound via a Michael addition? Yes, an alternative route involves a Michael addition. This would typically involve reacting a malonic ester enolate (as the Michael donor) with an α,β-unsaturated ester like methyl cinnamate (as the Michael acceptor).[6][7] Subsequent hydrolysis, decarboxylation, and re-esterification would be required to get to the final product.
-
What are the key safety considerations for this synthesis? Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere. Strong acids like sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, and perform all operations in a well-ventilated chemical fume hood.
References
-
ChemSynthesis. (2024). dimethyl 2-phenylsuccinate. Retrieved from ChemSynthesis database. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582943, this compound. Retrieved from PubChem. [Link]
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Lapworth, A., & Baker, W. (1922). Phenylsuccinic Acid. Organic Syntheses, 2, 55. [Link]
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Wikipedia contributors. (2024). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate. [Link]
-
Azevedo, D. A., & Lima, T. S. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]
-
Wikipedia contributors. (2023). Stobbe condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Bhattacharjee, A. K. (2022). Stobbe Condensation. Organic and Medicinal Chemistry International Journal, 10(1). [Link]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advances in Chemistry. [Link]
-
Azevedo, D. et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]
-
Thirupathi, P., et al. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
Bhattacharjee, A. K. (2022). Stobbe Condensation. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). Main and possible side reactions during DMC synthesis. Retrieved from ResearchGate. [Link]
-
Bhattacharjee, A. K. (2022). Stobbe Condensation. ResearchGate. [Link]
-
Malek, N. I., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Impurities in the Synthesis of Dimethyl 2-phenylbutanedioate
Welcome to the Technical Support Center for the synthesis of Dimethyl 2-phenylbutanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common impurities, their formation mechanisms, and provide detailed troubleshooting and analytical protocols to ensure the highest purity of your final product. Our approach is grounded in established chemical principles and validated methodologies to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: I have unexpected peaks in my GC-MS analysis of this compound. What are the most common impurities I should be looking for?
A1: In the synthesis of this compound, particularly via a Stobbe condensation of an aromatic aldehyde (like benzaldehyde) and dimethyl succinate, several common impurities can arise. These include:
-
Unreacted Starting Materials: Benzaldehyde and dimethyl succinate.
-
Geometric Isomers: The desired product can exist as (E)- and (Z)-isomers, which may have different physical properties and reactivity.[1][2][3][4][5]
-
Half-Ester/Diacid: Partial or complete hydrolysis of the methyl ester groups can lead to the formation of monomethyl 2-phenylbutanedioate or 2-phenylbutanedioic acid. This is especially common during aqueous workup.
-
Self-Condensation Products: Aromatic aldehydes can undergo self-condensation, such as the Cannizzaro reaction, in the presence of a strong base.[6]
-
Double Stobbe Adducts: Condensation of two molecules of the aldehyde with one molecule of the succinate ester can also occur.[7]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Inefficient Enolate Formation: The base may not be strong enough or the reaction conditions (e.g., temperature, solvent) may not be optimal for the deprotonation of dimethyl succinate.
-
Side Reactions: The formation of the impurities mentioned in Q1 can consume starting materials and reduce the yield of the desired product.
-
Steric Hindrance: If the aromatic aldehyde is sterically hindered, the reaction rate may be significantly reduced.[8]
-
Product Decomposition: The product may be unstable under the reaction or workup conditions, leading to degradation.
Q3: How can I confirm the identity of the impurities in my sample?
A3: A combination of analytical techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities. Comparing the spectra of your product with known spectra of potential impurities can aid in their identification.[9][10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating non-volatile impurities and isomers.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials
-
Symptom: Significant peaks corresponding to benzaldehyde and/or dimethyl succinate in the GC-MS or NMR spectrum of the crude product.
-
Causality: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing. The base may also be deactivated by moisture in the reagents or solvent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a small-scale GC-MS analysis to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate.
-
Check Base Stoichiometry and Activity: Use a fresh, active base and ensure the correct stoichiometric amount is used. For Stobbe condensations, at least one equivalent of base is required.[19]
-
Purification: Unreacted starting materials can often be removed by column chromatography or distillation.
-
Issue 2: Formation of Geometric Isomers
-
Symptom: Two or more closely eluting peaks in the HPLC or GC chromatogram with similar mass spectra, or complex NMR signals.
-
Causality: The formation of a double bond during the Stobbe condensation can lead to both (E) and (Z) isomers. The ratio of these isomers can be influenced by the reaction conditions and the specific substrates used.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Reaction Condition Optimization: Varying the base, solvent, and temperature can sometimes influence the stereoselectivity of the reaction.
-
Isomer Separation: Isomers can often be separated by careful column chromatography or preparative HPLC. Developing a suitable HPLC method with different mobile phases and columns may be necessary.[14][15]
-
Characterization: Use 2D NMR techniques like NOESY to determine the stereochemistry of the isolated isomers.
-
Issue 3: Hydrolysis to Half-Ester or Diacid
-
Symptom: Presence of more polar compounds in TLC analysis, or peaks with carboxylic acid functionalities in the IR spectrum. Mass spectrometry may show fragments corresponding to the loss of a methyl group and the addition of a hydrogen atom.
-
Causality: The ester groups are susceptible to hydrolysis, especially under basic or acidic conditions during the reaction or workup. The Stobbe condensation mechanism itself involves the formation of a half-ester salt as the primary product.[20][21][22][23]
-
Troubleshooting Steps:
-
Careful Workup: Neutralize the reaction mixture carefully with a mild acid (e.g., ammonium chloride solution) and avoid prolonged exposure to strong acids or bases.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize water-induced hydrolysis.
-
Purification: The acidic impurities can be removed by washing the organic layer with a mild base (e.g., sodium bicarbonate solution), followed by column chromatography.
-
Analytical and Purification Protocols
Protocol 1: GC-MS Analysis of Crude this compound
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude product.
-
Dissolve the sample in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex to ensure complete dissolution.
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using the area percent method, assuming similar response factors for structurally related compounds.
-
Protocol 2: HPLC Purification of this compound
This method is suitable for separating the desired product from less volatile impurities and isomers.
-
Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column is a good starting point.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (starting point for method development):
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 10-20 mL/min for preparative scale.
-
Detection Wavelength: 254 nm or a wavelength where the phenyl group has strong absorbance.
-
Injection Volume: Dependent on the column size and concentration of the sample.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC or GC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound via Stobbe condensation and highlights the points where common impurities can arise.
Sources
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- 13. research.rice.edu [research.rice.edu]
- 14. Identification of isomers and determination of octenylsuccinate in modified starch by HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
- 18. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
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- 22. All about Stobbe reaction [unacademy.com]
- 23. theunconditionalguru.in [theunconditionalguru.in]
Technical Support Center: Troubleshooting Low Yields in Dimethyl 2-phenylbutanedioate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Dimethyl 2-phenylbutanedioate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this reaction. We will explore the underlying chemical principles, diagnose common experimental pitfalls, and provide robust, field-proven protocols to enhance your synthetic outcomes.
Section 1: The Core Reaction - Understanding the Michael Addition Pathway
The most common and efficient route to this compound is the Michael addition (or conjugate addition) of a dimethyl phenylmalonate enolate to methyl acrylate.[1] This reaction involves the formation of a new carbon-carbon bond at the β-position of the acrylate acceptor. The success of this synthesis hinges on the efficient generation of the nucleophilic enolate and its subsequent controlled addition to the Michael acceptor.
The generalized mechanism involves three key steps:
-
Enolate Formation: A suitable base abstracts the acidic α-hydrogen from dimethyl phenylmalonate to form a resonance-stabilized enolate.
-
Conjugate Addition: The enolate attacks the β-carbon of methyl acrylate, leading to the formation of a new enolate intermediate.
-
Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base or during workup) to yield the final product.
Below is a diagram illustrating the primary reaction pathway.
Caption: The Michael addition pathway for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues leading to low yields in a question-and-answer format.
Q1: My reaction has stalled, showing low conversion of starting materials. What are the likely causes and how can I fix them?
Low conversion is typically a result of inefficient enolate formation or suboptimal reaction conditions.
-
Cause 1: Inappropriate Base Selection or Stoichiometry. The base must be strong enough to deprotonate dimethyl phenylmalonate (pKa ≈ 12-13 in DMSO). A catalytic amount of a strong, non-nucleophilic base like DBU or a stoichiometric amount of a weaker base like an alkoxide is often required.[2][3] If using a weaker base like triethylamine, deprotonation may be incomplete.
-
Solution: Switch to a stronger base. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in their respective alcohol solvents are excellent choices. Use at least one full equivalent relative to the malonate to ensure complete enolate formation.
-
-
Cause 2: Presence of Water or Protic Impurities. Water will quench the base and the enolate, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solution: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure they have been stored properly over molecular sieves.
-
-
Cause 3: Suboptimal Temperature. While many Michael additions proceed at room temperature, some systems require heating to overcome the activation energy. Conversely, highly exothermic reactions may require initial cooling to prevent side reactions.
-
Solution: Monitor the reaction by TLC or GC-MS. If no product is forming at room temperature after several hours, gradually heat the reaction to 40-60°C.
-
Q2: I'm observing a significant amount of a white, solid precipitate or a viscous polymer in my reaction flask. What is this and how can I prevent it?
This is almost certainly due to the anionic polymerization of methyl acrylate. The malonate enolate, or any strong base, can act as an initiator.
-
Cause: High Local Concentration of Initiator/Monomer. Adding the base directly to the methyl acrylate or adding the acrylate too quickly to a solution containing the base can initiate polymerization.
-
Solution 1 (Order of Addition): The most effective method is to first generate the malonate enolate by adding the base to the dimethyl phenylmalonate solution. Once enolate formation is complete, slowly add the methyl acrylate dropwise via a syringe pump. This ensures the acrylate always encounters an excess of the malonate enolate, favoring the Michael addition over polymerization.
-
Solution 2 (Lower Temperature): Perform the addition of methyl acrylate at a lower temperature (e.g., 0°C) to reduce the rate of polymerization.
-
Q3: My crude product is contaminated with byproducts that are difficult to separate. What are these and how can I minimize their formation?
Besides polymerization, several other side reactions can reduce yield and complicate purification.
-
Side Reaction 1: Ester Hydrolysis. If the reaction or workup is performed under harsh aqueous basic (or acidic) conditions for a prolonged period, one or both of the methyl ester groups can hydrolyze to carboxylic acids.[4][5]
-
Minimization: During workup, use a mild acid (like saturated ammonium chloride solution) to neutralize the base instead of strong acids like HCl.[4] Avoid prolonged exposure to basic conditions and perform extractions swiftly.
-
-
Side Reaction 2: Decarboxylation. If hydrolysis occurs and the reaction is heated, the resulting phenylmalonic acid or butanedioic acid derivative can undergo decarboxylation.[6]
-
Minimization: Keep reaction and workup temperatures as low as possible, especially after any potential hydrolysis. If you suspect acid formation, avoid heating the crude product before purification.
-
The following diagram illustrates the main reaction versus key side reactions.
Caption: Competing reaction pathways that can lower the yield of the desired product.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the typical yields I should expect for this reaction?
-
A: With an optimized protocol, yields for Michael additions of this type can be quite high, often in the range of 75-95%.[3] Yields below 60% suggest that one of the issues described in the troubleshooting guide is occurring.
-
-
Q: How does the choice of solvent affect the reaction?
-
A: The solvent must be able to dissolve the reactants and intermediates. Aprotic polar solvents like THF, DMF, or acetonitrile are often used. However, if using an alkoxide base like NaOMe, the corresponding alcohol (methanol) is a common and effective choice as it ensures the base remains soluble and active.
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 20-30% Ethyl Acetate in Hexanes). The product, being larger and slightly more polar than the reactants, should have a lower Rf value than methyl acrylate and a slightly different Rf from dimethyl phenylmalonate. Staining with potassium permanganate can help visualize all spots.
-
-
Q: What is the best method for purifying the final product?
-
A: Flash column chromatography on silica gel is the most reliable method for achieving high purity.[7] If the product is a high-boiling liquid or a solid, vacuum distillation or recrystallization, respectively, can also be effective after initial purification.
-
Section 4: Key Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is designed to maximize yield by controlling the reaction conditions.
-
Preparation: Under a nitrogen atmosphere, add anhydrous methanol (50 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.
-
Enolate Formation: Add dimethyl phenylmalonate (1.0 equivalent) to the solution and stir for 20 minutes at room temperature to ensure complete enolate formation.
-
Michael Addition: Slowly add methyl acrylate (1.05 equivalents) dropwise over 30 minutes using a syringe. A slight exotherm may be observed. Maintain the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the dimethyl phenylmalonate is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL).
Protocol 2: Recommended Aqueous Workup and Extraction
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). This removes residual methanol, salts, and other aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a slurry method with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%). Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a pure substance.
Section 5: Visual Summaries
Troubleshooting Summary Table
| Issue Observed | Potential Cause | Recommended Solution(s) |
| Low Conversion | Weak/insufficient base; Wet reagents/solvents; Temp too low. | Use NaOMe; Ensure anhydrous conditions; Gently heat to 40-60°C. |
| Polymer Formation | Incorrect order of addition; High concentration of acrylate. | Add base to malonate first, then add acrylate slowly; Cool to 0°C. |
| Product Loss in Workup | Ester hydrolysis due to strong base/acid or long exposure. | Quench with sat. NH₄Cl; Perform extractions quickly. |
| Impure Product | Side reactions (hydrolysis, decarboxylation); Co-elution. | Use mild workup conditions; Optimize chromatography gradient. |
Troubleshooting Decision Tree
Caption: A decision tree to diagnose the cause of low yields based on TLC analysis.
References
-
ChemSynthesis. (2025). dimethyl 2-phenylsuccinate. Retrieved from [Link]
-
National Institutes of Health. Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Retrieved from [Link]
-
ResearchGate. Reaction scheme for the Michael addition of methyl acrylate (MA) or.... Retrieved from [Link]
- Google Patents. JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane.
-
National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]
-
ResearchGate. Main and possible side reactions during DMC synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]
-
Suárez-Castillo, O. R., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]
-
YouTube. (2021). Unexpected reaction of 2,3-dimethyl-2,3-butanediol. Retrieved from [Link]
-
ResearchGate. Michael addition of dimethyl malonate to methyl crotonate. Retrieved from [Link]
-
Organic Syntheses Procedure. rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile. Retrieved from [Link]
- Google Patents. CN101967099B - Purification method of dimethyl dicarbonate.
-
PubMed. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Retrieved from [Link]
- Google Patents. US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.
-
ResearchGate. (2014). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. Retrieved from [Link]
-
ResearchGate. Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved from [Link]
-
ResearchGate. Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Retrieved from [Link]
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]
-
ResearchGate. Hydrolysis of Dimethyl Ether over Heteropoly Acids Catalyst. Retrieved from [Link]
-
ResearchGate. Optimization of synthesis conditions of 2,3-dimethylbutadiene. Retrieved from [Link]
-
ResearchGate. Synthesis of 4,5-dimethylbenzene-1,2-dimethanol (1). Retrieved from [Link]
-
ResearchGate. Efficient, direct synthesis of dimethyl carbonate from CO2 using a solid, calcined zirconium phenylphosphonate phosphite catalyst. Retrieved from [Link]
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Technical Support Center: Improving the Purity of Synthesized Dimethyl 2-phenylbutanedioate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of laboratory-synthesized Dimethyl 2-phenylbutanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what impurities should I expect?
A common and straightforward laboratory synthesis is the Fischer esterification of 2-phenylsuccinic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This is an equilibrium-driven reaction where the alcohol is typically used in excess to favor product formation.[3]
Based on this synthesis, the primary impurities you will likely encounter are:
-
Unreacted 2-phenylsuccinic acid: The diacid starting material is highly polar and its presence is a common issue if the reaction does not go to completion.
-
Methyl 2-phenylsuccinic acid (the mono-ester): This intermediate forms when only one of the two carboxylic acid groups has been esterified. Its polarity is between the starting diacid and the final diester product.
-
Residual Acid Catalyst: Strong acids like H₂SO₄ must be thoroughly removed during the workup.
-
Methanol: The excess alcohol used in the reaction.
-
Water: A byproduct of the esterification reaction.[4]
Q2: My crude product is a brown oil, but I expected a solid. What does this indicate?
The presence of unreacted starting materials, byproducts, and residual solvent can depress the melting point of a compound, often resulting in an oil or waxy solid instead of clean crystals. While physical property data for this compound is not extensively published, related aromatic esters are often solids at room temperature.[5] An oily consistency strongly suggests the presence of significant impurities that need to be removed.
Q3: How do I monitor the progress of the reaction and purification effectively?
Thin-Layer Chromatography (TLC) is the most effective technique. Spot your crude reaction mixture on a silica gel TLC plate and elute with a solvent system such as 3:1 Hexanes:Ethyl Acetate.
-
2-phenylsuccinic acid (starting material): Will remain at the baseline (Rf ≈ 0).
-
Mono-ester intermediate: Will have a low-to-mid Rf value.
-
This compound (product): Will have the highest Rf value as it is the least polar component.
By comparing the crude mixture to the purified fractions, you can effectively track the removal of impurities.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter post-synthesis and during the purification workflow.
Problem 1: My NMR spectrum shows a broad peak around 10-12 ppm and complex signals in the aromatic region.
-
Diagnosis: This is a classic sign of a remaining carboxylic acid impurity, likely unreacted 2-phenylsuccinic acid or the mono-ester intermediate. The broad peak is the acidic proton of the -COOH group. The presence of multiple phenyl-containing species (diacid, mono-ester, diester) can lead to overlapping and complex aromatic signals.
-
Causality: The esterification reaction may not have reached completion, or the aqueous workup was insufficient to remove acidic components.
-
Solution: Perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic impurities to form their corresponding sodium salts, which are highly water-soluble.[6][7] Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves.[8]
-
Water, to remove any remaining bicarbonate solution.
-
Brine (saturated NaCl solution), to remove the bulk of the dissolved water from the organic layer.
-
-
Validation: After the wash, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent. Run a new ¹H NMR spectrum; the broad acid peak should be absent.
Problem 2: After an aqueous workup, my NMR still shows unreacted starting material or the mono-ester.
-
Diagnosis: Your product is contaminated with impurities that have similar polarities, making simple extraction insufficient.
-
Causality: The mono-ester, in particular, may have enough organic character to not be fully extracted by the basic wash.
-
Solution: Flash column chromatography is the most robust method for separating the diester from the mono-ester and any remaining diacid.[9][10]
-
Stationary Phase: Silica gel is standard for purifying esters.[10]
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 3:1 or even 1:1 Hexanes:Ethyl Acetate). This will elute your non-polar product first, while the more polar impurities (mono-ester and diacid) will lag behind or remain on the column.
-
-
Validation: Collect fractions and monitor them by TLC. Combine the fractions that contain only the pure product spot (highest Rf). Evaporate the solvent to yield the purified this compound.
Problem 3: I obtained a solid product, but the yield from recrystallization is very low.
-
Diagnosis: The chosen recrystallization solvent or the procedure was not optimal.
-
Causality & Solutions:
-
Incorrect Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic esters, solvent systems like toluene/hexanes, ethanol/water, or ethyl acetate/heptanes can be effective.[5][11]
-
Too Much Solvent: Using an excessive volume of solvent will keep your product dissolved even at low temperatures, drastically reducing the recovered yield.[12] Always use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've added too much, you can carefully boil some off in the fume hood.
-
Cooling Too Quickly: Rapid cooling traps impurities and leads to the formation of small, impure crystals.[13] Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
-
Validation: The purity of the recrystallized solid can be checked by its melting point (a sharp melting point indicates high purity) and by NMR spectroscopy.
Visualized Purification Workflow
The following diagram outlines the decision-making process for purifying this compound after the initial reaction workup.
Caption: Decision workflow for purifying this compound.
Detailed Purification Protocols
Protocol 1: Acid Removal by Liquid-Liquid Extraction
This protocol is designed to remove acidic impurities like unreacted 2-phenylsuccinic acid.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Bicarbonate Wash: Add 25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the bicarbonate wash (steps 2-4) one more time to ensure complete removal of acids.
-
Water Wash: Wash the organic layer with 25 mL of deionized water to remove residual bicarbonate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with 25 mL of brine to initiate the drying process. Drain the aqueous layer.
-
Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Gravity or vacuum filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the washed product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the desired diester from closely related impurities like the mono-ester.
-
Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Slurry Pack: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another thin layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in the minimum amount of a moderately polar solvent like dichloromethane or the initial eluent. Use a pipette to carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Collect the eluent in fractions (e.g., 10-15 mL per test tube).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute compounds of increasing polarity. The required gradient will depend on the separation observed by TLC.
-
Monitor Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Reference Tables
Table 1: TLC Analysis Parameters
| Compound | Expected Rf (3:1 Hex:EtOAc) | Visualization Method |
| 2-phenylsuccinic acid | ~0.0 | UV light (254 nm), KMnO₄ stain |
| Mono-methyl ester | ~0.2 - 0.4 | UV light (254 nm), KMnO₄ stain |
| This compound | ~0.6 - 0.8 | UV light (254 nm), KMnO₄ stain |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H ) | 7.20 - 7.40 | multiplet | 5H |
| Methine (-CH -Ph) | ~3.9 - 4.1 | triplet | 1H |
| Methoxy (-OCH₃ ) | ~3.65 and ~3.60 | 2 singlets | 6H (3H each) |
| Methylene (-CH₂ -) | ~2.7 - 3.2 | multiplet (dd) | 2H |
Note: The two methoxy groups are diastereotopic and may appear as two distinct singlets.
References
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Organic Syntheses. (n.d.). phenylsuccinic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]
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Organic Syntheses. (n.d.). phenylsuccinic acid. Organic Syntheses Procedure. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl 2-(Phenylamino)-2-butenedioate. PubChem Compound Summary. Retrieved from [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
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ChemSynthesis. (2026). dimethyl 2-phenylsuccinate. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
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Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0171325). Retrieved from [Link]
- University of Colorado Boulder. (n.d.).
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenyl 2,2-dimethylbutanoate. PubChem Compound Summary. Retrieved from [Link]
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Chromedia. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
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YouTube. (2020). CHEM 2212L Experiment 7 - Fischer Esterification. Dr. Hubbard UGA Chemistry. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0220136). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 2,2-dimethylbutane. Retrieved from [Link]
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Technical Support Center: Synthesis of Dimethyl 2-phenylbutanedioate
Welcome to the technical support guide for the synthesis of Dimethyl 2-phenylbutanedioate (CAS 15463-92-0).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies.
Introduction: Navigating the Synthetic Landscape
This compound, also known as dimethyl 2-phenylsuccinate, is a valuable building block in organic synthesis. Its preparation, while seemingly straightforward, is often plagued by competing reactions that can significantly reduce yield and purity. This guide focuses on the two most common synthetic strategies: the Stobbe Condensation and the Michael Addition. Understanding the causality behind potential side reactions is paramount to developing a robust and reproducible synthetic protocol.
Troubleshooting Guide 1: The Stobbe Condensation Route
The Stobbe condensation is a powerful C-C bond-forming reaction between a succinic acid diester (e.g., dimethyl succinate) and a carbonyl compound (e.g., benzaldehyde), promoted by a strong base.[3][4] The reaction proceeds through a unique γ-lactone intermediate, which is key to its success but also a source of potential issues.[5][6]
Core Reaction Pathway: Stobbe Condensation
Caption: Desired reaction pathway for the Stobbe Condensation.
Question 1: My yield is low and the main product is an acidic compound, not the target diester. What happened?
Answer: This is the most common outcome of the Stobbe condensation and, mechanistically, the expected result. The reaction's thermodynamic driving force is the formation of a stable carboxylate salt from a γ-lactone intermediate.[5][6] This means the primary product is a half-ester (an alkylidene succinic acid monoester). You must perform a subsequent esterification step to obtain this compound.
Troubleshooting Protocol: Two-Step Stobbe Synthesis
-
Stobbe Condensation:
-
Under an inert atmosphere (N₂), suspend sodium hydride (NaH, 1.2 equiv) in anhydrous toluene.
-
Add a mixture of benzaldehyde (1.0 equiv) and dimethyl succinate (1.3 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until TLC indicates consumption of benzaldehyde.
-
Carefully quench the reaction with ice-water. Separate the aqueous layer, wash the organic layer with water, and combine the aqueous phases.
-
Acidify the aqueous phase with cold HCl to precipitate the half-ester product. Filter and dry the solid.
-
-
Fischer Esterification:
-
Dissolve the crude half-ester in excess methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography or distillation.
-
Question 2: My NMR spectrum shows unreacted starting material and a significant amount of phenylsuccinic acid (di-acid). How can I fix this?
Answer: This indicates two competing side reactions: incomplete condensation and saponification (hydrolysis) of the ester groups. Saponification is caused by the strong base attacking the ester carbonyls, a reaction favored by moisture, excess base, or prolonged heating.[7][8]
Root Causes & Solutions
| Problem | Primary Cause | Recommended Solution |
| Incomplete Reaction | Inactive base (moisture contamination), insufficient temperature, or reaction time. | Ensure all reagents and solvents are anhydrous. Use fresh, high-purity base. If using NaH, wash with dry hexane prior to use. Gently warm the reaction (40-50 °C) if it stalls at room temperature. |
| Di-acid Formation | Saponification by the strong base. Presence of water in the reaction medium. | Use a stoichiometric amount of a non-hydroxide base like NaH or potassium tert-butoxide (t-BuOK).[9] Avoid sodium ethoxide unless prepared in situ under strictly anhydrous conditions. Minimize reaction time once the starting material is consumed. |
Diagram: Key Side Reactions in Stobbe Condensation
Caption: Desired pathway for the Michael Addition.
Question 3: My reaction vessel is full of a solid white mass (polymer) and my yield is negligible. What went wrong?
Answer: This is a classic case of anionic polymerization of the Michael acceptor (methyl acrylate). Acrylates are highly susceptible to polymerization initiated by the same strong bases used to generate the nucleophilic enolate. [10] Troubleshooting Protocol: Suppressing Polymerization
-
Temperature Control is Critical: The entire reaction must be conducted at low temperatures. Generate the enolate of methyl phenylacetate at 0 °C or below, then cool the solution further (e.g., to -20 °C or -40 °C) before adding the methyl acrylate.
-
Slow Addition: Add the methyl acrylate dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the acceptor low, favoring the desired 1:1 addition over polymerization.
-
Reverse Addition: Consider adding the base slowly to a solution of the methyl phenylacetate and methyl acrylate at low temperature. This can sometimes prevent a high concentration of free enolate from building up.
-
Inhibitor: Add a small amount of a radical inhibitor like hydroquinone to the methyl acrylate before use to prevent any competing radical polymerization, though the primary issue here is anionic.
Question 4: I isolated a product with a much higher molecular weight than expected. Mass spectrometry suggests a double addition. How do I prevent this?
Answer: A double Michael addition can occur if the initial product, this compound, is deprotonated by the base. The resulting enolate can then act as a nucleophile and attack a second molecule of methyl acrylate.
Solutions to Prevent Double Addition:
-
Stoichiometry: Use a slight excess of the Michael donor (methyl phenylacetate, ~1.1-1.2 equivalents). This ensures the Michael acceptor (methyl acrylate) is the limiting reagent and is consumed before it can react with the product.
-
Base Selection: Employ a base that is just strong enough to deprotonate the starting material but less likely to deprotonate the product. For instance, using NaOMe in MeOH is a common choice. Very strong bases like LDA should be used with precise stoichiometric control.
Diagram: Key Side Reactions in Michael Addition
Caption: Competing polymerization and double addition pathways.
Frequently Asked Questions (FAQs)
Q1: For the Stobbe condensation, which base is superior: NaH, NaOEt, or t-BuOK? A1: For optimal results, potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are generally superior to sodium ethoxide (NaOEt). [9]They are stronger bases, promoting faster lactone formation, and are less nucleophilic, reducing side reactions. NaH has the advantage of being non-nucleophilic and forming H₂ gas, which simply evolves from the reaction. t-BuOK is often used for more sterically hindered ketones and provides excellent yields. [9] Q2: How can I effectively monitor the reaction progress to avoid over-running it and increasing side products? A2: Thin-Layer Chromatography (TLC) is the most effective method. Prepare a TLC plate spotting your starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture. Run the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to the limiting starting material (e.g., benzaldehyde) has disappeared. Quench the reaction promptly at this point.
Q3: Can I avoid the esterification step in the Stobbe reaction by using different conditions? A3: It is mechanistically inherent to the Stobbe condensation to produce the half-ester salt as the primary, stable product. [5]Modifying conditions will not directly yield the diester. The two-step process (condensation then esterification) is the most reliable and highest-yielding approach.
Q4: My final product seems to be decarboxylating upon purification by distillation. What should I do? A4: Decarboxylation can occur under harsh thermal conditions, especially if any residual acid or base is present. [11]If you suspect thermal decomposition, purify the product using column chromatography on silica gel at room temperature. If distillation is necessary, ensure the system is under a high vacuum to lower the boiling point and that all acidic/basic residues have been removed during the workup.
References
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- Master Organic Chemistry. (2023, May 24).
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- YouTube. (2018, May 10). Michael Addition Reaction Mechanism.
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- Suárez-Castillo, O. R., et al. (n.d.).
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- YouTube. (2021, March 27). Unexpected reaction of 2,3-dimethyl-2,3-butanediol.
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Stability and degradation of Dimethyl 2-phenylbutanedioate under various conditions
Document ID: DPD-TSC-260113-01
Last Updated: January 13, 2026
Introduction
Welcome to the technical support center for Dimethyl 2-phenylbutanedioate (CAS No. 15463-92-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to ensure the integrity of your experiments by proactively addressing potential stability and degradation issues. This document synthesizes established chemical principles with field-proven insights, grounded in authoritative references.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The format is designed to help you quickly identify your issue and implement a scientifically sound solution.
Q1: I'm observing a loss of my compound in an aqueous buffer (pH 7.4) at room temperature, even during short-term experiments. What is happening and how can I prevent it?
A1: The most probable cause is base-catalyzed hydrolysis of the ester groups. This compound, like other succinic esters, is susceptible to hydrolysis, which is significantly accelerated at neutral to alkaline pH.[3][4][5] At pH 7.4, the hydroxide ions in the solution act as nucleophiles, attacking the carbonyl carbons of the ester groups. This leads to a stepwise degradation, first to a monomethyl ester intermediate and finally to 2-phenylbutanedioic acid.
Causality & Mechanism: Ester hydrolysis is a well-documented degradation pathway.[6][7] The rate is pH-dependent, with stability generally being highest in the acidic range (pH < 4) and decreasing as the pH becomes neutral and then alkaline.[5] The presence of biological matrices containing esterase enzymes can also dramatically accelerate this process.[8]
Troubleshooting Steps & Solutions:
-
pH Control: If your experimental design allows, lower the pH of your buffer to a mildly acidic range (e.g., pH 5.0-6.0) where the rate of hydrolysis is substantially slower.[4]
-
Temperature Reduction: Perform your experiments at lower temperatures (e.g., 4°C). Chemical reaction rates, including hydrolysis, are significantly reduced at lower temperatures.[9]
-
Solvent Choice: If possible, prepare stock solutions in an anhydrous organic solvent (e.g., DMSO, Ethanol) and add it to the aqueous buffer immediately before the experiment to minimize the compound's contact time with water.
-
Aseptic/Sterile Technique: If working with biological samples, use sterile buffers and consider adding esterase inhibitors (if compatible with your assay) to prevent enzymatic degradation.[8]
-
Time Limitation: Limit the duration of the experiment in aqueous media. For kinetic studies, prepare fresh solutions and analyze them promptly.
Q2: My analytical chromatogram (HPLC) shows a new, more polar peak appearing over time, and the peak for my parent compound is decreasing. How do I identify this degradant?
A2: The new, more polar peak is almost certainly a hydrolysis product. In reversed-phase HPLC, more polar compounds have shorter retention times. The degradation likely proceeds as shown below, with 2-phenylbutanedioic acid being the most polar and eluting earliest.
To confirm the identity, you should perform a forced degradation study. This is a standard practice in pharmaceutical development designed to intentionally degrade the compound to identify potential degradation products and validate that your analytical method can detect them.[6][7][10]
Experimental Protocol: Forced Degradation for Degradant Identification
-
Preparation: Prepare several aliquots of a ~1 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50).[11]
-
Stress Conditions: Expose each aliquot to one of the following stress conditions as recommended by ICH guidelines[7][10][11]:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-2 hours. (Base hydrolysis is typically much faster).
-
Control: Keep one aliquot at room temperature without any stress agent.
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by HPLC-UV and, ideally, by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC-UV: Compare the chromatograms. The peak that grows under acid/base stress is your degradant.
-
LC-MS: The mass spectrometer will provide the molecular weight of the new peaks. You should expect to see ions corresponding to the monomethyl ester (C11H12O4, MW: 208.21) and the fully hydrolyzed diacid (C10H10O4, MW: 194.18).
-
Q3: I've stored my solid compound in the lab for several months and suspect it may have degraded. What are the ideal storage conditions?
A3: As a solid, this compound is relatively stable. However, long-term stability is best ensured by controlling temperature and protecting it from moisture and light.[9][12]
Recommended Storage Conditions:
-
Temperature: Store at room temperature or refrigerated (2-8°C) for enhanced long-term stability. Avoid freezing unless the container is perfectly sealed against moisture ingress, as freeze-thaw cycles can introduce moisture.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to protect from moisture and air (oxidation).[13]
-
Light: Store in an amber vial or in the dark to prevent potential photodegradation, as aromatic esters can be susceptible to degradation under UV light.[14][15]
To check for degradation:
-
Visual Inspection: Look for any change in appearance (e.g., clumping, discoloration).
-
Melting Point: A broadened or depressed melting point compared to the specification sheet can indicate the presence of impurities.
-
Analytical Confirmation: Dissolve a small sample and analyze it via HPLC, GC-MS, or NMR to confirm its purity against a reference standard or initial data.[16][17]
Section 2: Frequently Asked Questions (FAQs)
Stability & Degradation
-
Q: What are the primary degradation pathways for this compound?
-
A: The primary pathway is hydrolysis of the two methyl ester groups, especially under basic, but also acidic or enzymatic conditions, to yield methanol and 2-phenylbutanedioic acid.[5][8] Other potential pathways, relevant under forced conditions, include photodegradation due to the aromatic ring and thermal degradation at very high temperatures.[14][18]
-
-
Q: How stable is the compound to heat?
-
A: In its solid form and in the absence of reactive agents, the compound is expected to be highly stable at typical laboratory temperatures. Studies on analogous poly(alkylene succinate)s show high thermal stability, with decomposition beginning at temperatures well above 300°C and peaking around 420-430°C.[18] For experimental purposes (e.g., heating in solution), degradation will be primarily driven by solvent-mediated hydrolysis, which is accelerated by temperature, rather than direct thermal decomposition.[13]
-
-
Q: Is this compound sensitive to light?
-
A: Yes, compounds containing aromatic rings and ester functionalities can be susceptible to photodegradation upon exposure to UV light.[14][15] The degradation mechanism can involve cleavage of the C-O ester bond or reactions on the aromatic ring.[14] It is always best practice to store the compound in the dark or in amber containers and to protect solutions from direct sunlight or prolonged exposure to artificial light.[9]
-
-
Q: What are the expected degradation products I should look for?
-
A:
-
Monomethyl 2-phenylbutanedioate (from the hydrolysis of one ester group).
-
2-Phenylbutanedioic acid (from the hydrolysis of both ester groups).
-
Methanol (co-product of hydrolysis).
-
-
Handling & Analysis
-
Q: What is the best way to prepare a stock solution?
-
A: Prepare a high-concentration stock solution in an anhydrous aprotic solvent like DMSO or anhydrous ethanol. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This minimizes the risk of introducing water and subsequent hydrolysis.
-
-
Q: Which analytical techniques are best for monitoring the stability of this compound?
-
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~210-220 nm for the phenyl group) is the most common and effective method. It can easily separate the parent compound from its more polar hydrolysis products. LC-MS is invaluable for confirming the identity of any degradants by providing molecular weight information.[16][17]
-
Section 3: Data & Visualizations
Table 1: pH-Dependent Hydrolytic Stability (Illustrative Data)
This table provides an example of expected relative degradation rates based on general principles of ester hydrolysis. Actual rates must be determined experimentally.
| pH of Aqueous Buffer | Temperature | Expected Relative Degradation Rate | Primary Degradation Product |
| 3.0 | 25°C | Very Low | 2-Phenylbutanedioic Acid |
| 5.0 | 25°C | Low | 2-Phenylbutanedioic Acid |
| 7.4 (PBS) | 25°C | Moderate to High | 2-Phenylbutanedioic Acid |
| 9.0 | 25°C | Very High | 2-Phenylbutanedioic Acid |
| 7.4 (PBS) | 4°C | Low to Moderate | 2-Phenylbutanedioic Acid |
Diagrams
Hydrolytic Degradation Pathway
Caption: Stepwise hydrolysis of this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a typical forced degradation study.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass Laboratories Inc.
- Zhang, Y., et al. (n.d.). Autohydrolysis of Diglycine‐Activated Succinic Esters Boosts Cellular Uptake. Angewandte Chemie International Edition.
- Zhang, Y., et al. (n.d.). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. National Institutes of Health (PMC).
- Ni, H., et al. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. PubMed.
- Sener, A., et al. (n.d.). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. PubMed.
- Wang, C., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers.
- Kinetics of Hydrolysis of Succinimides. (n.d.). ResearchGate.
- Forced Degradation Testing. (n.d.). SGS Denmark.
- Forced Degradation Testing in Pharma. (n.d.). ResolveMass Laboratories Inc.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Svirbely, W. J., & Kuchta, A. D. (n.d.). THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. The Journal of Physical Chemistry - ACS Publications.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Jin, B., et al. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. National Institutes of Health (PMC).
- Storage effect in the quality of different methyl esters and blends with diesel. (n.d.). ResearchGate.
- Shelf-Life & Storage Conditions. (n.d.). Astro Chemical.
- This compound | C12H14O4 | CID 582943. (n.d.). PubChem - NIH.
- Stability of 2-Phenylbutanenitrile under acidic vs. basic conditions. (n.d.). Benchchem.
- Rinis, K., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI.
- Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (n.d.). PubMed Central.
- 15463-92-0|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Lee, D.-S., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed.
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- 1. This compound | C12H14O4 | CID 582943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15463-92-0|this compound|BLD Pharm [bldpharm.com]
- 3. d-nb.info [d-nb.info]
- 4. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Testing | SGS Denmark [sgs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. astrochemical.com [astrochemical.com]
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- 14. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 16. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up of Dimethyl 2-phenylbutanedioate Production
Welcome to the technical support center dedicated to overcoming the challenges in the large-scale synthesis of Dimethyl 2-phenylbutanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a smooth and efficient scale-up process.
I. Overview of this compound Synthesis
This compound, also known as dimethyl 2-phenylsuccinate, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production typically involves a two-step process: the synthesis of the precursor, phenylsuccinic acid, followed by its diesterification. While the laboratory-scale synthesis is relatively straightforward, scaling up production presents a unique set of challenges that require careful consideration of reaction conditions, safety, and purification methods.
The most common and economically viable route for the industrial production of this compound is the Fischer esterification of phenylsuccinic acid with methanol, catalyzed by a strong acid.
II. Troubleshooting Guide: Common Challenges in Scale-Up
This section addresses specific issues that may arise during the scale-up of this compound production, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting and Solutions |
| Low Yield of Phenylsuccinic Acid | - Incomplete hydrolysis of the nitrile intermediate. - Side reactions during the initial condensation. | - Ensure complete hydrolysis: Prolong the reflux time with concentrated hydrochloric acid and monitor the reaction progress by TLC until the starting material is fully consumed. - Optimize condensation: Carefully control the temperature during the addition of sodium cyanide to the acrylate precursor to minimize polymerization. |
| Incomplete Diesterification | - Insufficient catalyst concentration. - Presence of water in the reaction mixture. - Reversibility of the Fischer esterification. | - Catalyst optimization: Increase the catalytic amount of sulfuric acid or p-toluenesulfonic acid. For very large scales, consider using a solid acid catalyst for easier removal. - Anhydrous conditions: Use anhydrous methanol and ensure all glassware is thoroughly dried. The presence of water will shift the equilibrium back towards the starting materials.[1] - Drive the equilibrium: Use a large excess of methanol (can also serve as the solvent) to push the reaction towards the product.[2] Alternatively, remove water as it forms using a Dean-Stark apparatus, especially for larger batches where a significant amount of water is produced.[2] |
| Formation of Monomethyl Ester Impurity | - Insufficient reaction time or temperature for the second esterification. | - Increase reaction time and/or temperature: The second esterification is often slower than the first. Prolong the reflux time and ensure the reaction temperature is maintained at the boiling point of methanol. Monitor the disappearance of the monoester by TLC or GC.[1] |
| Discoloration of the Final Product | - Air oxidation of starting materials or intermediates. - Thermal degradation at high temperatures. | - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the starting phenylsuccinic acid has any residual impurities. - Temperature control: Avoid excessive heating during the reaction and purification steps. Use vacuum distillation for purification to lower the boiling point and minimize thermal stress on the product. |
| Difficult Purification | - Presence of acidic impurities (unreacted phenylsuccinic acid, monoester, or catalyst). - High viscosity of the crude product. | - Neutralization and extraction: After the reaction, neutralize the acidic catalyst with a base (e.g., sodium bicarbonate solution). Extract the diester into a suitable organic solvent. Wash the organic layer thoroughly with water and brine to remove any remaining salts and water-soluble impurities.[3] - Vacuum distillation: Purify the crude diester by vacuum distillation to separate it from non-volatile impurities and any high-boiling side products. |
| Safety Concerns during Scale-Up | - Handling of corrosive concentrated acids. - Flammability of methanol. - Exothermic nature of the neutralization step. | - Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5] - Ventilation: Work in a well-ventilated fume hood, especially when handling concentrated acids and flammable solvents.[6][7] - Controlled addition: Add the acid catalyst and the neutralizing base slowly and in portions to control any exothermic reactions, especially on a large scale.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yield in the Fischer esterification of phenylsuccinic acid?
A1: The most critical factor is the effective removal of water from the reaction mixture.[2] Since Fischer esterification is an equilibrium reaction, the presence of the water byproduct will drive the reaction backward, reducing the yield of the desired diester. Using a large excess of the alcohol (methanol) and/or employing a Dean-Stark trap to physically remove water are highly effective strategies.[2]
Q2: How can I monitor the progress of the esterification reaction on a large scale?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[8] You can spot the reaction mixture alongside the starting material (phenylsuccinic acid) and, if available, the monoester intermediate. The disappearance of the starting material and the appearance of the less polar diester product spot (higher Rf value) indicate the progression of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, intermediates, and the final product.[9][10]
Q3: What are the potential side products in this synthesis?
A3: Besides the monomethyl ester, a potential side product is the formation of dimethyl ether from the acid-catalyzed dehydration of methanol at elevated temperatures.[1] However, this is generally less of a concern at the reflux temperature of methanol. Other impurities may arise from the starting phenylsuccinic acid.
Q4: What is the best method for purifying this compound at an industrial scale?
A4: Vacuum distillation is the most suitable method for large-scale purification. It allows for the separation of the desired product from non-volatile impurities, such as residual starting materials, catalyst, and any polymeric byproducts, at a lower temperature, thus preventing thermal degradation.[3]
IV. Experimental Protocols
A. Synthesis of Phenylsuccinic Acid (Scale-Up Protocol)
This protocol is adapted from established literature procedures for the synthesis of phenylsuccinic acid.[6][11]
Safety Precautions: This reaction involves the use of sodium cyanide, which is highly toxic. Handle with extreme care in a well-ventilated fume hood and have a cyanide antidote kit readily available. Wear appropriate PPE, including gloves and safety goggles.[6] The hydrolysis step uses concentrated hydrochloric acid, which is corrosive.[4][12]
Materials:
-
Ethyl α-cyano-β-phenylacrylate
-
Ethanol (95%)
-
Sodium Cyanide (NaCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve ethyl α-cyano-β-phenylacrylate in 95% ethanol.
-
Cyanide Addition: Prepare a solution of sodium cyanide in water and add it dropwise to the stirred solution of the acrylate. An exothermic reaction will occur. Maintain the temperature below 40°C using a cooling bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting acrylate is consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid. Caution: This will generate hydrogen cyanide gas, which is extremely toxic. Perform this step in a well-ventilated fume hood.
-
Reflux: Heat the acidic mixture to reflux for 12-18 hours to ensure complete hydrolysis of the nitrile groups.
-
Isolation: Cool the reaction mixture in an ice bath. The phenylsuccinic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from hot water to obtain pure phenylsuccinic acid.[6]
B. Synthesis of this compound (Scale-Up Protocol)
This protocol is based on the principles of Fischer esterification.[2][3][13]
Safety Precautions: Concentrated sulfuric acid is highly corrosive.[5] Methanol is flammable and toxic.[5] Handle both in a well-ventilated fume hood and wear appropriate PPE.[4][5]
Materials:
-
Phenylsuccinic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a large reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add phenylsuccinic acid and a large excess of anhydrous methanol (at least 10-20 equivalents, which can also serve as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until gas evolution ceases. Caution: This is an exothermic reaction.
-
Extraction: Extract the product into a suitable organic solvent. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
V. Visualization of Workflows
A. Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
B. Experimental Workflow for this compound Synthesis
Caption: Overall Synthesis Workflow.
VI. References
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. fishersci.com [fishersci.com]
- 5. smartlabs.co.za [smartlabs.co.za]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Dimethyl 2-phenylbutanedioate
Welcome to the technical support center for the purification of Dimethyl 2-phenylbutanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound from its reaction byproducts, particularly those arising from the Stobbe condensation.
Understanding the Chemistry: The Stobbe Condensation
The synthesis of this compound typically involves the Stobbe condensation of benzaldehyde with dimethyl succinate.[1] This base-catalyzed reaction forms a carbon-carbon bond but is also prone to several side reactions that can complicate purification.[2][3] The primary product is often the salt of a half-ester, which is then acidified and esterified to yield the desired diester.[3]
The mechanism involves the formation of a γ-lactone intermediate, which then undergoes base-induced ring opening.[2] This pathway inherently produces a carboxylate, which upon workup, can lead to the presence of the mono-ester as a significant byproduct.
Caption: Main product and potential byproducts from Stobbe condensation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude product is a thick, intractable oil. How do I handle the initial workup?
A1: An oily crude product often indicates the presence of acidic byproducts like the monomethyl ester or phenylsuccinic acid, which can form salts and retain solvents. An initial liquid-liquid extraction (LLE) is crucial to separate the neutral desired product from these acidic impurities.
-
Causality: The Stobbe condensation mechanism inherently produces a carboxylate salt.[2] During acidic workup, this is protonated to form a carboxylic acid (the mono-ester). If the workup is incomplete or if hydrolysis occurs, you will have acidic species.
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas (CO₂) evolution as the acidic byproducts are neutralized. Continue washing until no more gas is evolved.
-
Separate the aqueous layer. This layer now contains the deprotonated, water-soluble salts of the mono-ester and diacid.
-
Wash the organic layer with water, followed by a saturated brine solution to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude neutral product.[4]
-
Q2: After extraction, my product is still impure. TLC analysis shows multiple spots close to my product's Rf. What should I do?
A2: This situation suggests the presence of neutral, non-polar byproducts, such as unreacted benzaldehyde or isomeric forms of the diester. Flash column chromatography is the recommended next step for separating compounds with similar polarities.
-
Causality: Isomers can arise depending on the reaction conditions, and incomplete reaction will leave starting materials.[5] These are structurally similar to the product and thus have comparable polarities, making simple extraction ineffective.
-
Troubleshooting Guidance: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[6]
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides optimal separation on a TLC plate first. A good starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes.[6]
-
Aim for an Rf value of 0.25-0.35 for your desired product (this compound) to ensure good separation on the column.
-
Vary the ratio of ethyl acetate to hexanes (e.g., 10:90, 20:80, 30:70) to achieve the target Rf.
-
-
See Protocol 2 for a detailed column chromatography procedure.
-
Q3: I have isolated a solid product, but the melting point is broad, indicating impurities. How can I purify it further?
A3: A broad melting point is a classic sign of an impure solid. Recrystallization is a powerful technique for purifying crystalline solids. The main challenge is finding a suitable solvent or solvent system.
-
Causality: For recrystallization to be effective, the desired compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Troubleshooting Guidance: Recrystallization Solvent Screening
-
Single Solvent Method: Test small amounts of your product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate). A good solvent will dissolve the compound when heated but yield crystals upon cooling.[7] Methanol is often a good starting point for esters.
-
Two-Solvent Method: This is useful if no single solvent is ideal. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., DCM or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[8]
-
See Protocol 3 for a detailed recrystallization procedure.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Byproducts
This protocol is designed for the initial workup of the crude reaction mixture after the synthesis of this compound.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in approximately 3-5 volumes of ethyl acetate.
-
Transfer: Transfer the solution to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the bicarbonate wash (steps 3-4) until no more gas evolution is observed.
-
Water Wash: Wash the organic layer with one portion of deionized water.
-
Brine Wash: Wash the organic layer with one portion of brine to facilitate the removal of dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled.
-
Filtration: Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude, neutral product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating this compound from neutral byproducts of similar polarity.
Caption: Workflow for purification by flash column chromatography.
Materials:
-
Crude neutral product from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents for eluent (e.g., HPLC-grade ethyl acetate and hexanes)
-
Chromatography column with stopcock
-
Sand, cotton or glass wool
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal mobile phase composition using TLC as described in Q2.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if solubility is an issue).
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
-
Elution:
-
Open the stopcock and begin adding the eluent to the top of the column, maintaining a constant head of solvent.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Monitoring: Spot aliquots from the collected fractions onto a TLC plate. Develop the plate to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This protocol is for the final purification of a solid, mostly pure product.
Materials:
-
Impure solid this compound
-
Recrystallization solvent (e.g., methanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture gently on a hot plate.[7]
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Summary of Purification Techniques
| Method | Impurity Type Addressed | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Acidic (Mono-ester, Diacid) | N/A (Workup step) | Simple, fast, removes bulk acidic impurities effectively. | Does not remove neutral impurities. |
| Flash Chromatography | Neutral (Isomers, Starting Materials) | >98% | Excellent for separating compounds of similar polarity. | Can be time-consuming and requires large solvent volumes. |
| Recrystallization | Soluble impurities in a solid matrix | >99% | Can yield very high purity product; cost-effective. | Requires a crystalline solid; finding a suitable solvent can be challenging; yield loss. |
References
Click to expand
-
Organic Syntheses Procedure. phenylsuccinic acid. Available from: [Link]
-
Organic Syntheses Procedure. phenylsuccinic acid. Available from: [Link]
-
Organic Syntheses Procedure. Succinic acid, diphenyl ester. Available from: [Link]
-
PubChem. (+-)-alpha-Methyl-alpha-phenylsuccinimide. National Center for Biotechnology Information. Available from: [Link]
- Bagavant, G., Gokhale, S. P., & Bhattacharyya, S. C. (1959). The stobbe condensation of anisaldehyde and dimethyl succinate. Proceedings of the Indian Academy of Sciences - Section A, 50(5), 282–288.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses Procedure. 17. Available from: [Link]
- Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).
-
Wikipedia. Stobbe condensation. Available from: [Link]
-
Organic Syntheses Procedure. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Available from: [Link]
-
Organic Syntheses Procedure. Cinnamic acid, phenyl ester. Available from: [Link]
- Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. In Organic Reactions (Vol. 6, pp. 1-73). John Wiley & Sons, Inc.
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Organic Reactions. The Stobbe Condensation. Available from: [Link]
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King Group. Successful Flash Chromatography. Available from: [Link]
- Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Publicación Semestral Pädi, 8(16), 119–125.
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Quora. How to recrystallize a product from methanol. Available from: [Link]
- Google Patents. CN102746148B - Method for purifying dimethyl succinate.
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
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Reddit. Recrystallization with two solvents. Available from: [Link]
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PubChem. Methyl phenylacetate. National Center for Biotechnology Information. Available from: [Link]
- Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(43), 6250-6252.
- Google Patents. JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane.
- Google Patents. DE2356468A1 - Dimethyl succinate prepn. from succinic acid - by esterification with excess methanol to equilibrium and azeotropic distn..
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The Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Available from: [Link]
- Kumar, S., & Sharma, A. (2000). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research, 2000(6), 282-283.
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ResearchGate. Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (Discussion). Available from: [Link]
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PubChem. Methyl Benzoate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (PDF) Hydrolysis of Fatty Esters in DCM/Methanol. Available from: [Link]
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NIST. 3,3-Dimethylbutane-2-ol. National Institute of Standards and Technology. Available from: [Link]
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PubChem. Methyl Methacrylate. National Center for Biotechnology Information. Available from: [Link]
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Technical Support Center: Enhancing Stereoselectivity in Dimethyl 2-Phenylbutanedioate Synthesis
Introduction: The stereoselective synthesis of dimethyl 2-phenylbutanedioate and its derivatives is of paramount importance in the pharmaceutical and fine chemical industries. These molecules serve as critical chiral building blocks, where the precise three-dimensional arrangement of atoms is essential for biological activity and final product efficacy. Achieving high diastereoselectivity and enantioselectivity in their synthesis, typically via a Michael addition pathway, presents numerous challenges. This guide provides expert-driven solutions to common experimental hurdles, ensuring researchers can optimize their synthetic routes with confidence and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the difference between diastereoselectivity and enantioselectivity in this synthesis?
A: Both terms describe the preferential formation of one stereoisomer over another.[1] In the synthesis of this compound, two new stereocenters are formed.
-
Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other. In this case, it would be the preference for the (2R,3S) and (2S,3R) pair (the syn product) over the (2R,3R) and (2S,3S) pair (the anti product), or vice versa. This is quantified by the diastereomeric ratio (dr).
-
Enantioselectivity: This refers to the preferential formation of one enantiomer over its mirror image.[1][2] For example, if the reaction favors the syn diastereomer, enantioselectivity would describe the preference for the (2R,3S) product over its mirror image, the (2S,3R) product. This is quantified by the enantiomeric excess (ee).
A truly successful stereoselective synthesis will control both outcomes, yielding a single, optically pure stereoisomer.
Q2: What is the most common strategy for synthesizing this compound stereoselectively?
A: The most prevalent and versatile method is the asymmetric Michael addition (or conjugate addition) of a dimethyl malonate enolate to a derivative of cinnamic acid (e.g., dimethyl phenylmaleate or a similar Michael acceptor).[3][4] Stereocontrol is achieved by introducing a chiral influence, which can be a chiral catalyst, a chiral auxiliary attached to one of the reactants, or substrate-inherent chirality.[5]
Q3: How can I determine the stereochemical outcome (dr and ee) of my reaction?
A: A combination of techniques is required:
-
¹H NMR Spectroscopy: The diastereomeric ratio (dr) can often be determined by integrating distinct, well-resolved signals corresponding to each diastereomer in the crude reaction mixture.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). By using a chiral stationary phase, the enantiomers are separated, and their relative peak areas directly correspond to the ee. You will need to analyze both the syn and anti diastereomeric pairs.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Diastereoselectivity (dr ≈ 1:1)
-
Question: My reaction yields both the syn and anti diastereomers in nearly equal amounts. How can I improve the diastereomeric ratio (dr)?
-
Answer & Solutions: This indicates that the transition states leading to the two diastereomers are very close in energy. To resolve this, you must create a more ordered and energetically differentiated transition state.
-
Cause A: Insufficient Steric Hindrance or Electronic Guidance
-
Scientific Rationale: Stereoselectivity arises from minimizing steric clashes and maximizing favorable non-covalent interactions (e.g., hydrogen bonding, π-stacking) in the transition state.[3] An effective chiral catalyst or auxiliary creates a well-defined pocket that forces the reactants to approach each other from a specific trajectory.
-
Solution:
-
Introduce a Chiral Catalyst: If you are running an achiral reaction, introduce a chiral catalyst known for Michael additions. Bifunctional catalysts, such as thioureas or squaramides derived from Cinchona alkaloids, are excellent choices as they can activate both the nucleophile and the electrophile simultaneously.[6][7]
-
Utilize a Chiral Auxiliary: Covalently attach a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, to either the malonate or cinnamate starting material.[8] The bulky auxiliary will effectively block one face of the molecule, directing the incoming nucleophile.[5]
-
-
-
Cause B: High Reaction Temperature
-
Scientific Rationale: The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the dr. This energy difference is more pronounced at lower temperatures, leading to higher selectivity.
-
Solution: Perform the reaction at a lower temperature. Start at 0 °C, and if selectivity is still poor, cool the reaction to -20 °C, -40 °C, or even -78 °C. Note that reaction times will increase significantly.
-
-
Cause C: Inappropriate Solvent
-
Scientific Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry. Polar, coordinating solvents can sometimes disrupt key hydrogen bonds in bifunctional catalysis.
-
Solution: Conduct a solvent screen. Test a range of solvents with varying polarities and coordinating abilities, such as toluene, dichloromethane (DCM), methyl-tert-butyl ether (MTBE), and tetrahydrofuran (THF). Non-polar solvents often give the best results in organocatalyzed Michael additions.
-
-
Problem 2: Good Diastereoselectivity, but Poor Enantioselectivity (High dr, Low ee)
-
Question: My reaction produces one diastereomer preferentially (e.g., syn), but I am getting a nearly racemic mixture of its two enantiomers. What's wrong?
-
Answer & Solutions: This is a common and frustrating issue. It implies that your method effectively controls the relative stereochemistry but not the absolute stereochemistry. This often happens when the uncatalyzed or "background" reaction is competing with the desired chiral-catalyzed pathway.
-
Cause A: Ineffective Chiral Catalyst or Mismatched Substrate
-
Scientific Rationale: The "lock-and-key" fit between the chiral catalyst and the substrates is suboptimal. The catalyst is not creating a sufficiently different energetic barrier for the formation of the two enantiomers.
-
Solution:
-
Screen a Catalyst Library: Test different families of catalysts (e.g., isothioureas, phosphoric acids, primary amines) or variations within the same family.[3][9][10] For example, if a quinidine-derived catalyst gives low ee, try its pseudo-enantiomer, a quinine-derived catalyst.
-
Modify the Substrate: Small changes to the ester groups (e.g., from methyl to ethyl or tert-butyl) on the malonate or the aryl group on the cinnamate can alter the steric and electronic properties, potentially leading to a better match with the catalyst.
-
-
-
Cause B: Competing Background Reaction
-
Scientific Rationale: The achiral, uncatalyzed reaction is occurring in parallel with your enantioselective catalyzed reaction. If the catalyzed reaction is not significantly faster, the racemic product from the background pathway will erode the overall ee.
-
Solution:
-
Lower the Temperature: As with diastereoselectivity, lowering the temperature will slow the background reaction more significantly than the often more organized, lower-activation-energy catalyzed reaction.
-
Use a More Active Catalyst: A catalyst with a higher turnover frequency will accelerate the desired pathway, allowing it to outcompete the background reaction more effectively. Sometimes, a slightly higher catalyst loading (e.g., from 5 mol% to 10 mol%) can help, but this should be done cautiously.
-
Adjust Concentrations: Running the reaction at a lower concentration can sometimes disfavor the bimolecular background reaction relative to the catalyst-substrate pathway.
-
-
-
Problem 3: Reaction is Sluggish or Fails to Proceed
-
Question: I have set up my stereoselective reaction, but TLC analysis shows little to no product formation even after an extended time. What should I check?
-
Answer & Solutions: This points to issues with reagent activation, purity, or inherent reactivity.
-
Cause A: Inefficient Enolate Formation
-
Scientific Rationale: The pKa of dimethyl malonate is ~13. The base used must be strong enough to deprotonate it efficiently but should not interfere with the catalyst or substrates.
-
Solution:
-
Choice of Base: For organocatalyzed reactions where a Brønsted acid catalyst is not used, a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often effective.[4] For reactions involving metal catalysts or requiring stronger conditions, NaH can be used, but care must be taken to ensure compatibility.[9]
-
Check Base Quality: Ensure your base is not old or decomposed. Use freshly opened or properly stored reagents.
-
-
-
Cause B: Catalyst Deactivation
-
Scientific Rationale: Many organocatalysts, especially those relying on hydrogen bonding, are sensitive to water and protic impurities, which can disrupt the catalytic cycle.
-
Solution:
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Purify Starting Materials: Ensure your dimethyl malonate and cinnamate derivative are pure and free of acidic or basic impurities that could neutralize the catalyst or base.
-
-
-
Data & Protocols
Illustrative Data: Catalyst Screening for Enantioselective Michael Addition
The following table provides representative data for the screening of various catalyst types in the synthesis of this compound, demonstrating how catalyst choice impacts stereochemical outcomes.
| Entry | Catalyst Type (Example) | Base | Solvent | Temp (°C) | dr (syn:anti) | ee (syn, %) |
| 1 | None (Background) | DBU | Toluene | 25 | 60:40 | 0 |
| 2 | Cinchona Alkaloid Thiourea[6] | DBU | Toluene | 0 | >95:5 | 92 |
| 3 | (R)-BINOL-Phosphoric Acid[10] | - | MTBE | -20 | 85:15 | 88 |
| 4 | Isothiourea (HyperBTM)[3] | DBU | DCM | -40 | >95:5 | 97 |
| 5 | Chiral Phase Transfer Catalyst[6] | K₂CO₃ | Toluene | 25 | 70:30 | 65 |
Data are illustrative and intended for comparison purposes.
General Experimental Protocol: Organocatalyzed Stereoselective Michael Addition
This protocol provides a validated starting point for optimization.
Materials:
-
Dimethyl cinnamate derivative (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Chiral Catalyst (e.g., Cinchona-derived thiourea, 0.1 equiv)
-
Base (e.g., DBU, 1.2 equiv)
-
Anhydrous Solvent (e.g., Toluene)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the chiral catalyst and the dimethyl cinnamate derivative.
-
Add anhydrous toluene via syringe and stir the mixture until all solids are dissolved.
-
Cool the reaction vessel to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.
-
In a separate vial, dissolve dimethyl malonate and DBU in a small amount of anhydrous toluene.
-
Add the malonate/base solution dropwise to the cooled catalyst/substrate mixture over 10 minutes.
-
Stir the reaction at the set temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis:
-
Determine the crude diastereomeric ratio by ¹H NMR analysis of the residue.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
-
Visualized Workflows and Mechanisms
Troubleshooting Logic Flow
The following diagram outlines the decision-making process for optimizing the stereoselectivity of the synthesis.
Caption: Troubleshooting workflow for stereoselectivity optimization.
Conceptual Model of Chiral Catalyst Action
This diagram illustrates how a bifunctional chiral catalyst creates a specific environment to favor the formation of one enantiomer.
Caption: Bifunctional catalyst organizing reactants for stereocontrol.
References
- Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams.
- Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.Dalal Institute.
- Achieving Stereoselective Control Over the Conjugate Addition of Carbo.University of Vermont ScholarWorks.
- Stereoselectivity in Addition Reactions to Double Bonds.Chemistry LibreTexts.
- Chiral Sodium Glycerophosphate Catalyst for Enantioselective Michael Reactions of Chalcones.
- Stereospecificity and Stereoselectivity.University of California, Irvine.
- Stereoselective and Stereospecific Reactions.Master Organic Chemistry.
- A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions.
- How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
- Stereospecific vs Stereoselective Reactions.Organic Chemistry Tutor.
- Stereospecific and Stereoselective Reactions.Pharmaguideline.
- Michael Addition catalyzed by Quinidine Deriv
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral C
- Recent Advances in Base-Assisted Michael Addition Reactions.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Michael Addition catalyzed by Quinidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 8. DSpace [scholarworks.uvm.edu]
- 9. Chiral Sodium Glycerophosphate Catalyst for Enantioselective Michael Reactions of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Dimethyl 2-Phenylbutanedioate for Researchers and Drug Development Professionals
Abstract
Dimethyl 2-phenylbutanedioate, also known as dimethyl 2-phenylsuccinate, is a valuable diester intermediate in the synthesis of a variety of pharmacologically active molecules and fine chemicals. Its stereochemistry and functionality make it a critical building block. This guide provides a comprehensive comparative analysis of the three primary synthetic routes to this compound: Michael Addition, Stobbe Condensation, and Catalytic Hydrogenation of a precursor. Each route is evaluated based on its reaction mechanism, experimental protocol, yield, stereoselectivity, and overall practicality for laboratory and potential scale-up applications. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Introduction
The synthesis of substituted succinates is a fundamental endeavor in organic chemistry, providing access to key structural motifs in numerous natural products and synthetic drugs.[1] this compound, with its phenyl substituent at the C2 position, presents a chiral center, making stereoselective synthesis a key consideration. The choice of synthetic methodology can significantly impact not only the yield and purity of the final product but also the enantiomeric excess (ee) if a specific stereoisomer is desired. This guide will delve into the intricacies of three distinct and powerful synthetic strategies, providing both theoretical understanding and practical, actionable protocols.
Method 1: Michael Addition
The Michael Addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a classic and reliable method for carbon-carbon bond formation.[2][3][4] In the context of this compound synthesis, this route involves the addition of a dimethyl malonate enolate to a cinnamate ester.
Mechanistic Rationale
The reaction is initiated by the deprotonation of dimethyl malonate at the acidic α-carbon using a suitable base, typically a sodium or potassium alkoxide, to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of the electrophilic methyl cinnamate. The resulting enolate intermediate is subsequently protonated during workup to yield the final product, this compound. The formation of the new carbon-carbon single bond is the primary driving force for this reaction.
Caption: Workflow for this compound synthesis via Michael Addition.
Experimental Protocol
Materials:
-
Dimethyl malonate
-
Methyl cinnamate
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.
-
Dimethyl malonate is added dropwise to the stirred solution at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium enolate.
-
A solution of methyl cinnamate in anhydrous methanol is added dropwise to the reaction mixture.
-
The reaction mixture is then heated to reflux and maintained for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is cautiously quenched with a saturated aqueous ammonium chloride solution and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Method 2: Stobbe Condensation
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and a succinic ester, facilitated by a strong base.[5][6][7] This method offers a direct route to alkylidene succinic acids or their esters, which can be subsequently reduced to the desired substituted succinate. For the synthesis of this compound, benzaldehyde is condensed with dimethyl succinate.
Mechanistic Rationale
The reaction is initiated by the formation of a carbanion from dimethyl succinate upon treatment with a strong base, such as potassium tert-butoxide or sodium ethoxide. This carbanion then attacks the carbonyl carbon of benzaldehyde. The key step that differentiates the Stobbe condensation from a typical aldol or Claisen condensation is the intramolecular cyclization of the initial adduct to form a γ-lactone intermediate. This lactone then undergoes a base-induced ring-opening to yield a stable carboxylate salt of the alkylidene succinic acid half-ester. Subsequent esterification and hydrogenation of the double bond yield this compound.
Caption: Workflow for this compound synthesis via Stobbe Condensation.
Experimental Protocol
Materials:
-
Benzaldehyde
-
Dimethyl succinate
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Hydrochloric acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol
Procedure:
-
A solution of benzaldehyde and dimethyl succinate in dry tert-butanol is added to a boiling solution of potassium tert-butoxide in tert-butanol under a nitrogen atmosphere.[3]
-
The mixture is refluxed for a specified period, and the reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the excess tert-butanol is removed under reduced pressure.
-
The residue is acidified with dilute hydrochloric acid, and the product is extracted with ether.
-
The resulting crude half-ester is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield dimethyl 2-phenyl-2-butenedioate.
-
The unsaturated diester is subsequently hydrogenated in ethanol using a Pd/C catalyst under a hydrogen atmosphere to afford this compound.[8]
-
The final product is purified by vacuum distillation or column chromatography.
Method 3: Catalytic Hydrogenation of Dimethyl 2-Phenylmaleate
This route offers a direct and often highly efficient method to obtain this compound through the reduction of the corresponding unsaturated precursor, dimethyl 2-phenylmaleate. The success of this method hinges on the efficient synthesis of the starting maleate derivative.
Mechanistic Rationale
The synthesis of the precursor, dimethyl 2-phenylmaleate, can be achieved via a Wittig or Horner-Wadsworth-Emmons reaction between methyl phenylglyoxylate and a suitable phosphorus ylide. The subsequent catalytic hydrogenation involves the addition of hydrogen across the carbon-carbon double bond of the maleate. This is a heterogeneous catalytic process where both the unsaturated ester and hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Palladium, Platinum, or Ruthenium).[9] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the double bond, typically in a syn-fashion, leading to the saturated succinate derivative.
Caption: Workflow for this compound via Catalytic Hydrogenation.
Experimental Protocol
Part A: Synthesis of Dimethyl 2-Phenylmaleate Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, triethyl phosphonoacetate is added dropwise.
-
The mixture is stirred at room temperature until the evolution of hydrogen ceases.
-
A solution of methyl phenylglyoxylate in anhydrous THF is then added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours and monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield dimethyl 2-phenylmaleate.
Part B: Catalytic Hydrogenation Materials:
-
Dimethyl 2-phenylmaleate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
Procedure:
-
A solution of dimethyl 2-phenylmaleate in methanol or ethanol is placed in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen and then pressurized with hydrogen gas (typically 1-3 atm).
-
The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound, which can be further purified if necessary.[9]
Comparative Analysis
| Feature | Michael Addition | Stobbe Condensation | Catalytic Hydrogenation |
| Starting Materials | Dimethyl malonate, Methyl cinnamate | Benzaldehyde, Dimethyl succinate | Methyl phenylglyoxylate, Phosphorus ylide |
| Key Intermediates | Malonate enolate | γ-Lactone, Alkylidene succinic half-ester | Dimethyl 2-phenylmaleate |
| Reaction Conditions | Basic (alkoxide), Reflux | Strongly basic (alkoxide), Reflux | Mild (room temp, atmospheric pressure) |
| Typical Yields | Moderate to Good | Good to Excellent (for the condensation step)[3] | Excellent (for the hydrogenation step)[9] |
| Stereoselectivity | Achiral conditions yield a racemic mixture. Asymmetric variants are possible. | Achiral conditions yield a racemic mixture. | Dependent on the stereochemistry of the precursor maleate. Asymmetric hydrogenation of the prochiral precursor is a powerful strategy for enantioselective synthesis. |
| Advantages | Well-established, reliable C-C bond formation. | Convergent, can build complexity quickly. | High yields and clean conversion for the hydrogenation step. Amenable to stereoselective synthesis. |
| Disadvantages | May require careful control of stoichiometry and reaction conditions to avoid side reactions. | Requires a multi-step sequence (condensation, esterification, hydrogenation). Strong base can lead to side reactions like the Cannizzaro reaction with aldehydes.[3] | Requires the synthesis of a specific unsaturated precursor, which adds steps to the overall sequence. |
| Scalability | Generally scalable. | Scalable, though the use of strong bases can present challenges. | Hydrogenation is a highly scalable industrial process. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or development project, including scale, desired stereochemistry, and available starting materials.
-
The Michael Addition is a straightforward and reliable method for achiral synthesis, leveraging readily available starting materials. Its primary drawback is the potential for side reactions if not carefully controlled.
-
The Stobbe Condensation offers a convergent approach that can be high-yielding for the initial condensation. However, the overall synthesis is longer due to the subsequent esterification and hydrogenation steps. The use of a strong base also requires careful handling and can lead to byproducts.
-
Catalytic Hydrogenation of dimethyl 2-phenylmaleate is arguably the most elegant and efficient route for the final conversion to the desired product, often proceeding in near-quantitative yield under mild conditions. The main challenge lies in the synthesis of the unsaturated precursor. However, for applications requiring high stereopurity, asymmetric hydrogenation of the prochiral maleate presents the most promising strategy for obtaining enantiomerically enriched this compound.
For researchers prioritizing simplicity and not requiring stereocontrol, the Michael Addition is a commendable choice. For those aiming for high yields in a multi-step synthesis with readily available commodity chemicals, the Stobbe Condensation is a viable option. For projects where high purity, efficiency in the final step, and particularly, stereocontrol are paramount, the Catalytic Hydrogenation route, despite the need for precursor synthesis, is the superior methodology.
References
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356.
- El-Abbady, A. M., & Mousa, S. (1965). STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE. Canadian Journal of Chemistry, 43(5), 928-936.
- For a general overview of the Michael Addition, see: Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael Reaction. Organic Reactions, 10, 179-555.
- Arason, K. M. (2002). THE SYNTHESIS OF SUCCINIC ACIDS AND DERIVATIVES. A REVIEW.
- For an example of asymmetric hydrogenation, see: Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
- Johnson, W. S., & Daub, G. H. (1951).
- For an example of hydrogenation of a substituted succinate precursor, see: Cheon, C. H., & Heathcock, C. T. (1980). A stereoselective total synthesis of (±)-confertin. Journal of the American Chemical Society, 102(11), 3791–3798.
-
PrepChem. (n.d.). Synthesis of phenylglyoxylic acid methyl ester. Retrieved from [Link]
- Stobbe, H. (1893). Condensation des Acetons mit Bernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312–2319.
-
Wikipedia. (2023). Stobbe condensation. Retrieved from [Link]
- For a review of succinic acid ester synthesis, see: Synthesis of succinic acid ester by direct esterification of ammonium succin
- Abudukelimu, N., Xi, H., Qing, S., Ma, Y., Gao, Z., & Eli, W. (2012). Kinetics of Selective Hydrogenation of Dimethyl Maleate to Dimethyl Succinate in Liquid Phase. Asian Journal of Chemistry, 24(11), 5341-5345.
- For an example of a Horner-Wadsworth-Emmons reaction, see: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
- For an example of enantioselective synthesis of related compounds, see: Enantioselective synthesis of γ-butenolides through Pd-catalysed C5-selective allylation of siloxyfurans. (2022).
- For a process for preparing phenylglyoxylic acid esters, see: Process for the preparation of phenylglyoxylic acid esters. (1978). DE2708189C2.
- For an enantioselective synthesis of related compounds, see: Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. (2020). Beilstein Journal of Organic Chemistry.
- For an example of enantioselective synthesis, see: Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. (2024).
- For a process for preparing phenylglyoxylic acid esters, see: Process for the preparation of phenylglyoxylic acid esters. (1986). US4596885A.
- For information on the synthesis of dimethyl maleate, see: Synthesis process of dimethyl male
- For an example of enantioselective synthesis, see: An enantioselective synthesis of the C2–C16 segment of antitumor macrolide laulimalide. (2001). Tetrahedron Letters.
- For information on ethyl cinnamate, see: Broad applicability of a streamlined ethyl cinnamate-based clearing procedure. (2019). Development.
- For information on catalytic hydrogenation of related compounds, see: Toward rational catalyst design for partial hydrogenation of dimethyl oxalate to methyl glycolate: A descriptor-based microkinetic analysis. (2019).
- For an example of enantioselective synthesis, see: Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. (2023).
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A Comparative Guide to Validating the Biological Activity of Dimethyl 2-phenylbutanedioate
Introduction: Rationale and Strategic Overview
Dimethyl 2-phenylbutanedioate is a diester derivative of phenylsuccinic acid.[1] While direct data on its biological activity is sparse, its core structure, related to the Krebs cycle intermediate succinate, presents compelling hypotheses for investigation. Succinate is not merely a metabolite; it is a critical signaling molecule that, under specific physiological or pathological conditions, can accumulate and act extracellularly.[2][3]
This guide provides a comprehensive, multi-tiered framework for the systematic validation of this compound's biological activity. We will operate on two primary, plausible hypotheses derived from its structural similarity to succinate:
-
Hypothesis 1: Modulation of Succinate Dehydrogenase (SDH). SDH (or Mitochondrial Complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain.[4][5][6] Molecules that inhibit SDH are explored as fungicides and potential therapeutics in diseases like cancer.[4][6][7] this compound, as a succinate analog, could potentially act as a competitive or allosteric inhibitor.
-
Hypothesis 2: Modulation of the Succinate Receptor 1 (SUCNR1/GPR91). SUCNR1 is a G-protein coupled receptor (GPCR) that is activated by succinate.[3][8][9] This receptor plays significant roles in inflammation, immune response, hypertension, and diabetic complications.[2][3][9][10]
To rigorously evaluate these hypotheses, this guide will compare the activity of our test compound, this compound (herein "Test Compound"), against established benchmarks:
-
Atpenin A5: A potent and selective inhibitor of the SDH enzyme complex, serving as a positive control for SDH inhibition.[11]
-
Succinic Acid: The natural endogenous agonist for the SUCNR1 receptor, serving as the baseline for receptor activation.[3][8]
Our validation strategy is designed as a logical funnel, starting with broad, high-throughput in vitro screens and progressing to more complex, mechanism-focused cell-based assays.
Tier 1 Validation: Foundational In Vitro Profiling
The initial tier aims to establish a foundational activity profile: Is the compound cytotoxic, and does it interact with our primary targets of interest?
1.1: General Cellular Viability Assessment
Before probing specific mechanisms, it is crucial to determine the compound's intrinsic cytotoxicity. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, a reaction largely driven by mitochondrial dehydrogenases like SDH.[12]
Experimental Protocol: MTT Cell Viability Assay [13][14]
-
Cell Plating: Seed a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the Test Compound, Atpenin A5 (cytotoxicity control), and a vehicle control (e.g., 0.1% DMSO) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
1.2: Direct Target Engagement - SDH Activity Assay
This experiment directly tests Hypothesis 1. We will use isolated mitochondria to measure the specific activity of SDH in the presence of our Test Compound. The assay measures the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[15]
Experimental Protocol: Colorimetric SDH Activity Assay [15][16][17]
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using a commercially available kit or standard differential centrifugation protocol. Determine protein concentration using a BCA assay.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture. For each well, combine SDH Assay Buffer, SDH Substrate Mix (containing succinate), and the SDH Probe (containing DCPIP and other electron mediators).[16]
-
Inhibitor Addition: Add the Test Compound or Atpenin A5 at various concentrations to the respective wells. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount (e.g., 10-20 µg) of mitochondrial lysate to each well.
-
Kinetic Measurement: Immediately place the plate in a reader pre-set to 25°C and measure the decrease in absorbance at 600 nm every 5 minutes for 30-60 minutes.[16] The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the rate of reaction (V₀) for each concentration. Plot the percentage of SDH inhibition against the compound concentration to determine the IC₅₀ value.
Data Presentation: Tier 1 Results Summary
| Compound | Cell Viability IC₅₀ (A549 cells) | SDH Inhibition IC₅₀ (Isolated Mitochondria) |
| Test Compound | > 100 µM | 15.2 µM |
| Atpenin A5 | 0.5 µM | 0.05 µM |
| Succinic Acid | > 200 µM | Not an inhibitor |
This hypothetical data suggests the Test Compound is a moderate SDH inhibitor with low general cytotoxicity, making it a candidate for further investigation. Atpenin A5 shows high potency in both assays, as expected.
Tier 2 Validation: Elucidating Cellular Mechanism of Action
If Tier 1 data suggests SDH inhibition (as in our hypothetical results), Tier 2 aims to confirm this mechanism in a whole-cell context and explore its downstream consequences. If, however, Tier 1 results were negative for SDH but showed low cytotoxicity, the focus would shift to Hypothesis 2 (SUCNR1 modulation). Here, we proceed assuming SDH inhibition.
2.1: Cellular Respiration Analysis
A direct consequence of mitochondrial complex II (SDH) inhibition is a disruption of the electron transport chain and a decrease in cellular oxygen consumption. We can measure this using high-resolution respirometry.
Experimental Workflow: Cellular Oxygen Consumption Rate (OCR)
Interpretation: A potent SDH inhibitor like Atpenin A5 will cause a sharp and significant drop in OCR immediately after injection. A positive result for our Test Compound would be a dose-dependent decrease in OCR, confirming its impact on mitochondrial respiration within intact cells.
2.2: SUCNR1/GPR91 Receptor Activation Assay
Even if SDH inhibition is observed, it is prudent to investigate Hypothesis 2. SUCNR1 is typically coupled to Gᵢ and/or Gq proteins.[8] Activation leads to a decrease in cyclic AMP (cAMP) or an increase in intracellular calcium ([Ca²⁺]i), respectively.[8][18] We can test for agonistic activity using a cell line engineered to express SUCNR1.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Line: Use a HEK293 cell line stably expressing human SUCNR1 (HEK-SUCNR1).
-
Cell Treatment: Plate cells and incubate. Treat cells with Forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels. Co-treat with serial dilutions of the Test Compound or Succinic Acid (positive control).
-
Lysis and Detection: After a short incubation (15-30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: A decrease in the Forskolin-stimulated cAMP signal indicates Gᵢ-coupled receptor activation. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
Signaling Pathway: SUCNR1 Gᵢ-Coupling
Data Presentation: Tier 2 Results Summary
| Compound | Effect on OCR (A549 cells) | SUCNR1 Agonism EC₅₀ (HEK-SUCNR1) |
| Test Compound | Dose-dependent decrease | No activity (>100 µM) |
| Atpenin A5 | Potent decrease | No activity (>100 µM) |
| Succinic Acid | No effect | 581 µM[8] |
This hypothetical data further strengthens Hypothesis 1. The Test Compound impairs cellular respiration, consistent with SDH inhibition, but shows no activity at the SUCNR1 receptor, effectively ruling out Hypothesis 2.
Conclusion and Future Directions
This structured, comparative validation guide provides a clear path to characterizing the biological activity of this compound. Based on our hypothetical—yet plausible—data, the compound emerges as a selective, cell-permeable inhibitor of succinate dehydrogenase with minimal off-target cytotoxicity or SUCNR1 agonism.
Key Findings from this Guide:
-
The Test Compound demonstrates direct enzymatic inhibition of SDH (IC₅₀ ≈ 15 µM).
-
This enzymatic inhibition translates to a functional impairment of mitochondrial respiration in intact cells.
-
The compound exhibits low general cytotoxicity (IC₅₀ > 100 µM), indicating a favorable therapeutic window.
-
The compound does not act as an agonist at the SUCNR1 receptor, demonstrating target selectivity.
Compared to the alternatives, this compound is less potent than the research tool compound Atpenin A5 but shows clear on-target activity. Unlike succinic acid, its primary mode of action is not receptor-mediated signaling.
Future work should focus on lead optimization to improve potency, detailed kinetic studies to determine the mode of inhibition (competitive vs. non-competitive), and progression into in vivo models of diseases where SDH inhibition is therapeutically relevant, such as certain cancers with SDH mutations.[4][6]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Dimethyl 2-phenylbutanedioate Synthesis
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. Dimethyl 2-phenylbutanedioate, a substituted succinate ester, represents a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, is highly dependent on the choice of catalyst, which governs reaction efficiency, selectivity, and overall process sustainability. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, supported by experimental insights and methodologies.
Introduction: The Importance of Catalysis in Ester Synthesis
This compound is primarily synthesized through the esterification of 2-phenylbutanedioic acid (also known as phenylsuccinic acid) with methanol. The core challenge in this transformation lies in efficiently driving the equilibrium towards the product side while minimizing side reactions and simplifying purification. The choice of catalyst is the most critical factor in achieving these objectives. Additionally, alternative synthetic routes, such as the Michael addition to a suitable precursor, offer different strategic advantages and are also influenced by the catalytic system. This guide will explore the efficacy of various catalysts within these synthetic frameworks.
Synthetic Pathways to this compound
The two principal routes for synthesizing this compound are:
-
Direct Esterification of 2-Phenylbutanedioic Acid: This is the most common and direct method, involving the reaction of the dicarboxylic acid with methanol.
-
Michael Addition: This route involves the conjugate addition of a nucleophile to an α,β-unsaturated ester precursor.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Part 1: Comparative Analysis of Catalysts for Direct Esterification
The direct esterification of 2-phenylbutanedioic acid is an equilibrium-limited reaction. The catalyst's role is to accelerate the attainment of equilibrium and, in some cases, to help shift it by facilitating the removal of the water byproduct. We will compare homogeneous acid catalysts, heterogeneous solid acid catalysts, and other catalytic systems.
Homogeneous Acid Catalysis (Fischer-Speier Esterification)
The classical approach to esterification involves the use of a strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), in an excess of the alcohol, which also acts as the solvent.[1]
Mechanism Insight: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[1]
Caption: Generalized experimental workflow for Fischer esterification.
Performance Data (Illustrative for Dicarboxylic Acids):
| Catalyst | Reactants | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Oleic Acid, Methanol | 70-110 | 1.3 | >95 | [2] |
| p-TsOH | Eleostearic Acid, Diol | 80 | 6 | 95 | [3] |
Advantages:
-
High catalytic activity leading to relatively short reaction times.
-
Inexpensive and readily available catalysts.
Disadvantages:
-
Corrosive and hazardous: Requires careful handling and disposal.
-
Difficult separation: The catalyst and acidic byproducts must be neutralized and removed through aqueous workup, which can lead to emulsions and product loss.
-
Side reactions: The strongly acidic conditions can promote side reactions, such as dehydration of the alcohol or degradation of sensitive substrates.
Heterogeneous Solid Acid Catalysis
To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These materials are insoluble in the reaction medium, allowing for easy separation and potential reuse.
1. Sulfonated Resins (e.g., Amberlyst-15): These are polymer-based materials functionalized with sulfonic acid groups. They have shown high activity in esterification reactions. For the esterification of 2,3-butanediol with acetic acid, Amberlyst 36 was found to be an effective catalyst.[4]
2. Zeolites and Montmorillonite Clays: These are aluminosilicate materials with well-defined pore structures and tunable acidity. Cation-exchanged montmorillonite clays, particularly Al³⁺-mont, have been shown to be effective for the esterification of succinic anhydride.[5] The catalytic activity is often related to the charge-to-radius ratio of the exchanged cation.[5]
3. Sulfated Metal Oxides (e.g., Sulfated Zirconia): These materials exhibit superacidic properties and are highly active catalysts. Sulfated zirconia supported on SBA-15 has been successfully used for the esterification of succinic acid with ethanol, achieving high yields.[6]
Performance Data (for Succinic Acid and its Derivatives):
| Catalyst | Reactants | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Al³⁺-montmorillonite | Succinic Anhydride, p-Cresol | Toluene Reflux | 8 | 75 (yield) | [5] |
| HZSM-5 | Succinic Acid, 1-Octanol | 75 | 9 | 94 | [7] |
| Sulfated Zirconia/SBA-15 | Succinic Acid, Ethanol | 120 | 4 | >85 (yield) | [6] |
Advantages:
-
Ease of separation: The catalyst can be removed by simple filtration.
-
Reusability: Solid catalysts can often be regenerated and reused, reducing waste and cost.
-
Reduced corrosion: They are generally less corrosive than strong mineral acids.
Disadvantages:
-
Lower activity: Often require higher temperatures and longer reaction times compared to homogeneous catalysts.
-
Mass transfer limitations: The reaction rate can be limited by the diffusion of reactants to the active sites within the catalyst pores.
-
Catalyst deactivation: The catalyst can be deactivated by coking or poisoning.
Other Catalytic Systems
N-Bromosuccinimide (NBS): NBS has been reported as an effective catalyst for the esterification of various carboxylic acids under mild conditions.[8] The reaction proceeds via the in-situ generation of HBr, which acts as the Brønsted acid catalyst. This method has been shown to be applicable to a wide range of substrates.[8]
Performance Data (General Esterification):
| Catalyst | Reactants | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NBS (7 mol%) | Benzoic Acid, Methanol | 70 | 20 | High | [8] |
Advantages:
-
Mild reaction conditions.
-
High efficiency for a broad range of substrates.
Disadvantages:
-
Stoichiometric byproduct (succinimide) is generated.
-
Potential for side reactions involving bromine.
Part 2: Michael Addition Route - An Alternative Approach
The Michael addition offers a convergent approach to the synthesis of 2-phenylbutanedioate derivatives. This involves the conjugate addition of a nucleophile to an α,β-unsaturated precursor.
Organocatalysis in Michael Additions: Chiral dipeptides and other small organic molecules have been shown to catalyze the asymmetric Michael addition of aldehydes to N-arylmaleimides and nitroolefins.[9] Phosphines, such as triphenylphosphine and tributylphosphine, are also excellent catalysts for the Michael addition of β-dicarbonyl compounds to electron-poor olefins.
Performance Data (Illustrative for Michael Addition):
| Catalyst | Reactants | Conditions | Yield (%) | Enantiomeric Ratio | Reference |
| Dipeptide 2 / NaOH | Isobutyraldehyde, N-phenylmaleimide | Neat, rt | 78 | - | [9] |
Advantages:
-
Potential for high stereoselectivity in asymmetric variants.
-
Mild reaction conditions.
Disadvantages:
-
Requires the synthesis of a suitable precursor.
-
May not be as atom-economical as direct esterification.
Part 3: Asymmetric Synthesis Considerations
For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This can be achieved through several strategies:
-
Resolution of racemic 2-phenylbutanedioic acid: This involves separating the enantiomers of the starting material before esterification.
-
Asymmetric catalysis: This involves using a chiral catalyst to directly produce an enantiomerically enriched product. Chiral catalysts for both esterification and Michael addition reactions are known. For instance, chiral phosphoric acids and imidazolidinones have been used in various asymmetric transformations.[10][11]
The development of efficient asymmetric catalytic systems for the synthesis of chiral succinate derivatives is an active area of research.
Experimental Protocols
General Procedure for Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 2-phenylbutanedioic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 20 eq, to act as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
General Procedure for Heterogeneous Catalytic Esterification
-
In a round-bottom flask, combine 2-phenylbutanedioic acid (1.0 eq), methanol (e.g., 10 eq), and the solid acid catalyst (e.g., 10 wt% of the dicarboxylic acid).
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and separate the catalyst by filtration.
-
Wash the catalyst with methanol and combine the filtrates.
-
Remove the excess methanol under reduced pressure.
-
Purify the residue by column chromatography or distillation.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a critical decision that depends on the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations.
-
For large-scale, cost-effective synthesis where ease of workup is not a primary concern, traditional Fischer esterification with sulfuric acid remains a viable option.
-
For greener and more sustainable processes, particularly those requiring catalyst recyclability, heterogeneous solid acid catalysts such as sulfated zirconia or functionalized resins are highly recommended. While they may require more forcing conditions, the benefits of simplified purification and reduced waste are significant.
-
For the synthesis of enantiomerically pure this compound, an asymmetric catalytic approach, either through a stereoselective Michael addition or an asymmetric esterification, is the most elegant and efficient strategy.
Further research into the development of highly active and selective heterogeneous catalysts for the esterification of substituted dicarboxylic acids will be crucial for advancing the sustainable synthesis of valuable chemical intermediates like this compound.
References
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- Sassone, L. B., et al. (2021). Esterification of Succinic Acid Using Sulfated Zirconia Supported on SBA-15 as a Catalyst.
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Monash University. Rational design of chiral catalysts for asymmetric synthesis. Retrieved from [Link]
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- Kallio, K., et al. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 23(10), 2649.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2021).
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Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
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Reddit. (2020). Advice for Simple Fischer Esterification Reaction. r/chemistry. Retrieved from [Link]
- Alcaide, B., & Almendros, P. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(13), 4413-4443.
- Di Mauro, G., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
- Altalhi, F., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
- Atadashi, I. M., et al. (2020). Optimization and blends study of heterogeneous acid catalyst-assisted esterification of palm oil industry by-product for biodiesel production. Energy Reports, 6, 1-13.
- Kikelj, D., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2209.
- Richard, R., et al. (2016). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. Industrial & Engineering Chemistry Research, 55(18), 5247-5256.
- Gürü, M., et al. (2010). Liquid-Phase Esterification of Methacrylic Acid with Methanol Catalyzed by Heteropolyacid. Chemical Engineering & Technology, 33(5), 793-799.
- Zhang, Y., et al. (2020). Heterogeneous catalytic esterification of oleic acid under sub/supercritical methanol over γ-Al2O3. Fuel, 265, 116935.
- de Oliveira, D., et al. (2022). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems.
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A Comparative Spectroscopic Guide to Dimethyl 2-phenylbutanedioate and Its Analogs
An in-depth guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of Dimethyl 2-phenylbutanedioate, a key organic intermediate, with its aliphatic analog, Diethyl Succinate. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a framework for the unambiguous structural elucidation and differentiation of these compounds. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers.
Introduction and Rationale
In the landscape of chemical synthesis and drug development, the precise characterization of molecular structures is a foundational requirement. This compound serves as a valuable building block, featuring both aromatic and diester functionalities. Its spectroscopic profile is significantly influenced by the electronic effects of the phenyl group attached to the succinate backbone.
To fully appreciate these influences, a comparative analysis against a simpler, yet structurally related, analog is invaluable. We have selected Diethyl Succinate for this purpose. Although it possesses ethyl esters instead of methyl esters, its core butanedioate backbone provides a perfect baseline for understanding the spectroscopic impact of the α-phenyl substitution. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for both compounds, providing a clear rationale for the observed differences and establishing a reliable methodology for their identification.
Molecular Structures Under Comparison
The introduction of a phenyl group onto the succinate backbone creates significant structural and electronic differences, which are the basis for the spectroscopic distinctions discussed in this guide.
Caption: Chemical structures of the target compound and its aliphatic analog.
Analytical Workflow and Experimental Design
The chosen analytical techniques—NMR, IR, and MS—provide complementary information to construct a complete structural profile. NMR reveals the electronic environment and connectivity of protons and carbons, IR identifies functional groups based on their vibrational frequencies, and MS provides the molecular weight and fragmentation patterns indicative of structural motifs.
The following workflow ensures a systematic and self-validating approach to analysis.
Caption: General workflow for spectroscopic characterization.
Detailed Experimental Protocols
The following are generalized yet robust protocols for acquiring high-quality spectroscopic data for the compounds discussed. These protocols are designed to be self-validating by including standard referencing and calibration practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for these esters and its well-characterized residual solvent peaks.
-
Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Many commercial deuterated solvents already contain TMS.[1][2]
-
Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at 298 K.
-
Rationale : A higher field strength (e.g., 400 MHz) provides better signal dispersion, which is crucial for resolving the complex multiplets expected from the phenylbutanedioate structure. Proton decoupling is used for the ¹³C spectrum to simplify it to single lines for each unique carbon, making assignments more straightforward.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples like Diethyl Succinate, acquire the spectrum using a neat liquid film between two NaCl or KBr plates.
-
Acquisition : Place the prepared sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the empty instrument prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.
-
Rationale : This method is fast and avoids interference from solvent peaks. The chosen range covers the key functional group vibrations for esters and aromatic rings.[3]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via a Gas Chromatography (GC-MS) system or by direct infusion. GC-MS is preferred as it also confirms sample purity.
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Rationale : EI at 70 eV is a standard method that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[4] These patterns serve as a molecular fingerprint.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly sensitive to the local electronic environment of protons. The introduction of the electron-withdrawing and magnetically anisotropic phenyl group in this compound causes significant changes compared to the simple aliphatic structure of Diethyl Succinate.
| Assignment | This compound (Predicted δ, ppm) | Diethyl Succinate (Experimental δ, ppm) | Rationale for Differences |
| Aromatic Protons (Ar-H) | 7.20 - 7.40 (m, 5H) | N/A | These signals, absent in the analog, are characteristic of the phenyl group. The multiplet arises from the slightly different environments of the ortho, meta, and para protons. |
| Methine Proton (α-CH) | 4.10 (dd, 1H) | N/A | This proton is directly attached to the phenyl-bearing carbon. It is significantly deshielded by the phenyl group and appears as a doublet of doublets due to coupling with the two diastereotopic methylene protons. |
| Methylene Protons (-CH₂-) | 2.80 - 3.10 (m, 2H) | 2.62 (s, 4H) | In the phenyl derivative, these protons are diastereotopic and couple to the α-CH, resulting in a complex multiplet. In the symmetric succinate, all four methylene protons are equivalent, yielding a simple singlet. |
| Ester Methyl Protons (-OCH₃) | 3.75 (s, 3H), 3.65 (s, 3H) | N/A | The two methoxy groups are chemically non-equivalent due to the chiral center at C2, resulting in two distinct singlets. |
| Ester Methylene Protons (-OCH₂CH₃) | N/A | 4.12 (q, 4H) | Characteristic quartet from the ethyl ester group, coupled to the methyl protons. |
| Ester Methyl Protons (-OCH₂CH₃) | N/A | 1.25 (t, 6H) | Characteristic triplet from the ethyl ester group, coupled to the methylene protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra reinforce the structural differences, particularly in the chemical shifts of the carbons directly influenced by the phenyl substituent.
| Assignment | This compound (Predicted δ, ppm) | Diethyl Succinate (Experimental δ, ppm) | Rationale for Differences |
| Carbonyl Carbons (C=O) | ~172, ~174 | ~172.5 | The two ester carbonyls in the phenyl derivative are non-equivalent and appear as separate signals. The phenyl group's electronic influence causes a slight shift. |
| Aromatic Carbons (Ar-C) | ~127-140 | N/A | A set of signals characteristic of the phenyl group, absent in the analog. The quaternary carbon (ipso) is typically found around 138-140 ppm. |
| Ester Alkoxy Carbons (-O-C) | ~52, ~53 (-OCH₃) | ~60.5 (-OCH₂) | The signals for the methoxy carbons in the phenyl compound appear in the typical range. The methylene carbon of the ethyl ester in the analog is slightly further downfield. |
| Methine Carbon (α-C) | ~48 | N/A | The carbon bearing the phenyl group is shifted significantly downfield compared to a standard aliphatic carbon due to the substituent effect. |
| Methylene Carbon (β-C) | ~36 | ~29.1 | The β-carbon in the phenyl derivative is slightly downfield compared to the methylene carbons in diethyl succinate due to the influence of the nearby phenyl group. |
| Ester Alkyl Carbon (-OCH₂CH₃) | N/A | ~14.2 | The terminal methyl carbon of the ethyl ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. The primary differences arise from the aromatic C-H and C=C vibrations.
| Vibrational Mode | This compound (Expected cm⁻¹) | Diethyl Succinate (Experimental cm⁻¹) | Rationale for Differences |
| Aromatic C-H Stretch | 3030 - 3100 | N/A | This sharp absorption above 3000 cm⁻¹ is a definitive indicator of the C-H bonds on the phenyl ring.[5] |
| Aliphatic C-H Stretch | 2850 - 2960 | 2900 - 3000 | Present in both molecules, corresponding to the C-H bonds of the succinate backbone and methyl/ethyl groups. |
| Ester C=O Stretch | ~1735 | ~1730 | A very strong, sharp absorption characteristic of the ester carbonyl group. The exact position is sensitive to the electronic environment.[5][6] |
| Aromatic C=C Stretch | 1450 - 1600 | N/A | A series of medium-to-weak absorptions in this region confirms the presence of the aromatic ring. |
| Ester C-O Stretch | ~1150 - 1250 | ~1150 - 1200 | Strong absorptions corresponding to the C-O single bond stretching of the ester functionality. |
| Aromatic C-H Bend | 690 - 770 | N/A | Strong bands in this "out-of-plane" bending region indicate monosubstitution on the phenyl ring. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and provides structural clues through fragmentation analysis. The phenyl group introduces unique and highly stable fragmentation pathways.
| Ion (m/z) | This compound | Diethyl Succinate | Assignment and Rationale |
| Molecular Ion [M]⁺˙ | 222 | 174 | Corresponds to the molecular weight of each compound. The phenyl derivative shows a relatively stable molecular ion.[5][7] |
| [M - OCH₃]⁺ or [M - OC₂H₅]⁺ | 191 | 129 | Loss of the alkoxy radical from the ester is a common fragmentation pathway.[4] |
| [M - CO₂CH₃]⁺ or [M - CO₂C₂H₅]⁺ | 163 | 101 | Loss of the entire carbalkoxy group via alpha-cleavage is a characteristic fragmentation for esters. |
| [C₈H₇O]⁺ | 119 (or 121 from rearrangement) | N/A | A key fragment often observed is related to the phenylacetyl or a rearranged tropylium-like structure, indicative of the phenyl group adjacent to the carbonyl system. The base peak for this compound is often m/z 121.[7] |
| [C₆H₅CH₂]⁺ or [C₇H₇]⁺ | 91 | N/A | Formation of the highly stable tropylium ion (m/z 91) is a classic fragmentation pattern for compounds containing a benzyl moiety, which can be formed through rearrangement.[8][9] |
| McLafferty Rearrangement | N/A | 88 | Diethyl succinate can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, leading to a characteristic ion at m/z 88. |
Conclusion
The spectroscopic analysis of this compound, when compared with its aliphatic analog Diethyl Succinate, reveals a set of distinct and identifiable features.
-
¹H and ¹³C NMR : The presence and characteristic chemical shifts of the aromatic protons and carbons (δ 7.2-7.4 and 127-140 ppm, respectively), along with the unique downfield shift and complex multiplicity of the α-methine proton, are definitive markers for the phenyl substituent.
-
IR Spectroscopy : The presence of aromatic C-H stretching vibrations (>3000 cm⁻¹) and C=C stretching bands (1450-1600 cm⁻¹) provides unambiguous evidence for the phenyl ring.
-
Mass Spectrometry : The fragmentation pattern of this compound is dominated by fragments containing the phenyl group, such as the ion at m/z 121 and the potential for a tropylium ion at m/z 91. This contrasts sharply with the simpler fragmentation of Diethyl Succinate, which is characterized by losses of ethoxy/carboethoxy groups and the McLafferty rearrangement ion.
Together, these techniques provide a complementary and powerful toolkit for the structural verification of this compound, allowing researchers to confidently distinguish it from its non-aromatic analogs.
References
- Ward, R. S., Cooks, R. G., & Williams, D. H. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society.
- National Center for Biotechnology Information (n.d.).
- ChemicalBook (n.d.).
- BenchChem (2025). A Comparative Spectroscopic Analysis: Confirming the Structure of Diethyl 2-(1-nitroethyl)
- NIST (n.d.). Butanedioic acid, diethyl ester in the NIST Chemistry WebBook.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- BenchChem (2025). Spectroscopic Profile of 2,3-Dimethyl-2,3-diphenylbutane: A Technical Overview.
- Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 887-893.
- University of Wisconsin-Madison, Department of Chemistry (n.d.). 13C NMR Chemical Shifts.
- University of Calgary (n.d.).
- Prakash Raja (2023, Jan 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
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Benchmarking the Performance of Dimethyl 2-phenylbutanedioate: A Comparative Guide for Researchers
Abstract
Dimethyl 2-phenylbutanedioate, a derivative of succinic acid, presents a compelling molecular architecture for exploration across diverse scientific and industrial domains. While specific performance data for this compound remains nascent in publicly accessible literature, its structural motifs—a phenyl group substituent and dimethyl ester functionalities—suggest significant potential in applications ranging from advanced polymer modifications to intermediates in pharmaceutical synthesis. This guide provides a comprehensive framework for evaluating the performance of this compound in two promising applications: as a novel plasticizer for polymers and as a chiral precursor in drug discovery and development. By synthesizing insights from analogous succinate derivatives and established analytical protocols, this document offers researchers, scientists, and drug development professionals a structured approach to benchmark this promising molecule against current industry standards.
Introduction: The Potential of this compound
This compound (CAS No. 15463-92-0) is a diester of phenylsuccinic acid with the chemical formula C₁₂H₁₄O₄.[1] Its molecular structure, featuring a rigid phenyl group and flexible ester chains, suggests a unique balance of properties that could be advantageous in various applications. The growing demand for bio-based and phthalate-free additives in the polymer industry, coupled with the continuous search for novel chiral building blocks in pharmaceuticals, positions this compound as a compound of significant interest.
This guide will explore its potential in two key areas:
-
As a Bio-based Plasticizer: Evaluating its efficacy in modifying the mechanical and thermal properties of polymers like Polyvinyl Chloride (PVC).
-
As a Chiral Intermediate: Assessing its utility as a precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
We will provide a comparative analysis with existing alternatives, detailed experimental protocols for performance evaluation, and a discussion of the underlying chemical principles.
Application I: this compound as a High-Performance Plasticizer
The plasticizer market is undergoing a significant transition towards safer, more sustainable, and often bio-based alternatives to traditional phthalates.[2] Succinate esters have emerged as a promising class of "green" plasticizers, demonstrating good compatibility with PVC, low migration rates, and favorable toxicological profiles.[3]
Comparative Landscape: Benchmarking Against Established Plasticizers
The performance of a plasticizer is primarily judged by its ability to increase the flexibility and durability of a polymer. This is quantified through various mechanical and thermal tests. While direct experimental data for this compound is not yet available, we can extrapolate its potential performance based on the structure-property relationships of similar succinate esters. The presence of the phenyl group is expected to influence properties such as thermal stability and compatibility with aromatic polymers.
Table 1: Predicted and Comparative Performance of Plasticizers in PVC (at 40 phr)
| Parameter | Di(2-ethylhexyl) phthalate (DEHP) (Standard) | Dioctyl Succinate (DOS) | This compound (Predicted) |
| Tensile Strength (MPa) | ~20-25 | ~18-22 | ~22-26 (Hypothesized) |
| Elongation at Break (%) | ~250-350 | ~300-400 | ~280-380 (Hypothesized) |
| Glass Transition Temp. (Tg, °C) | ~ -40 to -50 | ~ -35 to -45 | ~ -30 to -40 (Hypothesized) |
| Volatility (Weight Loss %) | Moderate | Higher than DEHP | Lower than DOS (Hypothesized) |
Causality behind Predictions: The introduction of a rigid phenyl group in this compound is hypothesized to increase the tensile strength and slightly reduce the elongation at break compared to linear-chain succinates like DOS. The aromatic ring may also enhance thermal stability and reduce volatility due to increased molecular weight and intermolecular interactions. However, the shorter methyl ester chains might lead to a slightly higher (less negative) Tg compared to succinates with longer alkyl chains.
Experimental Workflow for Plasticizer Performance Evaluation
To empirically validate the performance of this compound as a plasticizer, the following experimental workflow is recommended.
Caption: Experimental workflow for evaluating plasticizer performance.
Detailed Experimental Protocols
-
Formulation: Prepare formulations of PVC resin with varying concentrations of this compound (e.g., 20, 30, 40, 50 parts per hundred resin - phr). Include a standard heat stabilizer (e.g., 2 phr of a tin-based stabilizer). Prepare control samples with DEHP and DOS at the same concentrations.
-
Mixing: Dry blend the PVC resin, plasticizer, and stabilizer in a high-speed mixer for 10 minutes.
-
Milling: Transfer the blend to a two-roll mill heated to 160-170°C. Masticate the compound for 5-10 minutes until a homogenous sheet is formed.
-
Molding: Press the milled sheets into films of uniform thickness (e.g., 1 mm) using a compression molder at 170-180°C and 10 MPa pressure.
-
Conditioning: Condition the films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[4]
-
Tensile Testing: Conduct tensile tests according to ASTM D2284 using a universal testing machine.[5] Determine the tensile strength, elongation at break, and Young's modulus.
-
Dynamic Mechanical Analysis (DMA): Use a DMA instrument to determine the glass transition temperature (Tg) from the peak of the tan δ curve. A typical temperature ramp would be from -80°C to 100°C at a heating rate of 3°C/min.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and volatility of the plasticized PVC films using TGA. Heat the samples from room temperature to 600°C at a rate of 10°C/min in a nitrogen atmosphere.[6]
Application II: this compound as a Chiral Intermediate in Pharmaceutical Synthesis
Phenylsuccinic acid and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceuticals.[7][8] The enantiomers of these compounds can be used to introduce specific stereochemistry into a target molecule, which is crucial for its biological activity and safety. DL-Phenylsuccinic acid is a known precursor in the synthesis of various active pharmaceutical ingredients (APIs).[7]
Role in Asymmetric Synthesis
This compound can serve as a prochiral substrate for enantioselective hydrolysis or as a precursor to chiral phenylsuccinic acid. The ability to selectively hydrolyze one of the two ester groups or to resolve the racemic mixture is key to its utility in asymmetric synthesis.
Caption: Pathway for generating chiral synthons from this compound.
Comparative Synthesis and Purity Analysis
The efficiency of this compound as a chiral intermediate can be benchmarked against other methods for producing chiral phenylsuccinic acid derivatives.
Table 2: Comparison of Synthetic Routes to Chiral Phenylsuccinic Acid Derivatives
| Method | Starting Material | Key Step | Advantages | Disadvantages |
| Resolution of Racemic Acid | DL-Phenylsuccinic Acid | Diastereomeric salt formation | Well-established | Requires stoichiometric chiral resolving agent |
| Asymmetric Hydrogenation | Phenylmaleic Anhydride | Chiral catalyst | High enantioselectivity | Requires specialized catalysts and equipment |
| Enzymatic Desymmetrization | This compound | Lipase-catalyzed hydrolysis | High enantioselectivity, mild conditions | Enzyme stability and cost can be a factor |
Experimental Protocol for Enantioselective Hydrolysis
-
Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to selectively hydrolyze one enantiomer of this compound.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), disperse this compound and the selected lipase.
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the resulting monoester and the remaining diester.
-
Workup and Isolation: Once the desired conversion and ee are achieved, stop the reaction and extract the products. Isolate the chiral monoester and unreacted diester using column chromatography.
-
Hydrolysis to Chiral Acid: Hydrolyze the isolated chiral monoester to the corresponding enantiomerically pure phenylsuccinic acid.
Conclusion and Future Outlook
This compound stands as a molecule with considerable, yet underexplored, potential. In the realm of polymer science, it presents a viable candidate for a high-performance, bio-based plasticizer, with its phenyl moiety potentially offering enhanced thermal and mechanical properties. For pharmaceutical chemists, it represents a versatile and accessible precursor for the synthesis of valuable chiral intermediates.
The experimental frameworks and comparative analyses provided in this guide are intended to serve as a robust starting point for researchers to unlock the full potential of this compound. Empirical validation of the hypotheses presented herein will be crucial in establishing its position in the landscape of specialty chemicals and pharmaceutical ingredients. Future research should focus on a comprehensive evaluation of its toxicological profile and biodegradability to fully assess its viability as a "green" chemical.
References
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- Erythropel, H. C., et al. (2015). Evaluation of maleate, fumarate, and succinate diesters as potential green plasticizers. eScholarship@McGill.
- MDPI. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Polymers, 14(7), 1295.
- Chem-Impex. (n.d.). (S)-(+)-Phenylsuccinic acid. Chem-Impex.
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- Boczkaj, G., & Przyjazny, A. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis.
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- MDPI. (2012). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. International Journal of Molecular Sciences, 13(8), 9575-9591.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl 2-phenylbutanedioate
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound such as Dimethyl 2-phenylbutanedioate, a key intermediate in various synthetic pathways, ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Through a detailed cross-validation framework, we will explore the experimental nuances, performance characteristics, and logical underpinnings of each method, offering researchers and drug development professionals a comprehensive guide to selecting the most suitable analytical approach for their specific needs.
The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] This guide is structured around these principles, ensuring that the methodologies described herein are not only scientifically sound but also align with global regulatory expectations. The process of cross-validation, where the performance of two distinct analytical methods are compared, provides a high degree of confidence in the reported results and is a crucial exercise in method lifecycle management.[7][8]
Experimental Design: A Tale of Two Techniques
The core of this guide is a comparative study designed to cross-validate HPLC-UV and GC-MS methods for the quantification of this compound. The selection of these two techniques is deliberate, as they represent fundamentally different yet complementary approaches to chemical analysis. HPLC-UV is a workhorse in many pharmaceutical laboratories, offering robust and high-throughput analysis, while GC-MS provides exceptional selectivity and sensitivity, particularly for volatile and semi-volatile compounds.
A singular batch of this compound standard and a representative sample matrix (e.g., a placebo formulation or a reaction mixture) will be utilized across all experiments to ensure consistency and minimize variability. The cross-validation will assess key analytical performance parameters as stipulated by the ICH Q2(R1) guideline: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[2][5][6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and reliability in quantifying a wide array of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a chromophore (the phenyl group) in its structure.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.[9]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, corresponding to the UV absorbance of the phenyl group.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Accurately weigh a portion of the sample matrix containing this compound and dissolve it in a known volume of acetonitrile. The target concentration should fall within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds and offers high selectivity and sensitivity.
Experimental Protocol: GC-MS
1. Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice for general-purpose analysis of a wide range of compounds.[9]
2. Reagents and Standards:
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
This compound reference standard
3. GC-MS Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (in split or splitless mode, depending on the concentration).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 163, 191, 222).
-
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the chosen high-purity solvent at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh a portion of the sample matrix containing this compound and dissolve it in a known volume of the high-purity solvent. The target concentration should be within the linear range of the method.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC-UV and GC-MS analyses.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the expected performance data for each analytical method based on the validation parameters outlined in ICH Q2(R1).
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Equation | y = mx + c | y = mx + c |
The data presented is a synthesis from typical performance characteristics of these analytical techniques and serves as a representative comparison.
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (Repeatability, %RSD) | < 1.0% | < 2.0% |
| Precision (Intermediate, %RSD) | < 2.0% | < 3.0% |
%RSD: Percent Relative Standard Deviation
Table 3: Sensitivity and Selectivity
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Selectivity | Good | Excellent |
Discussion and Method Selection Rationale
The cross-validation data highlights the distinct advantages and limitations of each technique.
HPLC-UV demonstrates excellent linearity, accuracy, and precision, making it a highly reliable method for routine quality control applications. Its operational simplicity and lower cost of maintenance are also significant advantages. However, its sensitivity is lower compared to GC-MS, and its selectivity is dependent on the chromatographic separation of the analyte from potential impurities.
GC-MS , particularly in SIM mode, offers superior sensitivity and selectivity. The ability to monitor specific ions provides a high degree of confidence in the identification and quantification of this compound, even in complex matrices. This makes it an ideal choice for trace-level analysis or for samples with a high potential for interfering components. The trade-offs for this enhanced performance include a more complex instrument setup and potentially longer analysis times.
Causality in Experimental Choices:
-
Mobile Phase Selection (HPLC): The choice of an acetonitrile-water mobile phase is based on the polarity of this compound, aiming for a balance between adequate retention and reasonable analysis time.
-
Temperature Programming (GC): The temperature ramp in the GC oven is crucial for ensuring the efficient elution of the analyte while separating it from other volatile components in the sample.
-
Ion Selection (MS): The selection of specific ions for SIM mode is based on the fragmentation pattern of this compound, which is determined during initial full-scan experiments. This targeted approach significantly enhances the signal-to-noise ratio and, consequently, the sensitivity of the method.
Conclusion: A Symbiotic Approach to Analytical Confidence
The cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound reveals that both techniques are fit for purpose, with their suitability depending on the specific analytical requirements. For high-throughput, routine analysis where sensitivity is not the primary concern, HPLC-UV is a robust and efficient choice. Conversely, for applications demanding high sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, GC-MS is the superior method.
Ultimately, the true power of cross-validation lies not in declaring one method superior to the other, but in demonstrating the concordance of results between two orthogonal techniques. This provides a high level of assurance in the quality and integrity of the analytical data, a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the reactivity of esters is a cornerstone of molecular design and functionalization. This guide provides an in-depth comparative analysis of the reactivity of dimethyl 2-phenylbutanedioate against related succinate and malonate esters. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in key chemical transformations, supported by established chemical principles and experimental observations from the literature.
Introduction: The Influence of Structure on Reactivity
The reactivity of an ester is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the case of butanedioates (succinates) and related diesters, the presence of a second ester group and substituents on the carbon backbone introduces additional layers of complexity. This guide will focus on how the phenyl substituent at the α-position in this compound modulates its reactivity in comparison to unsubstituted dimethyl succinate and other relevant esters.
The primary factors influencing the reactivity of these esters are:
-
Electronic Effects: These are interactions involving the distribution of electron density through chemical bonds.[1] The phenyl group, for instance, can exert both inductive and resonance effects.
-
Steric Effects: These arise from the spatial arrangement of atoms, which can hinder the approach of reactants.[1][2]
Hydrolysis: The Impact of Substitution on Ester Stability
The hydrolysis of esters, the cleavage of the ester bond by water, can be catalyzed by either acid or base and is a critical consideration in both synthetic and biological contexts.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reactivity is therefore sensitive to both electronic and steric factors.
-
Dimethyl Succinate: This serves as our baseline. The two ester groups are electronically independent in the ground state.
-
This compound: The phenyl group at the C-2 position introduces two opposing effects. Its electron-withdrawing inductive effect should increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. However, the bulky phenyl group also introduces significant steric hindrance, which can impede the approach of the nucleophile.[2]
-
Related Esters (e.g., Diethyl Malonate): Malonates, with their acidic α-hydrogens, can undergo enolate formation under basic conditions, which can complicate hydrolysis studies. However, focusing on the ester cleavage itself, the closer proximity of the two ester groups in malonates compared to succinates can have a modest electronic influence.
Enzymatic Hydrolysis
In biological systems, carboxylesterases (CES) are responsible for the hydrolysis of many ester-containing drugs.[4] The substrate specificity of these enzymes is highly dependent on both steric and electronic properties of the ester.[4] For instance, research has shown that steric hindrance near the ester bond can significantly decrease the rate of enzymatic hydrolysis.[4] This suggests that this compound would likely be a poorer substrate for many carboxylesterases compared to the less hindered dimethyl succinate. Studies on the hydrolysis of dimethyl succinate in various cell types have been conducted, providing a basis for comparison in biological contexts.[5]
Transesterification: Exchanging Alkoxy Groups
Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either an acid or a base.[6] The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water.
Comparative Analysis: The same steric and electronic principles that apply to hydrolysis also govern transesterification. The bulky phenyl group in this compound is expected to slow down the rate of transesterification compared to dimethyl succinate. This is a crucial consideration in processes where transesterification is an undesirable side reaction.[7][8]
Reduction to Diols: Accessing 1,4-Butanediol Scaffolds
The reduction of succinate esters is a synthetically important reaction for the production of 1,4-butanediol and its derivatives, which are valuable industrial chemicals.[7]
Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is less sensitive to steric hindrance than many other reagents. However, significant steric bulk can still impact the reaction rate.
-
Catalytic Hydrogenation: This method is widely used in industrial processes. The efficiency of hydrogenation can be influenced by the substrate's ability to adsorb onto the catalyst surface.
Comparative Analysis: The phenyl substituent in this compound is likely to decrease the rate of catalytic hydrogenation compared to dimethyl succinate due to steric hindrance around the catalytic sites. With a strong reducing agent like LiAlH₄, both esters are expected to be reduced effectively, although the reaction with the phenyl-substituted ester might require slightly more forcing conditions.
Enolate Formation and Reactivity: The Influence of the α-Phenyl Group
The acidity of the α-protons in esters allows for the formation of enolates, which are versatile nucleophiles in organic synthesis.[9] The stability of the resulting enolate is a key determinant of the ease of its formation.
-
Dimethyl Succinate: The α-protons have a pKa of approximately 26-27 in DMSO, making them significantly less acidic than those of ketones. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are required for complete deprotonation.[10]
-
This compound: The phenyl group at the α-position significantly increases the acidity of the α-proton. The resulting enolate is stabilized by resonance delocalization of the negative charge into the aromatic ring. This makes enolate formation more favorable for this compound compared to dimethyl succinate.
Comparative Reactivity of Enolates: Once formed, the enolate of this compound can participate in a variety of alkylation and condensation reactions.[11] However, the steric bulk of the phenyl group will influence the approach of electrophiles, potentially leading to different stereochemical outcomes compared to reactions with the enolate of unsubstituted succinates.
Comparative Data Summary
| Property/Reaction | Dimethyl Succinate | This compound | Key Influencing Factor |
| Molecular Weight | 146.14 g/mol | 222.24 g/mol [12][13] | Phenyl group addition |
| Hydrolysis Rate | Baseline | Expected to be slower | Steric hindrance of the phenyl group |
| Transesterification Rate | Baseline | Expected to be slower | Steric hindrance of the phenyl group |
| Reduction Rate | Baseline | Expected to be slower (especially for catalytic hydrogenation) | Steric hindrance of the phenyl group |
| α-Proton Acidity | Lower (pKa ~26-27 in DMSO) | Higher | Resonance stabilization by the phenyl group |
| Enolate Formation | Requires strong base (e.g., LDA) | More favorable | Enhanced α-proton acidity |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve the ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Base Addition: Add an aqueous solution of a strong base (e.g., 1.2 eq of NaOH or KOH) to the ester solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the mixture with an aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid by recrystallization or column chromatography.
Protocol 2: General Procedure for LDA-Mediated Enolate Formation and Alkylation
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Solvent and Amine: Add anhydrous tetrahydrofuran (THF) to the flask, followed by diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (1.05 eq) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).[10]
-
Ester Addition: Add a solution of the ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Conclusion
The introduction of a phenyl group at the C-2 position of dimethyl butanedioate has a profound and multifaceted impact on its reactivity. While the electron-withdrawing nature of the phenyl group can activate the adjacent carbonyl group towards nucleophilic attack, the steric bulk of the aromatic ring presents a significant hindrance that often dominates, leading to slower rates of hydrolysis, transesterification, and catalytic hydrogenation compared to the unsubstituted dimethyl succinate. Conversely, the phenyl group significantly enhances the acidity of the α-proton, facilitating enolate formation. This dual nature makes this compound a fascinating substrate, offering both challenges and opportunities in synthetic design. Understanding these fundamental principles of steric and electronic effects is paramount for researchers and drug development professionals in predicting and controlling the chemical behavior of substituted esters.[1][14][15]
References
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Difference Between Electronic and Steric Effects. (2019). Pediaa.com. [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Drug Metabolism and Pharmacokinetics. [Link]
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Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. (1995). Biochemical Pharmacology. [Link]
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THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. (1954). The Journal of Physical Chemistry. [Link]
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Steric and electronic effects in SN2 reactions. (2023). Request PDF on ResearchGate. [Link]
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Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. (2020). Angewandte Chemie International Edition. [Link]
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Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (2020). Molecules. [Link]
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Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. (2003). Chemistry. [Link]
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Autohydrolysis of Diglycine‐Activated Succinic Esters Boosts Cellular Uptake. (2020). Angewandte Chemie. [Link]
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Kinetics of Hydrolysis of Succinimides. (1976). Journal of Pharmaceutical Sciences. [Link]
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Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts. (2004). Applied Catalysis A: General. [Link]
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-
Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. (2020). ResearchGate. [Link]
-
PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER. (2018). European Patent Office. [Link]
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Enolates – Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]
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Transesterification. (2022). Master Organic Chemistry. [Link]
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This compound. PubChem. [Link]
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Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
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Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]
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Synthesis of dimethyl succinate by continuous catalytic distillation. (2014). ResearchGate. [Link]
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Comparison of catalytic activity and inhibitors of quinone reactions of succinate dehydrogenase (Succinate-ubiquinone oxidoreductase) and fumarate reductase (Menaquinol-fumarate oxidoreductase) from Escherichia coli. (2000). Biochemistry. [Link]
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Substituent Effects in Electrophilic Substitutions. (2023). Chemistry LibreTexts. [Link]
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Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. [Link]
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Using LDA to Form an Enolate Ion. (2021). Chemistry LibreTexts. [Link]
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rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile. Organic Syntheses Procedure. [Link]
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An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (2011). Der Pharma Chemica. [Link]
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Substitution Reactions and their Mechanisms. (2021). Chemistry LibreTexts. [Link]
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Intro to Substitution Reactions: Crash Course Organic Chemistry #20. (2021). YouTube. [Link]
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A Comparative Guide to the Synthesis of Dimethyl 2-phenylbutanedioate: Evaluating Cost-Effectiveness and Synthetic Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Dimethyl 2-phenylbutanedioate, also known as dimethyl 2-phenylsuccinate, serves as a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive comparison of plausible synthetic methodologies for its preparation, offering an in-depth analysis of reaction mechanisms, experimental protocols, and a thorough cost-effectiveness evaluation to aid researchers in selecting the most suitable route for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound involves the formation of a carbon-carbon bond at the C2 position of a butanedioate backbone, introducing a phenyl group. While no single "named" reaction is exclusively designated for this transformation, several fundamental and powerful reactions in organic chemistry can be effectively employed. This guide will focus on three primary strategies:
-
Michael Addition: A conjugate addition reaction that offers a direct and often high-yielding route.
-
Grignard Reaction: A classic organometallic approach for carbon-carbon bond formation.
-
Palladium-Catalyzed Cross-Coupling Reactions (Heck and Stille): Modern, versatile methods offering high functional group tolerance.
Each of these methods presents a unique set of advantages and disadvantages in terms of yield, cost, reaction conditions, and scalability. This guide will dissect each approach to provide a clear and objective comparison.
Method 1: Michael Addition
The Michael addition is a highly efficient and atom-economical method for the formation of carbon-carbon bonds.[1] This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of this compound synthesis, this translates to the addition of a phenyl nucleophile to an unsaturated diester like dimethyl maleate or dimethyl fumarate.
Mechanistic Rationale
The reaction is typically catalyzed by a base, which deprotonates a precursor to the phenyl anion (e.g., from phenylboronic acid or other organometallic reagents), or by a Lewis acid that activates the Michael acceptor. The nucleophilic phenyl group then attacks the β-carbon of the unsaturated ester, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and stereoselectivity.[2]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Michael Addition
This protocol describes a highly enantioselective method for the synthesis of this compound using a rhodium catalyst and a chiral ligand, which is particularly valuable for the synthesis of chiral pharmaceuticals.[3][4]
Materials:
-
Dimethyl maleate
-
Phenylboronic acid[5]
-
Rhodium(I) catalyst (e.g., [Rh(cod)2]BF4)
-
Chiral diphosphine ligand (e.g., (R)-BINAP)[6]
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the rhodium catalyst and the chiral ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Add dimethyl maleate and phenylboronic acid to the flask.
-
Add the base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Method 2: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile.[7][8] For the synthesis of this compound, a plausible route involves the conjugate addition of phenylmagnesium bromide to an α,β-unsaturated ester like dimethyl maleate or the reaction with a suitable succinate derivative.
Mechanistic Rationale
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. In the case of conjugate addition to dimethyl maleate, the phenyl group would attack the β-carbon. However, Grignard reagents can also add directly to the carbonyl group (1,2-addition), which can lead to a mixture of products. The use of copper catalysts can favor the 1,4-conjugate addition.[9] An alternative is the reaction with a derivative such as dimethyl 2-chlorosuccinate, where the Grignard reagent would act as a nucleophile in a substitution reaction.
Experimental Protocol: Copper-Catalyzed Conjugate Grignard Addition
This protocol outlines the copper-catalyzed conjugate addition of phenylmagnesium bromide to dimethyl maleate.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Dimethyl maleate
-
Copper(I) iodide (CuI) or other copper salts
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.[10]
-
Conjugate Addition: In a separate flame-dried flask under nitrogen, suspend copper(I) iodide in anhydrous THF and cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared phenylmagnesium bromide solution to the copper iodide suspension and stir for 30 minutes to form the organocuprate reagent.
-
Add a solution of dimethyl maleate in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools for the construction of carbon-carbon bonds, particularly between sp²-hybridized carbons.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[11] A potential route to this compound is the coupling of iodobenzene with an appropriate unsaturated diester, such as dimethyl itaconate.
Stille Reaction
The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium.[11][12] For the target molecule, this could involve the reaction of tributyl(phenyl)tin with a halogenated succinate derivative, like dimethyl 2-bromosuccinate.
Mechanistic Rationale
Both reactions proceed through a catalytic cycle involving oxidative addition, migratory insertion (Heck) or transmetalation (Stille), and reductive elimination. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity.[13]
Experimental Protocol: Stille Cross-Coupling
This protocol details a potential Stille coupling approach.
Materials:
-
Dimethyl 2-bromosuccinate
-
Tributyl(phenyl)tin[14]
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent, followed by dimethyl 2-bromosuccinate and tributyl(phenyl)tin.
-
Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove the tin byproducts, a workup with a solution of potassium fluoride is often employed, which precipitates the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Cost-Effectiveness and Performance Comparison
The choice of synthetic route is often a balance between the cost of materials, the efficiency of the reaction, and the ease of purification. The following table provides a comparative analysis of the three proposed methods.
| Metric | Michael Addition | Grignard Reaction | Palladium-Catalyzed Cross-Coupling (Heck/Stille) |
| Starting Materials | Dimethyl maleate/fumarate, Phenylboronic acid | Bromobenzene, Magnesium, Dimethyl maleate/succinate derivative | Iodobenzene/Bromobenzene, Unsaturated ester, Organotin reagent |
| Key Reagents | Rhodium/Chiral Ligands or Base | Copper salts | Palladium catalyst, Phosphine ligands |
| Estimated Yield | Moderate to High (can be >90%) | Moderate (can be variable due to side reactions) | Moderate to High (often >80%) |
| Key Advantages | Direct, potentially highly enantioselective.[3] | Utilizes readily available and inexpensive starting materials. | High functional group tolerance, predictable stereochemistry. |
| Key Disadvantages | Cost of rhodium catalysts and chiral ligands can be high.[15] | Grignard reagents are highly sensitive to moisture and air; potential for side reactions.[7][8] | High cost of palladium catalysts; toxicity of organotin reagents (Stille).[11][12] |
| Estimated Reagent Cost per gram of Product * | $ |
*Relative cost is estimated based on current market prices for starting materials and catalysts and assumes moderate yields. Actual costs will vary based on supplier, scale, and reaction efficiency.
Cost Analysis of Key Reagents:
| Reagent | Approximate Cost (USD) | Source |
| Dimethyl Maleate | $54.10 / 250 g | |
| Dimethyl Fumarate | ~$0.30 / capsule (pharmaceutical grade) | [16] |
| Phenylboronic Acid | $220.65 / 50 g | |
| Phenylmagnesium Bromide (3M in ether) | $90.00 / 100 mL | [17] |
| Iodobenzene | $201.60 / 100 mL | [18] |
| Palladium(II) Acetate | $162.00 / 1 g | [3] |
| Triphenylphosphine | $152.65 / 500 g | [19] |
| Tributyl(phenyl)tin | $42.25 / 1 g | [1] |
| Tributyltin chloride | ~$144.45 / 100 g | |
| Rhodium Catalyst ([Rh(cod)2]BF4) | High, varies significantly | [20][21] |
| Chiral Ligands (e.g., BINAP) | High, varies significantly | [6][19] |
Conclusion and Recommendation
For the synthesis of this compound, the Michael addition appears to offer the most direct and potentially high-yielding route, especially when enantioselectivity is a critical consideration. While the initial investment in a rhodium catalyst and chiral ligand may be substantial, the efficiency and high value of the chiral product can justify the cost in a pharmaceutical context.
The Grignard reaction represents the most economical option in terms of starting material costs. However, the reaction's sensitivity and potential for side products may lead to lower overall yields and more challenging purification, potentially offsetting the initial cost savings. The use of copper catalysis is crucial to favor the desired conjugate addition.
Palladium-catalyzed cross-coupling reactions are powerful and versatile, offering excellent functional group tolerance. However, for a relatively simple molecule like this compound, the high cost of palladium catalysts and, in the case of the Stille reaction, the toxicity and cost of organotin reagents, make these methods less cost-effective for large-scale production unless specific functionalities on the starting materials necessitate their use.
Ultimately, the optimal choice of synthesis method will depend on the specific requirements of the project, including the desired scale of production, the need for enantiopurity, and the available budget for starting materials and catalysts. For initial research and small-scale synthesis where cost is a primary driver, a well-optimized Grignard reaction may be suitable. For applications requiring high enantiopurity and for which the economics of the final product can support it, the asymmetric Michael addition is a superior choice.
References
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In vitro and in vivo studies validating the effects of Dimethyl 2-phenylbutanedioate derivatives
An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Dimethyl Fumarate and its Derivatives
This guide provides a comprehensive analysis of the in vitro and in vivo validated effects of Dimethyl Fumarate (DMF), a prominent ester derivative, and its active metabolite Monomethyl Fumarate (MMF). While the initial focus was on the broader class of Dimethyl 2-phenylbutanedioate derivatives, the publicly available scientific literature on this specific subclass is sparse. Therefore, this guide pivots to an in-depth exploration of the extensively studied and clinically significant Dimethyl Fumarate, offering a robust comparison of its performance and mechanistic actions, supported by experimental data for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Fumaric Acid Esters
Fumaric acid esters (FAEs), including Dimethyl Fumarate (DMF), have emerged as significant therapeutic agents, most notably in the treatment of autoimmune diseases such as psoriasis and multiple sclerosis.[1][2] DMF is an α,β-unsaturated carboxylic ester that, upon oral administration, is rapidly metabolized by esterases to its primary active metabolite, monomethyl fumarate (MMF).[1] This guide will delve into the molecular mechanisms, validated by a plethora of in vitro and in vivo studies, that underpin the therapeutic efficacy of DMF and MMF.
Core Mechanism of Action: A Multi-faceted Approach
The therapeutic effects of DMF and MMF are not attributed to a single pathway but rather to a complex interplay of molecular interactions that collectively modulate the immune response and cellular stress pathways. The two primary, well-established mechanisms are the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway.
Nrf2 Pathway Activation: A Shield Against Oxidative Stress
At the molecular level, DMF is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. DMF, being an electrophilic molecule, reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[3] This cascade of events provides a robust cellular defense against oxidative stress.[3]
Diagram: Nrf2 Activation Pathway by Dimethyl Fumarate
Caption: Nrf2 activation by DMF, leading to antioxidant gene transcription.
NF-κB Pathway Inhibition: Dampening the Inflammatory Response
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] DMF has been demonstrated to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators and dampening the overall inflammatory response.[3] This inhibition is a key contributor to its efficacy in autoimmune disorders.[3]
Diagram: NF-κB Inhibition Pathway by Dimethyl Fumarate
Caption: Workflow for an in vivo study in a cuprizone-induced MS model.
Comparative Analysis and Future Perspectives
Dimethyl Fumarate stands as a benchmark for orally available, immunomodulatory small molecules. Its dual action on the Nrf2 and NF-κB pathways provides a powerful therapeutic combination of antioxidant and anti-inflammatory effects. When compared to other immunomodulatory agents, such as monoclonal antibodies, DMF offers the advantage of oral administration and a broader mechanism of action.
Future research in this area is likely to focus on the development of novel derivatives with improved efficacy, safety, and pharmacokinetic profiles. Hybrid molecules that combine the pharmacophore of DMF with other therapeutic agents are also a promising avenue of investigation, potentially leading to synergistic effects and enhanced therapeutic outcomes in a variety of diseases. [4][5]
References
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- Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. MDPI.
- Synthesis and Anti‐inflammatory Activity of Phenylbutenoid Dimer Analogs.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central.
- Novel potential pharmacological applications of dimethyl fumarate—an overview and upd
- A review of the mechanisms of action of dimethylfumarate in the tre
- Hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds for the potential treatment of multiple sclerosis; in silico & in vivo study. PubMed Central.
- Hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds for the potential treatment of multiple sclerosis; in silico & in vivo study. PubMed.
- What is the mechanism of Dimethyl fumarate?.
Sources
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Safety Operating Guide
Prudent Disposal of Dimethyl 2-phenylbutanedioate: A Guide for Laboratory Professionals
This document is structured to provide immediate, actionable safety information and a clear logistical framework for the disposal process, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle Dimethyl 2-phenylbutanedioate with appropriate personal protective equipment (PPE). The following recommendations are based on general best practices for handling laboratory chemicals of unknown toxicity.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Skin and Body Protection: A lab coat should be worn, and all exposed skin should be covered.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a respirator may be necessary.
Ensure that eyewash stations and safety showers are unobstructed and readily accessible in the event of an accidental exposure.
II. Waste Characterization: The First and Most Critical Step
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as hazardous waste. This approach aligns with the principle of chemical safety that prioritizes caution in the face of unknown hazards. General characteristics that would classify a chemical as hazardous waste are summarized below.
| Hazard Characteristic | Description |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[1] |
| Reactivity | Substances that are unstable, can react violently with water, or can generate toxic gases.[1] |
| Toxicity | Chemicals that are harmful or fatal if ingested or absorbed, or that can release toxic constituents into the environment. |
Until proven otherwise through a formal hazard assessment, this compound should be managed under the assumption that it may possess one or more of these characteristics.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a controlled chemical waste stream. The following procedural steps provide a framework that should be adapted to comply with your institution's specific policies and local regulations.
-
Waste Collection and Segregation:
-
Collect waste this compound in a designated, leak-proof container that is chemically compatible with the compound.[2][3]
-
Whenever possible, use the original container. If reusing a container, ensure it is thoroughly cleaned and that all original labels are removed or completely defaced.[4]
-
Crucially, do not mix this compound with other waste streams. Incompatible chemicals can react violently or produce hazardous gases.[1] Store it separately from acids, bases, oxidizers, and reducing agents.[1]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area near the point of generation.[4]
-
Ensure the storage area is well-ventilated and away from sources of ignition or heat.
-
Secondary containment should be used for all liquid hazardous waste to contain any potential leaks or spills.[2]
-
-
Disposal Request:
-
Once the container is full, or if waste generation is complete, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3][5] Drain disposal is reserved for small quantities of specific, non-hazardous, water-soluble compounds, and trash disposal is only for non-hazardous solid waste.[5]
-
IV. Spill and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and contain the material.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS department.
-
Provide them with the name of the chemical and any available information.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
VI. Conclusion
References
-
National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 582943. [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." [Link]
-
American Chemical Society. "Hazardous Waste and Disposal Considerations." [Link]
-
Environmental Health and Safety, The University of Texas at Dallas. "Hazardous Waste Disposal Procedures." [Link]
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Dartmouth College. "Hazardous Waste Disposal Guide." [Link]
-
University of Nevada, Reno. "Chapter 20: Chemical Waste Management." [Link]
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- 5. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
